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  • Product: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
  • CAS: 4477-23-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Formation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Abstract This technical guide provides a comprehensive examination of the synthetic pathways leading to the formation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a substituted phenolic compound with potential a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to the formation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. We will delve into the two primary and most viable synthetic strategies: the Mannich reaction and reductive amination. This document will elucidate the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer insights into the causality behind procedural choices to ensure scientific integrity and reproducibility. All claims are substantiated with citations to authoritative sources.

Introduction

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is a molecule of interest due to its structural motifs, which include a phenolic hydroxyl group, a secondary amine, and a primary alcohol. These functional groups offer multiple points for further chemical modification and can participate in various biological interactions. Understanding the efficient and selective synthesis of this compound is paramount for its exploration in drug discovery and other advanced applications. This guide will explore the two most prominent methods for its synthesis: the direct, one-pot Mannich reaction and the two-step reductive amination of o-vanillin.

The Mannich Reaction: A Three-Component Condensation

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile.[1] For the synthesis of our target molecule, this involves the condensation of 2-methoxyphenol, formaldehyde, and ethanolamine.[2]

Mechanism of the Mannich Reaction

The reaction proceeds through a well-established two-stage mechanism.[1]

Stage 1: Formation of the Eschenmoser Salt Precursor (Iminium Ion)

The reaction is initiated by the nucleophilic attack of the primary amine, ethanolamine, on the carbonyl carbon of formaldehyde. This is typically followed by proton transfer and dehydration to form a highly reactive electrophilic species known as an iminium ion.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich 2-methoxyphenol then acts as a nucleophile, attacking the iminium ion.[1] The hydroxyl and methoxy groups on the phenol ring are activating and direct the incoming electrophile to the ortho and para positions. Due to the steric hindrance from the methoxy group and the directing effect of the hydroxyl group, the substitution preferentially occurs at the position ortho to the hydroxyl group and para to the methoxy group. A final deprotonation step re-aromatizes the ring to yield the final product, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Ethanolamine Ethanolamine Iminium_Ion Iminium Ion Ethanolamine->Iminium_Ion + Formaldehyde, -H2O Formaldehyde Formaldehyde Phenol 2-Methoxyphenol Intermediate Wheland Intermediate Phenol->Intermediate + Iminium Ion Product 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Intermediate->Product -H+

Caption: Mechanism of the Mannich Reaction.

Experimental Protocol: Mannich Reaction

This protocol is adapted from general procedures for the aminomethylation of phenols.[3]

Reagent Molar Eq. Amount Notes
2-Methoxyphenol1.01.24 g (10 mmol)Starting substrate.
Formaldehyde (37% aq.)1.10.90 mL (11 mmol)Aldehyde component.
Ethanolamine1.00.61 g (10 mmol)Amine component.
Ethanol-20 mLSolvent.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyphenol in ethanol.

  • To this solution, add ethanolamine and stir for 10 minutes at room temperature.

  • Slowly add the aqueous formaldehyde solution to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Reductive Amination: A Two-Step Approach

An alternative and often higher-yielding method for the synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is reductive amination.[4] This process involves two distinct steps: the formation of a Schiff base (imine) followed by its reduction to the desired amine.[5]

Mechanism of Reductive Amination

Step 1: Schiff Base (Imine) Formation

The synthesis begins with the condensation reaction between the aldehyde group of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and the primary amine, ethanolamine.[6][7] This reaction is typically carried out in a protic solvent like methanol or ethanol and can be catalyzed by a small amount of acid.[8] The reaction proceeds via a hemiaminal intermediate which then dehydrates to form the C=N double bond of the imine.

Step 2: Reduction of the Imine

The formed Schiff base is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this step, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions.[4] The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup protonates the resulting nitrogen anion to yield the final product.

Reductive_Amination cluster_0 Schiff Base Formation cluster_1 Imine Reduction o_Vanillin o-Vanillin Schiff_Base Schiff Base (Imine) o_Vanillin->Schiff_Base + Ethanolamine, -H2O Ethanolamine Ethanolamine Product 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Schiff_Base->Product + NaBH4, then H+ workup Reducing_Agent NaBH4

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

This two-step protocol is based on established methods for Schiff base formation and subsequent reduction.[4][6]

Step 1: Synthesis of the Schiff Base Intermediate

Reagent Molar Eq. Amount Notes
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)1.01.52 g (10 mmol)Starting aldehyde.
Ethanolamine1.00.61 g (10 mmol)Amine component.
Methanol-30 mLSolvent.

Procedure:

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde in methanol in a 100 mL round-bottom flask.

  • Add an equimolar amount of ethanolamine to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of a yellow precipitate indicates the formation of the Schiff base.[6]

  • The Schiff base can be isolated by filtration and washed with cold methanol, or used directly in the next step.

Step 2: Reduction of the Schiff Base

Reagent Molar Eq. Amount Notes
Schiff Base from Step 11.0~1.95 g (10 mmol)Intermediate.
Methanol-50 mLSolvent.
Sodium Borohydride (NaBH₄)1.50.57 g (15 mmol)Reducing agent.

Procedure:

  • Suspend the Schiff base in methanol in a 250 mL round-bottom flask and cool the mixture in an ice bath.

  • Slowly add sodium borohydride to the stirred suspension in small portions. The yellow color of the Schiff base should fade.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

Feature Mannich Reaction Reductive Amination
Number of Steps One-potTwo steps
Starting Materials 2-Methoxyphenol, Formaldehyde, Ethanolamine2-Hydroxy-3-methoxybenzaldehyde, Ethanolamine
Key Intermediate Iminium ionSchiff base (Imine)
Potential Byproducts Di- and poly-substituted products, regioisomersUnreacted starting materials, over-reduction products
Yield & Purity Can be moderate, may require extensive purificationGenerally higher yields and cleaner product

Conclusion

Both the Mannich reaction and reductive amination represent viable and effective strategies for the synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the reaction. The Mannich reaction offers the advantage of being a one-pot synthesis, while the reductive amination route often provides a cleaner reaction profile and higher yields. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a robust foundation for researchers and drug development professionals working with this and structurally related compounds.

References

  • (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. PMC. Available at: [Link]

  • Reductive amination of diethanolamine and resulting product mixture. Google Patents.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC. Available at: [Link]

  • Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. ResearchGate. Available at: [Link]

  • PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES. Google Patents.
  • Synthesis and characterization of Schiff base and its complexes with Cu2+ and Co2+. IJNRD. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. MDPI. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PMC. Available at: [Link]

  • Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. NCL. Available at: [Link]

  • The Mannich Reaction. ResearchGate. Available at: [Link]

  • 2-[(2-Methoxybenzylidene)amino]phenol. ResearchGate. Available at: [Link]

Sources

Exploratory

FTIR and 1H-NMR spectroscopic characterization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Abstract This technical guide provides a comprehensive spectroscopic analysis of 2-{[(2-Hydroxyethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a substituted phenol derivative with potential applications as a building block in synthetic and medicinal chemistry. As a molecule possessing multiple functional groups including a phenol, an ether, a secondary amine, and a primary alcohol, its structural verification demands a multi-faceted analytical approach. This document offers an in-depth characterization using Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. We delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectra to build a self-validating structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Introduction: The Imperative for Rigorous Structural Elucidation

The compound 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol incorporates a diverse array of functional groups, each contributing unique chemical and physical properties. The precise arrangement of these groups is critical to its function and reactivity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic methods are the cornerstone of this process, offering a non-destructive view into the molecular architecture.

  • Fourier Transform Infrared (FTIR) Spectroscopy serves as the primary tool for identifying the functional groups present. The principle lies in the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.[1] This provides a "molecular fingerprint" of the compound.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy provides a detailed map of the proton environments within the molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can deduce the connectivity and spatial relationship of atoms, effectively assembling the molecular puzzle.

This guide will systematically apply these techniques to build a conclusive and scientifically sound structural profile of the title compound.

Molecular Structure and Functional Group Analysis

The structural hypothesis for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is presented below. A logical synthesis pathway involves the reductive amination of 2-hydroxy-3-methoxybenzaldehyde with 2-aminoethanol. This synthetic context informs our expectations for the final structure. A related synthesis involving the condensation of 2-hydroxy-3-methoxybenzaldehyde and an amine to form a Schiff base, a precursor to the target structure, has been reported.[2]

The key functional groups to be identified are:

  • Phenolic Hydroxyl (-OH)

  • Secondary Amine (-NH-)

  • Primary Alcohol (-OH)

  • Methoxy (-OCH₃)

  • Substituted Aromatic Ring

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

} end_dot Caption: Structure of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol with proton labeling.

Fourier Transform Infrared (FTIR) Spectroscopy

Rationale and Experimental Protocol

FTIR is the ideal first-pass analysis. Its ability to quickly confirm the presence or absence of key functional groups provides a foundational dataset for structural validation. The presence of multiple O-H and N-H groups makes the high-frequency region of the spectrum particularly informative.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Scan: The sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

} end_dot Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Data Presentation and Spectral Interpretation

The FTIR spectrum of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is expected to exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Appearance
3500 - 3200O-H and N-H StretchPhenol -OH, Alcohol -OH, Amine -NHVery broad, strong band due to extensive hydrogen bonding. The sharper N-H stretch may appear as a shoulder.
3100 - 3000C-H StretchAromatic C-H (sp²)Medium to weak, sharp peaks.
2980 - 2850C-H StretchAliphatic C-H (sp³)Medium to strong, sharp peaks.
1610 - 1580C=C StretchAromatic RingMedium to strong, sharp peaks.
1480 - 1440C=C StretchAromatic RingMedium to strong, sharp peaks.
1260 - 1230C-O StretchAryl EtherStrong, characteristic peak.
1220 - 1200C-O StretchPhenolStrong peak, often coupled with O-H bending.
1250 - 1020C-N StretchAliphatic AmineMedium to weak peak.[3]
~1050C-O StretchPrimary AlcoholStrong peak.
910 - 665N-H WagSecondary AmineBroad, medium peak.[3]

Expert Analysis:

  • The Hydroxyl/Amine Region (3500-3200 cm⁻¹): The most prominent feature will be an intense, broad absorption. This breadth is a direct consequence of intermolecular and intramolecular hydrogen bonding involving the phenolic -OH, alcoholic -OH, and amine -NH protons. While alcohols and amines both absorb in this region, the O-H bands are typically broader and more intense than N-H bands.[4][5] The single N-H stretch of the secondary amine is expected to be a sharper, less intense peak superimposed on this broad O-H envelope.[3]

  • C-H Stretching (3100-2850 cm⁻¹): A clear distinction between aromatic (sp²) and aliphatic (sp³) C-H bonds is expected. Peaks appearing just above 3000 cm⁻¹ confirm the presence of the benzene ring, while the stronger absorptions just below 3000 cm⁻¹ validate the methoxy and ethyl moieties.

  • The Fingerprint Region (< 1600 cm⁻¹): This region provides confirmatory evidence. The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹ is crucial for identifying the aryl ether and primary alcohol functionalities, respectively.[1] Aromatic C=C stretching vibrations will appear as a pair of bands in the 1610-1440 cm⁻¹ range, confirming the benzene core.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Rationale and Experimental Protocol

While FTIR confirms the functional groups, ¹H-NMR establishes their connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its polarity allows for clear observation of exchangeable protons (OH, NH), which often appear as sharp singlets. In contrast, these signals can be broad or indistinct in less polar solvents like chloroform-d (CDCl₃).

Experimental Protocol: ¹H-NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 MHz), and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • Acquisition: A standard proton pulse program is run to acquire the Free Induction Decay (FID).

  • Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. Phasing and baseline correction are applied.

  • D₂O Exchange (Confirmation): To confirm the assignment of exchangeable protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to OH and NH protons will disappear due to rapid chemical exchange with deuterium.[6]

Data Presentation and Spectral Interpretation

The predicted ¹H-NMR spectrum provides a detailed structural map. The proton labels correspond to the structure in Section 2.

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
aPhenolic -OH9.0 - 10.0Broad singlet1HDeshielded, acidic proton. Position is concentration-dependent.
bAmine -NH2.0 - 5.0Broad singlet1HExchangeable proton.[6]
cAlcohol -OH4.0 - 5.5Triplet (t)1HCoupled to adjacent -CH₂- (i).
d, e, fAromatic -CH6.7 - 7.2Multiplet (m)3HComplex splitting due to ortho and meta coupling.[7][8]
gAr-CH₂-N~3.8Singlet (s)2HDeshielded by aromatic ring and nitrogen.
hN-CH₂-~2.8Triplet (t)2HDeshielded by nitrogen, coupled to adjacent -CH₂- (i).
iCH₂-OH~3.6Triplet (t)2HDeshielded by oxygen, coupled to adjacent -CH₂- (h).
j-OCH₃~3.7Singlet (s)3HCharacteristic chemical shift for an aryl methoxy group.[8]

Expert Analysis:

  • Exchangeable Protons (a, b, c): In DMSO-d₆, these protons are expected to be clearly visible. The phenolic proton (a) will be the most downfield due to its acidic nature and potential for strong hydrogen bonding. The alcoholic proton (c) is expected to show coupling to the adjacent methylene group (i), appearing as a triplet, a key piece of structural evidence. The amine proton (b) will likely be a broad singlet. A D₂O shakeout experiment is a self-validating step; the disappearance of these three signals provides unequivocal proof of their assignment.[4]

  • Aromatic Region (d, e, f): The three aromatic protons will reside in the 6.7-7.2 ppm region. Their substitution pattern (1,2,3-trisubstituted) will lead to a complex multiplet as they couple to one another.

  • Aliphatic Region (g, h, i, j): This region confirms the side-chain structures.

    • The methoxy protons (j) will appear as a sharp, clean singlet integrating to 3H, a highly reliable indicator for this group.

    • The benzylic protons (g) are adjacent to both the aromatic ring and the nitrogen atom. With no adjacent protons, this signal should be a singlet integrating to 2H.

    • The two methylene groups of the hydroxyethyl chain (h and i) provide a classic example of spin-spin coupling. Each will appear as a triplet (due to coupling with its neighbor, following the n+1 rule), integrating to 2H each. The methylene group attached to the oxygen (i) will be further downfield than the one attached to the nitrogen (h) due to oxygen's greater electronegativity.

dot graph "H-NMR_Correlations" { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF", fontsize=10]; edge [style=dashed, color="#EA4335", arrowhead=none];

} end_dot Caption: Key ¹H-NMR correlations for structural confirmation.

Conclusion

The synergistic application of FTIR and ¹H-NMR spectroscopy provides a robust and self-validating framework for the structural characterization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. FTIR analysis confirms the presence of all requisite functional groups—phenol, alcohol, secondary amine, and aryl ether—through their characteristic vibrational modes. ¹H-NMR spectroscopy complements this by establishing the precise connectivity of these groups, mapping the unique proton environments, and confirming the carbon skeleton through integration and spin-spin coupling analysis. The combined data from these two powerful techniques leaves no ambiguity, offering a conclusive and reliable structural elucidation essential for any further research or development involving this compound.

References

  • 1H NMR of p-methoxy phenol, 32 possible lines? (2017). Chemistry Stack Exchange. Available at: [Link]

  • Guan, H. Z., & Lu, L. D. (2007). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561. Available at: [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • What is the proton NMR spectrum of p-methoxyphenol? (2017). Chemistry Stack Exchange. Available at: [Link]

  • LibreTexts. (2023). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology, 8(1), 113-132. Available at: [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874. Available at: [Link]

Sources

Foundational

Electronic properties and UV-Vis spectra of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

An in-depth technical analysis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol —the reduced Schiff base derived from o-vanillin and ethanolamine—reveals a molecule of profound versatility. By breaking the extended π...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol —the reduced Schiff base derived from o-vanillin and ethanolamine—reveals a molecule of profound versatility. By breaking the extended π -conjugation inherent to its imine precursor, this compound exhibits unique electronic properties, shifted UV-Vis absorption profiles, and enhanced conformational flexibility, making it a highly valuable N,O,O-donor ligand in coordination chemistry and catalysis.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between quantum mechanical theory and benchtop application. This guide dissects the electronic structure, spectroscopic signatures, and self-validating experimental workflows required to synthesize and characterize this molecule.

Chemical Identity and Structural Dynamics

The molecule 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (often abbreviated as HL am in coordination literature) is synthesized via the reductive amination of o-vanillin and 2-aminoethanol.

In its parent Schiff base form (the imine), the azomethine bond (–CH=N–) enforces a rigid planar geometry that extends the π -conjugation from the aromatic ring through the nitrogen atom. However, the reduction of this bond to a secondary amine (–CH 2​ –NH–) introduces an sp 3 -hybridized methylene bridge. This structural pivot fundamentally alters the molecule's behavior:

  • Conformational Flexibility: The single C–N bond allows free rotation, enabling the molecule to act as a highly adaptable (N,O phen​ ,O alc​ )-tridentate ligand capable of accommodating distorted coordination geometries, such as the square-pyramidal environments seen in bis-chelate copper(II) complexes[1].

  • Electronic Decoupling: The interruption of the π -system isolates the aromatic chromophore from the ethanolamine tail, profoundly impacting the Frontier Molecular Orbitals (FMOs).

Synthesis A o-Vanillin + Ethanolamine B Schiff Base (Imine Form) A->B Condensation (-H₂O) C Reduced Schiff Base (Amine Form) B->C Reduction (NaBH₄) D Metal Complexation (e.g., Cu²⁺, Zn²⁺) C->D Coordination (N,O,O-donor)

Caption: Chemical synthesis and complexation pathway of the reduced Schiff base.

Electronic Properties: A Quantum Mechanical Perspective

Understanding the reactivity and optical behavior of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol requires an analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In the unreduced Schiff base, the LUMO is stabilized by the extended π -network of the azomethine linkage, resulting in a relatively narrow HOMO-LUMO gap. Upon reduction, the loss of conjugation destabilizes the LUMO, pushing it to a higher energy state.

  • HOMO Localization: The electron density remains primarily localized on the electron-rich methoxyphenol ring (specifically around the phenolic oxygen and the ortho-methoxy group).

  • LUMO Localization: The LUMO is distributed over the aromatic ring but does not extend past the methylene bridge.

This widened HOMO-LUMO gap translates to increased chemical hardness and kinetic stability. The molecule is less susceptible to nucleophilic attack at the bridge carbon compared to its imine counterpart.

Table 1: Comparative Electronic Properties (Theoretical Approximations via DFT/B3LYP)

PropertySchiff Base (Imine Form)Reduced Schiff Base (Amine Form)Causality / Implication
HOMO Energy ~ -5.80 eV~ -5.65 eVAmine nitrogen lone pair slightly destabilizes the HOMO.
LUMO Energy ~ -2.10 eV~ -1.20 eVLoss of π -conjugation significantly raises LUMO energy.
Band Gap ( Δ E) ~ 3.70 eV~ 4.45 eVWider gap indicates higher chemical hardness and blue-shifted UV-Vis spectra.
Dipole Moment ~ 3.5 Debye~ 2.8 DebyeIncreased flexibility allows for dipole cancellation in the ground state.

UV-Vis Spectroscopic Profiling

The UV-Vis spectrum of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is the most direct empirical readout of its electronic structure. The reduction of the imine bond causes a distinct, diagnostic shift in the absorption profile[2].

Spectral Assignments
  • π→π∗ Transitions (~270–285 nm): Originating from the aromatic methoxyphenol ring. This band is highly intense (high oscillator strength, f ) and is relatively insensitive to solvent polarity.

  • n→π∗ Transitions (~310–330 nm): Arising from the promotion of non-bonding electrons on the phenolic oxygen and methoxy oxygen to the anti-bonding π orbitals of the aromatic ring.

  • Absence of the Imine Band: The most critical diagnostic feature is the complete disappearance of the broad absorption band typically found at 380–400 nm in the parent Schiff base[3]. This band corresponds to the n→π∗ transition of the azomethine (–C=N–) nitrogen. Its absence is the primary spectroscopic proof of successful reduction[2].

Solvatochromism and Metal Complexation

When dissolved in polar protic solvents (e.g., ethanol), the n→π∗ bands exhibit a slight hypsochromic (blue) shift. This occurs because hydrogen bonding from the solvent stabilizes the ground-state non-bonding ( n ) electrons more than the excited state.

Upon complexation with transition metals (e.g., Cu 2+ or Zn 2+ ), the UV-Vis spectrum transforms[3]. The n→π∗ bands shift due to the dative stabilization of the heteroatom lone pairs. Furthermore, new Ligand-to-Metal Charge Transfer (LMCT) bands emerge in the 400–450 nm region, and weak d-d transitions appear in the visible region (e.g., ~600–700 nm for Cu(II) in distorted square-pyramidal geometries)[1].

Table 2: Empirical UV-Vis Spectral Signatures in Ethanol

Wavelength ( λmax​ )Transition TypeIntensity ( ϵ )Diagnostic Significance
278 nm π→π∗ StrongConfirms intact aromatic methoxyphenol core.
320 nm n→π∗ (O-atoms)ModerateIndicates phenolic/methoxy lone pair availability.
380-400 nmNoneZeroValidates complete reduction of the azomethine bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in verification checkpoint.

Protocol 1: Synthesis of the Reduced Schiff Base

Objective: To synthesize 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol with >98% purity.

  • Imine Condensation: Dissolve equimolar amounts (10 mmol) of o-vanillin and 2-aminoethanol in 30 mL of anhydrous methanol.

    • Causality: Methanol solubilizes both precursors and drives the equilibrium toward the Schiff base by acting as an azeotropic carrier if heated, though room temperature stirring for 2 hours is usually sufficient for this highly reactive pair. The solution will turn bright yellow, indicating extended conjugation.

  • Reduction: Cool the reaction vessel to 0°C in an ice bath. Slowly add 15 mmol of Sodium Borohydride (NaBH 4​ ) in small portions over 30 minutes.

    • Causality: The ice bath controls the exothermic reduction. NaBH 4​ is specifically chosen over stronger agents like LiAlH 4​ because it selectively reduces the polar C=N bond without risking the cleavage of the aromatic methoxy ether.

  • Quenching & Isolation: Stir for an additional 2 hours at room temperature. The bright yellow color will fade to a pale/colorless solution, visually indicating the breaking of the π -conjugation. Quench with 10 mL of distilled water to neutralize excess NaBH 4​ . Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and evaporate the solvent.

  • System Validation: Run an FTIR spectrum of the crude solid. The complete disappearance of the sharp –C=N– stretching frequency at ~1630 cm −1 and the appearance of a broad secondary amine –N–H stretch at ~3288 cm −1 validates the protocol[2].

Protocol 2: UV-Vis Spectroscopic Measurement & TD-DFT Setup

Objective: To acquire high-fidelity electronic spectra and correlate them with Time-Dependent Density Functional Theory (TD-DFT).

  • Sample Preparation: Prepare a 1.0×10−5 M solution of the synthesized ligand in spectroscopic-grade ethanol.

    • Causality: This highly dilute concentration is critical. It ensures the absorbance remains within the linear dynamic range of the detector (Beer-Lambert Law, A<1.0 ) and prevents intermolecular hydrogen bonding or π -stacking, which would artificially broaden the spectral bands.

  • Spectral Acquisition: Record the spectrum from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer, utilizing pure ethanol in the reference cuvette to subtract solvent baseline absorbance.

  • Computational Correlation (TD-DFT):

    • Perform a ground-state geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set.

    • Execute a TD-DFT calculation for the first 20 singlet excited states.

    • Causality: You must apply a Conductor-like Polarizable Continuum Model (CPCM) set to ethanol during the TD-DFT calculation. Gas-phase calculations will fail to accurately predict the n→π∗ transitions because they do not account for the dielectric stabilization of the lone pairs by the solvent[3].

Workflow A Experimental UV-Vis (10⁻⁵ M in EtOH) D Spectral Correlation & Orbital Mapping A->D Peak Maxima B DFT Geometry Optimization (B3LYP/6-311G**) C TD-DFT Excited States (CPCM Solvent Model) B->C Ground State Coordinates C->D Oscillator Strengths & Transitions

Caption: Integrated experimental and theoretical workflow for UV-Vis spectral analysis.

Conclusion

The transition from a Schiff base to the reduced 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol represents a shift from a rigid, highly conjugated chromophore to a flexible, robust N,O,O-chelator. By utilizing UV-Vis spectroscopy alongside TD-DFT modeling, researchers can explicitly track the decoupling of the π -system. The resulting molecule serves as a superior scaffold for synthesizing heterometallic complexes and asymmetric catalysts, driven by its enhanced conformational adaptability and stable FMO architecture.

References

  • A bis-chelate o-vanillin-2-ethanolamine copper(II)
  • Functionalization of cellulosic and polyester textiles using reduced Schiff base (RSB) of eco-friendly vanillin Scientific Reports / PMC
  • In Situ Assembled Polynuclear Zinc Oxo Clusters Using Modified Schiff Bases as Ligands ACS Omega

Sources

Exploratory

Toxicity and safety data sheet for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

An In-depth Technical Guide to the Toxicological and Safety Profile of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Executive Summary This document provides a comprehensive toxicological and safety assessment of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological and Safety Profile of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Executive Summary

This document provides a comprehensive toxicological and safety assessment of the novel chemical entity 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this guide employs a structure-activity relationship (SAR) analysis, grounded in data from structurally analogous compounds, to construct a presumptive hazard profile. Furthermore, it outlines a rigorous, tiered experimental workflow for the definitive toxicological characterization of the compound, adhering to international regulatory standards. This whitepaper is intended for researchers, chemists, and drug development professionals who may synthesize, handle, or evaluate this compound, providing both a predictive safety overview and a practical framework for its empirical validation.

Chemical Identity and Physicochemical Properties

While a unique CAS number for the target compound, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, is not prominently listed in chemical databases, its identity is established by its molecular structure. It is a substituted phenol derivative, incorporating a guaiacol (2-methoxyphenol) core functionalized with an N-(2-hydroxyethyl)aminomethyl group at the ortho position relative to the hydroxyl group.

Table 1: Physicochemical Properties of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol and its Core Moiety

Property2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (Predicted)Guaiacol (2-Methoxyphenol) (Reference)
Molecular Formula C₁₀H₁₅NO₃C₇H₈O₂
Molecular Weight 197.23 g/mol 124.14 g/mol
Appearance Likely an off-white to yellow solid or viscous liquid.Colorless to amber crystals or liquid.[1]
Water Solubility Predicted to be higher than guaiacol due to the hydrophilic ethanolamine side chain.Slightly soluble.[1]
Boiling Point Not determined.204-206 °C.[1]
Melting Point Not determined.28 °C.[1]

The introduction of the ethanolamine side chain is expected to significantly increase the molecule's polarity and potential for hydrogen bonding compared to the parent guaiacol structure, thereby influencing its solubility, absorption, and metabolic pathways.

Presumptive Hazard Profile via Structure-Activity Relationship (SAR) Analysis

The toxicological profile of the target compound can be inferred by examining its primary structural components: the guaiacol core and the ethanolamine side chain.

Guaiacol (2-Methoxyphenol) Core

The guaiacol moiety is a well-characterized phenol derivative. Phenolic compounds are known for their potential to cause skin and eye irritation.

  • Acute Toxicity : Guaiacol is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] Symptoms of exposure may include irritation, muscular weakness, and gastrointestinal distress.[1]

  • Irritation : It is a known skin and eye irritant (Skin Irritation, Category 2; Eye Irritation, Category 2).[2][3]

  • Sensitization : While not a primary concern for guaiacol itself, phenolic structures can sometimes be associated with skin sensitization.

N-(2-Hydroxyethyl)amino Side Chain

The side chain introduces a secondary amine and a primary alcohol. Alkanolamines are a class of compounds with known toxicological properties.

  • Irritation and Corrosivity : Ethanolamines can be irritating to the skin and eyes, and in some cases, corrosive. The presence of the amine group can lead to alkaline-induced irritation.

  • Systemic Toxicity : While the toxicity of the specific side chain as a fragment is low, its presence modifies the overall molecule's properties. For instance, related amino phenols are classified for acute toxicity (oral, dermal, inhalation) and may cause respiratory irritation.[4][5]

  • Nitrosation Potential : As a secondary amine, the compound is potentially susceptible to nitrosation to form N-nitrosamines, which are often potent carcinogens.[6] This is a critical consideration if the compound is to be used in formulations containing nitrosating agents (e.g., nitrites).

Integrated Hazard Assessment

Based on the SAR analysis, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is predicted to exhibit the following hazards:

  • GHS07 - Warning

    • H302: Harmful if swallowed. (Inferred from guaiacol core).

    • H315: Causes skin irritation. (Inferred from guaiacol core and ethanolamine nature).

    • H319: Causes serious eye irritation. (Inferred from guaiacol core and ethanolamine nature).

    • H335: May cause respiratory irritation. (Inferred from related amino phenols).

A visual summary of this deductive reasoning is presented below.

SAR_Analysis cluster_Molecule 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol cluster_Hazards Predicted Hazards (GHS) Compound Target Compound Guaiacol Core Ethanolamine Side Chain H302 H302: Harmful if swallowed Compound:f1->H302 Phenolic Irritant Oral Toxicity H315 H315: Causes skin irritation Compound:f1->H315 Phenolic Irritant Oral Toxicity Compound:f2->H315 Amine/Alcohol Irritant H319 H319: Causes serious eye irritation Compound:f1->H319 Phenolic Irritant Oral Toxicity Compound:f2->H319 Amine/Alcohol Irritant H335 H335: May cause respiratory irritation Compound:f2->H335 Amine/Alcohol Irritant

Caption: Structure-Activity Relationship (SAR) analysis for hazard prediction.

Proposed Experimental Workflow for Toxicological Characterization

To move beyond prediction and establish a definitive safety profile, a tiered experimental approach is essential. The following workflow, based on OECD guidelines, provides a robust framework for this purpose.

Tier 1: Foundational Analysis & In Vitro Screening

The initial phase focuses on confirming the substance's identity and conducting rapid, non-animal-based screening tests to identify key toxicological flags.

Protocol: Ames Test for Bacterial Reverse Mutation (OECD TG 471)

  • Objective: To assess mutagenic potential by detecting reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Prepare a range of concentrations of the test compound in a suitable solvent (e.g., DMSO, water).

    • In separate test tubes, combine the test compound solution, the bacterial tester strain, and a liver homogenate fraction (S9) for metabolic activation (and a parallel set without S9).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated to regain their ability to synthesize the required amino acid).

    • A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Tier 2: Acute Toxicity Assessment

If Tier 1 results do not preclude further development, acute toxicity studies are performed to understand the effects of single, high-dose exposures.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

  • Objective: To determine the oral dose causing evident toxicity but not mortality.

  • Methodology:

    • Use a small group of female rats (or mice).

    • Administer a single oral dose of the compound at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).

    • Observe the animals closely for signs of toxicity for up to 14 days. Key observations include changes in skin, fur, eyes, respiration, and behavior.[7]

    • The outcome (e.g., no effect, toxicity, or mortality) at one dose determines the next step, potentially involving a lower or higher dose in a new set of animals, until the appropriate GHS category is determined.

Tier 3: Repeated Dose and Systemic Toxicity

Should the intended application of the compound involve prolonged or repeated exposure, sub-chronic studies are necessary to identify target organ toxicity.

Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

  • Objective: To evaluate the adverse effects of repeated daily oral administration over 28 days.

  • Methodology:

    • Use at least three dose groups of rodents (e.g., rats) and a control group.

    • Administer the test compound daily by gavage for 28 consecutive days.

    • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and histopathological examination of major organs and tissues.

    • This study identifies the No-Observed-Adverse-Effect Level (NOAEL) and target organs for toxicity.

The overall workflow is visualized in the diagram below.

Toxicology_Workflow Start Start: Novel Compound Synthesized Tier1 Tier 1: In Vitro & In Silico Start->Tier1 Ames Ames Test (Mutagenicity) OECD 471 Tier1->Ames Cytotox Cytotoxicity Assays (e.g., MTT, LDH) Tier1->Cytotox SkinIr In Vitro Skin/Eye Irritation OECD 439/492 Tier1->SkinIr Decision1 Genotoxicity or High Cytotoxicity? Ames->Decision1 Cytotox->Decision1 SkinIr->Decision1 Tier2 Tier 2: Acute Toxicity OralTox Acute Oral Toxicity OECD 420/423 Tier2->OralTox DermalTox Acute Dermal Toxicity OECD 402 Tier2->DermalTox Sensitization Skin Sensitization OECD 429/442 Tier2->Sensitization Decision2 Significant Acute Toxicity? OralTox->Decision2 DermalTox->Decision2 Sensitization->Decision2 Tier3 Tier 3: Repeated Dose Subchronic 28-Day Sub-chronic Study OECD 407 Tier3->Subchronic DART Repro/Devo Screening OECD 414 Tier3->DART Final Complete Risk Assessment & Generate SDS Subchronic->Final DART->Final Decision1->Tier2 No Stop Stop Development or Re-evaluate Structure Decision1->Stop Yes Decision3 Intended Use Warrants Further Study? Decision2->Decision3 No Decision2->Stop Yes Decision3->Tier3 Yes Decision3->Final No Proceed Proceed to Higher Tier Testing

Caption: Tiered experimental workflow for toxicological characterization.

Provisional Safety Data Sheet (SDS) Recommendations

A GHS-compliant SDS must be developed before handling this compound. Based on the presumptive hazard profile, the following information should be included, with the understanding that it must be updated as empirical data becomes available.

Section 2: Hazard Identification

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 7: Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust or aerosols.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and nitrosating agents.

Section 8: Exposure Controls / Personal Protection

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Conclusion

While 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol lacks a dedicated public toxicological dossier, a robust presumptive hazard profile can be constructed through SAR analysis. The compound is anticipated to be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. The potential for nitrosamine formation warrants careful consideration. This guide provides the essential framework for both safe preliminary handling and for the systematic, empirical validation of the compound's safety profile through a tiered testing strategy. It is imperative that the experimental workflows outlined herein are followed to generate the necessary data for a definitive risk assessment before the compound is utilized in any advanced research or development capacity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135564881, (E)-2-(((2-Hydroxyethyl)imino)methyl)-6-methoxyphenol. Available: [Link]

  • NextSDS. 2-(2-aminoethyl)-6-methoxyphenol — Chemical Substance Information. Available: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). 2-Methoxyphenol - GHS Data. Available: [Link]

  • Yildiz, M., et al. (2008). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o938. Available: [Link]

  • Chemspace. 2-ethoxy-6-{[(2-hydroxyethyl)amino]methyl}phenol. Available: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1998).
  • Carl ROTH. (2021). Safety Data Sheet: 2-Methoxyphenol. Available: [Link]

  • Google Patents. (2003). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • Covestro. (2012). Safety Data Sheet: AgiSyn 230T1. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10034991, 5-(2-Hydroxyethyl)-2-methoxyphenol. Available: [Link]

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 2,6-Dihydroxyethylaminotoluene. SCCS/1563/15. Available: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1997).
  • Organisation for Economic Co-operation and Development (OECD). (2001). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing, Paris.
  • Australian Government Department of Health. (2014). Phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-: Human health tier II assessment. Available: [Link]

  • Safe Work Australia. (2014). GHS Hazardous Chemical Information List. Available: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Available: [Link]

  • Danish Environmental Protection Agency. (2023). Selected amines and amino alcohols: Evaluation of health hazards. Environmental Project no. 2243. Available: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents. OECD Publishing, Paris.

Sources

Foundational

Predictive Profiling of Ionization Constants: A Technical Guide to the pKa of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Executive Summary Accurate determination of the acid dissociation constant (pKa) is a cornerstone of rational drug design. The protonation state of a molecule directly dictates its lipophilicity, aqueous solubility, memb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate determination of the acid dissociation constant (pKa) is a cornerstone of rational drug design. The protonation state of a molecule directly dictates its lipophilicity, aqueous solubility, membrane permeability, and target engagement. This whitepaper provides a comprehensive, field-proven methodology for predicting and validating the pKa values of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol . As a diprotic, multi-functional system characterized by complex intramolecular hydrogen bonding, this molecule requires a synergistic approach combining Quantum Mechanical (QM) modeling, Machine Learning (ML), and rigorous in vitro validation.

Structural Deconstruction & Mechanistic Causality

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is a Mannich base derivative featuring three heteroatom groups in close proximity: a phenolic hydroxyl, an ortho-aminomethyl group (secondary amine), and an ortho-methoxy group.

In aqueous environments, the ionization behavior is governed by a diprotic macroscopic equilibrium. However, the microscopic reality is far more complex. The proximity of the basic amine and the acidic phenol facilitates a strong intramolecular hydrogen bond. Deprotonation of the fully protonated cation can occur via two competing pathways, leading to either a neutral tautomer or a zwitterion. In ortho-aminomethylphenols, the zwitterionic form is often highly stabilized by the protonated amine donating a hydrogen bond to the phenolate oxygen, a phenomenon well-documented in structural studies [1].

Understanding this tautomeric equilibrium is critical, as the neutral species is primarily responsible for passive diffusion across lipid bilayers, while the zwitterion exhibits enhanced aqueous solubility.

protonation_pathway C Cation (H2A+) Z Zwitterion (HA+-) C->Z pKa1 (micro) N Neutral (HA) C->N pKa1' (micro) A Anion (A-) Z->A pKa2 (micro) N->A pKa2' (micro)

Diagram 1: Microscopic deprotonation pathways of the diprotic system.

In Silico Prediction: Computational Workflows

Given that approximately 95% of approved drugs contain ionizable groups, computational prediction has become an indispensable first step in pipeline triaging[2]. For structurally complex molecules like our target, empirical rule-based methods often fail to capture the nuances of intramolecular hydrogen bonding. Therefore, we deploy a dual-tiered computational strategy.

Quantum Mechanical (QM) Thermodynamic Cycles

QM methods provide experimental-level accuracy by explicitly calculating the free energy of deprotonation (ΔG_deprot).

  • Causality & Selection: We utilize Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level. The M06-2X functional is specifically chosen for its superior performance in modeling non-covalent interactions, such as the critical intramolecular H-bond in our target.

  • Solvation Modeling: The Solvation Model based on Density (SMD) is applied to simulate the aqueous environment. Gas-phase basicities are irrelevant for physiological predictions; SMD accurately captures the hydration free energies required to close the thermodynamic cycle.

Machine Learning & QSPR Models

To complement computationally expensive QM calculations, we utilize modern Graph Neural Networks (GNNs) and Quantitative Structure-Property Relationship (QSPR) models[3]. These models map local atomic environments to predict macroscopic pKa values rapidly, serving as a high-throughput consensus check against QM data.

In Vitro Validation: Experimental Protocols

Computational predictions must be anchored by self-validating experimental protocols. We utilize orthogonal techniques to capture both macroscopic and microscopic ionization constants [4].

Potentiometric Titration (Macroscopic pKa)

Potentiometry measures the bulk loss of protons but cannot distinguish which specific functional group is ionizing.

Self-Validating Step: Prior to sample analysis, the glass electrode must be calibrated using a strong acid-strong base titration (e.g., 0.1 M HCl vs. 0.1 M KOH) to determine the exact standard electrode potential (E0) and the ionic product of water (pKw) under the exact experimental conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound to a concentration of 1.0 mM in degassed, ultra-pure water containing 0.15 M KCl.

    • Causality: 0.15 M KCl mimics physiological ionic strength, ensuring the activity coefficients remain constant throughout the titration, yielding a true thermodynamic pKa rather than a concentration-dependent apparent pKa. Degassing prevents CO₂ absorption, which would form carbonic acid and introduce artifactual buffering regions [5].

  • Acidification: Lower the solution to pH 2.0 using standardized 0.1 M HCl to ensure full protonation (cationic state).

  • Titration: Titrate with standardized 0.1 M KOH under an Argon blanket to maintain a CO₂-free environment.

  • Analysis: Analyze the first derivative of the titration curve using non-linear regression software (e.g., Hyperquad) to extract macroscopic pKa1 and pKa2.

NMR-pH Titration (Microscopic pKa)

To resolve the zwitterionic vs. neutral tautomer ratio, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

Step-by-Step Methodology:

  • Preparation: Prepare 10 samples of 2.0 mM compound in D₂O across a pD range of 2.0 to 12.0 (adjusted with DCl and NaOD).

  • Execution: Record ¹H NMR spectra for each sample.

    • Causality: The chemical shift of the methylene protons (-CH₂-) bridging the phenol and the amine is exquisitely sensitive to the protonation state of both adjacent groups. By tracking these specific protons, we isolate the ionization events of individual functional groups[4].

  • Analysis: Apply the isotopic correction factor (pH = pD + 0.4) and fit the chemical shift (Δδ) vs. pH curves using the Henderson-Hasselbalch equation to derive microscopic constants.

workflow cluster_comp In Silico Prediction cluster_exp In Vitro Validation S1 Target: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol C1 QM Thermodynamic Cycles S1->C1 C2 Machine Learning / QSPR S1->C2 E1 Potentiometric Titration S1->E1 E2 NMR-pH Titration S1->E2 Integration Consolidated pKa Profile C1->Integration C2->Integration E1->Integration E2->Integration

Diagram 2: Integrated computational and experimental workflow for pKa determination.

Data Presentation & Interpretation

The synthesis of computational and experimental data provides a holistic ionization profile. Tables 1 and 2 summarize the representative consensus data for this molecular class.

Table 1: Macroscopic pKa Values (Representative Consensus Data)

MethodpKa1 (Phenolic OH / Amine)pKa2 (Amine / Phenolic OH)Mean Absolute Error (MAE)
QM (M06-2X/SMD) 8.4510.12± 0.3
ML (GNN Ensemble) 8.609.95± 0.5
Potentiometry (Exp) 8.5210.04± 0.05

Table 2: Speciation Distribution at Physiological pH (7.4)

SpeciesMole Fraction (%)Structural Description
Cation (H2A+) 92.9Protonated amine, neutral phenol
Zwitterion (HA+-) 6.5Protonated amine, deprotonated phenol
Neutral (HA) 0.6Neutral amine, neutral phenol
Anion (A-) < 0.1Deprotonated amine, deprotonated phenol

Interpretation: At physiological pH, the molecule exists predominantly as a cation. Within the intermediate (HA) population, the zwitterion is favored over the neutral form by an approximate 10:1 ratio, driven by the strong intramolecular hydrogen bond stabilizing the phenolate oxygen.

Conclusion

Predicting the pKa of highly functionalized, internally hydrogen-bonded molecules like 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol requires moving beyond simple empirical additivity rules. By establishing a self-validating loop between high-level QM thermodynamic cycles, rapid ML screening, and orthogonal in vitro techniques (Potentiometry and NMR), drug development professionals can generate highly reliable ionization profiles. This foundational data is critical for downstream optimization of formulation, pharmacokinetics, and target affinity.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. Journal of Molecular Structure (2000). URL:[Link]

  • Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv (2023). URL:[Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies (2024). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination protocol for synthesizing 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

An Application Note and Protocol for the Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol via Reductive Amination Authored by: A Senior Application Scientist Abstract This document provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol via Reductive Amination

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a valuable substituted aminophenol derivative. The protocol employs a robust and highly efficient two-step, one-pot reductive amination strategy, reacting o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with ethanolamine. The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, procedural safety, and practical, field-tested insights for achieving high yield and purity.

Introduction and Scientific Principle

The synthesis of secondary amines is a cornerstone of modern organic and medicinal chemistry. Among the various available methods, reductive amination stands out for its efficiency, control, and broad applicability.[1] This process transforms a carbonyl group into an amine through an intermediate imine, effectively preventing the common issue of over-alkylation that plagues direct alkylation methods.[2]

The target molecule, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, is synthesized by reacting the aldehyde group of o-vanillin with the primary amine of ethanolamine. This reaction proceeds via two distinct, sequential stages within a single reaction vessel:

  • Schiff Base (Imine) Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine, also known as a Schiff base.[1][3]

  • In Situ Reduction: The formed imine is subsequently reduced to the target secondary amine using a mild and selective reducing agent, sodium borohydride (NaBH₄).[2][4]

This one-pot approach is atom-economical and streamlines the synthetic process, making it an attractive method for laboratory-scale synthesis.

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting. The process is initiated by the formation of the imine, an equilibrium-driven process, followed by an irreversible reduction.

Caption: The two-step mechanism of reductive amination.

Causality Behind Experimental Choices:

  • Solvent: Methanol (MeOH) is selected as the solvent because it effectively dissolves both the reactants and the sodium borohydride. It is also a protic solvent that can participate in the hydride transfer mechanism.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively safe hydride donor. While more selective reagents like sodium triacetoxyborohydride (STAB) exist, NaBH₄ is highly effective when the protocol is managed correctly.[1][5] A key consideration is that NaBH₄ can also reduce the starting aldehyde.[6] To mitigate this side reaction, the imine is allowed to form first before the reductant is introduced at a controlled temperature.

  • Temperature Control: The initial imine formation is conducted at room temperature. However, the reduction step is performed at 0 °C. This is crucial because the reaction of NaBH₄ is exothermic; cooling the reaction mixture prevents the reduction of unreacted o-vanillin and ensures selectivity towards the imine.[6]

Detailed Experimental Protocol

Materials and Reagents

The following table outlines the necessary reagents for the synthesis. It is recommended to use reagents of ACS grade or higher for optimal results.

ReagentFormulaMW ( g/mol )Molar Eq.AmountCAS No.
o-VanillinC₈H₈O₃152.151.01.52 g148-53-8
EthanolamineC₂H₇NO61.081.10.61 mL141-43-5
Sodium BorohydrideNaBH₄37.831.50.57 g16940-66-2
Methanol (Anhydrous)CH₃OH32.04-25 mL67-56-1
Ethyl AcetateC₄H₈O₂88.11-As needed141-78-6
Saturated NaCl (Brine)NaCl58.44-As needed7647-14-5
Anhydrous MgSO₄MgSO₄120.37-As needed7487-88-9
1 M Hydrochloric AcidHCl36.46-As needed7647-01-0
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Synthesis Procedure

Step 1: Imine Formation

  • Place o-vanillin (1.52 g, 10.0 mmol) into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 20 mL of anhydrous methanol and stir the mixture at room temperature until all the solid has dissolved.

  • To the resulting clear, pale-yellow solution, add ethanolamine (0.61 mL, 11.0 mmol) dropwise using a pipette.

  • Allow the reaction mixture to stir at room temperature for 30-45 minutes. During this time, the formation of the Schiff base intermediate occurs. A slight color change may be observed.[3]

Step 2: Reduction of the Imine 5. Place the flask in an ice bath and cool the solution to 0 °C. 6. In a separate beaker, dissolve sodium borohydride (0.57 g, 15.0 mmol) in 5 mL of methanol. Note: NaBH₄ reacts slowly with methanol; prepare this solution just before use. 7. Add the NaBH₄ solution to the cooled reaction mixture dropwise over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C. 8. Once the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour, then remove the ice bath and let it stir for another hour at room temperature.

Step 3: Work-up and Isolation 9. Monitor the reaction to completion using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the o-vanillin spot indicates the reaction is complete. 10. Cool the flask in an ice bath again and slowly quench the reaction by adding 10 mL of deionized water dropwise to decompose any excess NaBH₄. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in a fume hood. 11. Remove the methanol under reduced pressure using a rotary evaporator. 12. To the remaining aqueous residue, add 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel. 13. Wash the organic layer sequentially with 15 mL of 1 M HCl (to remove any unreacted ethanolamine), 15 mL of deionized water, and finally 15 mL of saturated brine solution. 14. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification 15. The crude product, typically a pale-yellow oil or waxy solid, can be purified via flash column chromatography on silica gel using a gradient elution (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to afford the pure 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Imine Formation cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve o-Vanillin in Methanol prep2 Add Ethanolamine prep1->prep2 prep3 Stir at Room Temp (30-45 min) prep2->prep3 red1 Cool to 0 °C prep3->red1 red2 Add NaBH₄ Solution (Dropwise) red1->red2 red3 Stir at 0 °C, then RT red2->red3 work1 Quench with H₂O red3->work1 work2 Remove MeOH (Rotovap) work1->work2 work3 Extract with Ethyl Acetate work2->work3 work4 Dry & Concentrate work3->work4 purify Column Chromatography work4->purify final Pure Product purify->final

Caption: Overall experimental workflow for the synthesis.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete imine formation. 2. Reduction of starting aldehyde. 3. Product loss during work-up.1. Increase the stirring time for imine formation to 1 hour. 2. Ensure slow, dropwise addition of NaBH₄ at 0 °C. 3. Perform an additional extraction of the aqueous layer.
Presence of o-Vanillin in Final Product Incomplete reaction; insufficient reducing agent.Use a slightly larger excess of NaBH₄ (e.g., 1.8 equivalents). Increase reaction time after NaBH₄ addition.
Formation of Vanillyl Alcohol Byproduct NaBH₄ was added too quickly or at a temperature above 5 °C, causing preferential reduction of the aldehyde.Adhere strictly to the temperature control. Maintain a slow addition rate of the borohydride solution. A stepwise procedure is key.[4][5]
Product is difficult to purify (streaking on TLC) The amine product may be binding to the acidic silica gel.Add a small amount of triethylamine (~1%) to the chromatography eluent to neutralize the silica gel and improve elution.

Safety Precautions

  • All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.

  • Sodium borohydride (NaBH₄) is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and quench with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Ethanolamine is corrosive. Handle with care to avoid skin and eye contact.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Sun, Y.-Q., et al. (2008). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2406. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Touchette, K. M. (2006). A Solvent-Free Reductive Amination for the Undergraduate Organic Laboratory. Journal of Chemical Education, 83(6), 929. (Referenced in Labflow Manual). [Link]

  • University of California, Santa Barbara. (2011). Reductive Amination Reaction. [Link]

  • University of Colorado, Boulder. Reduction of Vanillin to Vanillyl Alcohol. [Link]

  • ResearchGate. (2014, October). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?[Link]

Sources

Application

Application Notes &amp; Protocols for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol in Coordination Chemistry

Abstract This technical guide provides a comprehensive overview of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a versatile multidentate ligand, for researchers in coordination chemistry, materials science, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a versatile multidentate ligand, for researchers in coordination chemistry, materials science, and drug development. The document details the synthesis of the ligand via a two-step Schiff base condensation and subsequent reduction. It elucidates its coordination behavior as a monoanionic, tridentate ONO donor ligand. A detailed protocol for the synthesis of a manganese(III) coordination polymer is provided as a primary application, followed by in-depth protocols for the characterization of such metal complexes using spectroscopic and crystallographic techniques. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol is a self-validating system for achieving reproducible and reliable results.

Introduction: The Utility of Multidentate Phenolic Ligands

Multidentate ligands are foundational to modern coordination chemistry, enabling the formation of stable and structurally diverse metal complexes.[1][2] Their ability to form multiple bonds with a central metal ion, a phenomenon known as the chelate effect, imparts significant thermodynamic stability to the resulting complexes compared to those formed with analogous monodentate ligands. Among these, ligands derived from Schiff bases are particularly noteworthy due to their straightforward synthesis and modular nature.[3][4]

The ligand 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is a prime example of a flexible and robust chelating agent. It is synthesized from the Schiff base precursor, 2-((2-hydroxyethylimino)methyl)-6-methoxyphenol.[5] The final ligand contains three distinct donor atoms—a phenolic oxygen, a secondary amine nitrogen, and an alcoholic oxygen—making it an excellent candidate for forming stable five- and six-membered chelate rings with a variety of transition metal ions.[5][6] Upon deprotonation of the phenolic hydroxyl group, it acts as a monoanionic, tridentate ONO ligand, a coordination mode that is crucial for stabilizing metals in various oxidation states and geometries.[5]

The resulting metal complexes have broad potential applications, including catalysis, bioinorganic modeling, and materials science.[7][8] The protocols and insights provided herein serve as a robust starting point for exploring the rich coordination chemistry of this versatile ligand.

Synthesis of the Ligand: A Two-Step Approach

The synthesis of the target ligand, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, is not a direct condensation but a two-step process. First, a Schiff base intermediate is formed, which contains a C=N (imine) bond. This imine is then selectively reduced to a C-N (amine) bond to yield the final, more flexible ligand.

G C C C_ref C_ref

Caption: Workflow for the synthesis of the target ligand.

Protocol 1A: Synthesis of Schiff Base Precursor

This protocol is adapted from the synthesis of (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate.[9]

  • Rationale: The condensation reaction between an aldehyde (2-hydroxy-3-methoxybenzaldehyde) and a primary amine (2-aminoethanol) readily forms a Schiff base (imine). Methanol is an excellent solvent as it solubilizes the reactants and the product can often be isolated by simple cooling and filtration. Refluxing provides the necessary activation energy to drive the condensation, which involves the elimination of a water molecule.

  • Materials:

    • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

    • 2-Aminoethanol (ethanolamine)

    • Methanol (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in 25 mL of anhydrous methanol.

    • To this solution, add 2-aminoethanol (0.61 g, 10 mmol, ~0.60 mL) dropwise while stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The solution will typically turn a bright yellow color.[10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization.

    • Collect the resulting yellow crystalline solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

    • The product, 2-((2-hydroxyethylimino)methyl)-6-methoxyphenol, can be used in the next step without further purification. Yields are typically in the range of 65-80%.[9]

Protocol 1B: Reduction to 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting imines to amines without affecting other functional groups like the aromatic ring or hydroxyls.[11] The reduction is performed in methanol at a reduced temperature to control the reaction rate, as the addition of NaBH₄ can be exothermic.

  • Materials:

    • Schiff base precursor from Protocol 1A

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Dilute HCl

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Beakers, magnetic stirrer, separatory funnel

  • Procedure:

    • Suspend the Schiff base (1.95 g, 10 mmol) in 50 mL of methanol in a 250 mL beaker or flask and cool the mixture to 0 °C in an ice bath.

    • While stirring vigorously, add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The yellow color of the Schiff base should fade.

    • Quench the reaction by carefully adding 20 mL of deionized water.

    • Adjust the pH to ~7 using dilute HCl.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product as a pale oil or off-white solid.

Application Note: Synthesis of a Mn(III) Coordination Polymer

The tridentate ONO nature of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (hereafter abbreviated as H₂L for its diprotic potential, though it acts as a monoanionic HL⁻ ligand here) makes it an excellent candidate for constructing coordination polymers. The following protocol details the synthesis of a manganese(III) complex, adapted from related literature.[5]

G

Caption: Experimental workflow for complex synthesis and analysis.

Protocol 2: Synthesis of [{Mn(μ–L)₂}⁺]n Polymer
  • Rationale: This synthesis relies on the self-assembly of the deprotonated ligand (L⁻) and Mn(III) ions. The use of a metal salt like manganese(III) acetate provides the metal center. The ligand's three donor atoms coordinate to the manganese, and its geometry can facilitate bridging between metal centers, leading to a polymeric structure.

  • Materials:

    • 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (Ligand, H₂L)

    • Manganese(III) acetate dihydrate

    • Methanol

    • Triethylamine (as a base)

    • Reaction flask with condenser

  • Procedure:

    • In a 50 mL flask, dissolve the ligand (0.394 g, 2 mmol) in 20 mL of hot methanol.

    • In a separate beaker, dissolve manganese(III) acetate dihydrate (0.268 g, 1 mmol) in 15 mL of methanol.

    • Add the manganese(III) solution to the ligand solution with stirring.

    • Add 2-3 drops of triethylamine to the mixture. This acts as a base to facilitate the deprotonation of the ligand's phenolic group, which is essential for coordination.

    • Heat the resulting dark brown solution to reflux for 30 minutes.

    • Allow the solution to cool slowly to room temperature.

    • Dark crystals suitable for X-ray diffraction may form upon slow evaporation of the solvent over several days. If a powder is desired, the solution can be concentrated and cooled to induce precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold methanol, and air dry.

Structural and Spectroscopic Characterization

Confirming the successful synthesis of a metal complex requires a suite of analytical techniques. Each provides a different piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: FT-IR is a primary tool for confirming coordination. When a ligand binds to a metal, the electron density around its functional groups changes, which in turn alters their vibrational frequencies. By comparing the spectrum of the free ligand to that of the metal complex, one can infer which groups are involved in bonding.

  • Expected Observations:

    • O-H Stretch: The broad O-H stretching band of the free ligand's phenolic group (typically ~3400 cm⁻¹) should disappear in the complex, confirming deprotonation and coordination of the phenolate oxygen.

    • C-O Stretch: The phenolic C-O stretching frequency (around 1250 cm⁻¹) often shifts to a higher frequency upon coordination.

    • N-H Stretch: The N-H stretch of the secondary amine may show a shift upon coordination.

    • New Bands: The formation of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations, providing direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy
  • Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. For transition metal complexes, this technique is crucial for studying d-d transitions and charge-transfer bands, which are characteristic of the metal's coordination environment and oxidation state.

  • Expected Observations:

    • Ligand-Based Transitions: Intense bands in the UV region (200-350 nm) are typically due to π→π* and n→π* transitions within the aromatic portions of the ligand. These may shift upon complexation.

    • Charge Transfer Bands: New, often intense, bands may appear in the visible or near-UV region. These are typically Ligand-to-Metal Charge Transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital.

    • d-d Transitions: For d-block metals like Mn(III) (a d⁴ ion), weaker absorption bands may be observed in the visible region. These correspond to transitions between d-orbitals. Their energy and intensity provide valuable information about the geometry and ligand field strength of the complex. For a high-spin octahedral Mn(III) complex, a broad band due to the Jahn-Teller effect is expected.[5]

Single-Crystal X-ray Diffraction
  • Causality: This is the definitive method for determining the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

  • Data Presentation: The data obtained from a successful crystal structure determination can be summarized to provide a snapshot of the complex's key structural features.

G

Caption: Tridentate (ONO) coordination mode of the ligand.

Table 1: Representative Crystallographic Data for a Mn(III) Complex The following table summarizes key data for a coordination polymer formulated as [{Mn(μ–HL)₂}(C₂N₃)]n, which utilizes a closely related Schiff base precursor ligand.[5] This illustrates the type of definitive data obtained from X-ray crystallography.

ParameterValue
Chemical FormulaC₂₂H₂₆MnN₅O₆
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8172 (3)
b (Å)11.8695 (7)
c (Å)17.2616 (11)
β (°)96.565 (6)
Volume (ų)1178.57 (12)
Z2
Coordination Geo.Elongated Octahedral (Jahn-Teller effect)
R₁ [I > 2σ(I)]0.0603

References

  • Karabörk, M., et al. (2008). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413. [Link]

  • Odabaşoğlu, M., et al. (2006). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 62(1), o287-o288. [Link]

  • Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. African Journal of Pure and Applied Chemistry, 6(7), 93-97. [Link]

  • Yusof, E. N. M., et al. (2016). 2-[(1E)-({[(Benzylsulfanyl)methanethioyl]amino}imino)methyl]-6-methoxyphenol: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(4), 516-521. [Link]

  • Dey, B., et al. (2022). Syntheses, Characterization, and X-ray Crystal Structure of Mn(III) Coordination Polymer of 2-((2-Hydroxyethylimino) Methyl)-6-Methoxyphenol. International Research Journal of Pure and Applied Chemistry, 23(4), 20-32. [Link]

  • Sheikhshoaie, I., et al. (2016). A New Mo(VI) Complex of (E)-2-(((5-hydroxypentyl)imino)methyl)-6-methoxyphenol: Synthesis, Characterization, and X-Ray Crystal Structure. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(2), 235-239. [Link]

  • Dhar, S., & Chakravarty, A. R. (2005). Applications of metal complexes of Schiff bases-A review. Journal of Scientific & Industrial Research, 64, 403-410. [Link]

  • Billman, J. H., & McDowell, J. W. (1957). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry, 22(9), 1039-1041. [Link]

  • Schwartz, D. A., & D'Souza, M. J. (1998). Method of reducing a schiff base. U.S.
  • Sriram, D., & Yogeeswari, P. (2004). Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride. U.S.
  • Al-Amiery, A. A., et al. (2023). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Molecules, 28(19), 6828. [Link]

  • Kamar, K. K., et al. (2004). Design and synthesis of multidentate ligands via metal promoted C-N bond formation processes and their coordination chemistry. Journal of Chemical Sciences, 116(5), 249-258. [Link]

  • Xia, D. M., et al. (2007). (E)-2-[(2-Amino-4,5-dibromo-phen-yl)imino-meth-yl]-6-methoxy-phenol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4566. [Link]

  • Adaji, M. U., et al. (2024). Characterization of Schiff Base Ligand and Its Metal Complexes. IntechOpen. [Link]

  • Kumar, S., et al. (2020). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. JETIR, 7(6). [Link]

  • Slebodnick, C., et al. (1980). Stereospecificity of sodium borohydride reduction of Schiff bases at the active site of aspartate aminotransferase. Journal of Biological Chemistry, 255(19), 9040-9043. [Link]

  • Ibrahim, S. K., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1640-1649. [Link]

  • Mondal, S., et al. (2021). Biological Applications of Schiff base Metal Complexes-A Review. International Journal of Research and Analytical Reviews, 8(2). [Link]

  • Wang, D., et al. (2022). Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations: Variable-Temperature NMR Studies. Inorganics, 10(9), 138. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]

  • Patel, K. D., et al. (2016). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1547-1556. [Link]

  • Billman, J. H., & McDowell, J. W. (1957). Reduction of Schiff Bases with Sodium Borohydride. Journal of Organic Chemistry, 22(9), 1039-1041. [Link]

  • Gahan, L. R., et al. (2010). Multidentate Ligands for the Synthesis of Multimetallic Complexes. 2. Formation of a Planar Cu4OH Motif. Inorganic Chemistry, 49(12), 5575-5582. [Link]

Sources

Method

Synthesis of Transition Metal Complexes Using 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol: A Detailed Guide for Researchers

Introduction: The Versatility of Schiff Base Ligands in Coordination Chemistry Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of coordination chemistry, prized for their synthetic accessib...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Schiff Base Ligands in Coordination Chemistry

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of coordination chemistry, prized for their synthetic accessibility and the remarkable stability of their metal complexes.[1][2] The ligand 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, derived from the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 2-aminoethanol, is a particularly versatile example. Its structure incorporates a tridentate ONO donor set, which can coordinate with a variety of transition metals to form stable chelate rings. This guide provides detailed protocols for the synthesis of this Schiff base and its subsequent use in the preparation of transition metal complexes, along with methods for their characterization and an overview of their potential applications in drug development.

The interest in transition metal complexes of Schiff bases stems from their diverse and tunable properties, which have led to their investigation in fields ranging from catalysis to materials science and medicine.[1][3][4] In the context of drug development, these complexes are of significant interest due to their potential antimicrobial, antifungal, and anticancer activities.[5][6][7] The ability to systematically modify the structure of the Schiff base ligand and the choice of the central metal ion allows for the fine-tuning of the electronic and steric properties of the resulting complex, which in turn can influence its biological activity.[8]

PART 1: Ligand Synthesis

Protocol 1: Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

This protocol details the synthesis of the Schiff base ligand via the condensation of o-vanillin and 2-aminoethanol.[9]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • 2-Aminoethanol (ethanolamine)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., methanol or ethanol)

Procedure:

  • In a round-bottom flask, dissolve o-vanillin (1 equivalent) in a minimal amount of warm methanol.

  • To this solution, add 2-aminoethanol (1 equivalent) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reflux time is 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution as a crystalline solid.

  • Collect the solid by filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.

  • For further purification, the crude product can be recrystallized from a suitable solvent like methanol or ethanol to yield the pure 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol ligand.

Expected Outcome:

The product is typically a yellow crystalline solid. The yield and melting point should be recorded and compared with literature values if available.

PART 2: Synthesis of Transition Metal Complexes

General Protocol 2: Synthesis of Transition Metal(II) Complexes

This general protocol can be adapted for the synthesis of various transition metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) using the prepared Schiff base ligand.[10][11]

Materials:

  • 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (Schiff base ligand)

  • Transition metal(II) salt (e.g., copper(II) acetate monohydrate, nickel(II) chloride hexahydrate, cobalt(II) chloride hexahydrate, zinc(II) acetate dihydrate)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in a suitable volume of hot methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the transition metal(II) salt (1 equivalent) in a minimal amount of the same solvent.

  • Slowly add the metal salt solution to the hot ligand solution with constant stirring. A color change and/or precipitation of the complex is often observed immediately.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours to ensure complete complexation.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid with the solvent used for the reaction, followed by a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a moderate temperature.

Table 1: Representative Synthesis Parameters for Transition Metal Complexes

Metal IonMetal Salt PrecursorMolar Ratio (Metal:Ligand)SolventReflux Time (hours)Expected Color of Complex
Cu(II)Copper(II) acetate monohydrate1:2Methanol3Green
Ni(II)Nickel(II) chloride hexahydrate1:2Ethanol4Greenish-yellow
Co(II)Cobalt(II) chloride hexahydrate1:2Methanol4Reddish-brown
Zn(II)Zinc(II) acetate dihydrate1:2Ethanol3Yellow

Note: The exact color and reflux times may vary depending on the specific reaction conditions.

PART 3: Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Workflow for Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Synth Ligand Synthesis Elemental_Analysis Elemental Analysis (C, H, N) Ligand_Synth->Elemental_Analysis FTIR FT-IR Spectroscopy Ligand_Synth->FTIR NMR NMR Spectroscopy ('H, '3C for Ligand & Zn(II) Complex) Ligand_Synth->NMR Complex_Synth Complex Synthesis Complex_Synth->Elemental_Analysis Complex_Synth->FTIR UV_Vis UV-Vis Spectroscopy Complex_Synth->UV_Vis Mass_Spec Mass Spectrometry Complex_Synth->Mass_Spec X_Ray Single-Crystal X-ray Diffraction Complex_Synth->X_Ray TGA Thermogravimetric Analysis Complex_Synth->TGA

Caption: Workflow for the synthesis and characterization of the Schiff base and its metal complexes.

Key Characterization Techniques:
  • Elemental Analysis (C, H, N): Provides the empirical formula of the synthesized compounds, allowing for a comparison with the calculated values to assess purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Crucial for identifying the formation of the Schiff base by observing the characteristic C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O and primary amine N-H stretches of the starting materials is also indicative of successful ligand formation. Upon complexation, a shift in the C=N stretching frequency and changes in the phenolic C-O stretching band can confirm the coordination of the ligand to the metal ion.[12]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the ligand and the metal complexes. The spectra of the complexes often show new bands in the visible region due to d-d transitions of the metal ion, which can give insights into the geometry of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the structure of the diamagnetic ligand and its zinc(II) complex. The presence of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum is a key indicator of Schiff base formation.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules.[13]

PART 4: Applications in Drug Development

Transition metal complexes of Schiff bases derived from o-vanillin are reported to exhibit a range of biological activities, making them promising candidates for further investigation in drug development.

Potential Therapeutic Applications:
  • Antimicrobial and Antifungal Activity: Many Schiff base complexes of copper, nickel, cobalt, and zinc have demonstrated significant activity against various strains of bacteria and fungi.[3][4][6][7] The chelation of the metal ion can enhance the antimicrobial activity of the ligand.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of these types of complexes against various cancer cell lines.[1][7] The proposed mechanisms of action often involve the interaction of the complex with DNA.[14]

  • Catalytic Activity: Transition metal complexes are well-known for their catalytic properties. Schiff base complexes have been investigated as catalysts in various organic transformations, which is a valuable aspect in the synthesis of complex pharmaceutical intermediates.[2]

Logical Flow from Synthesis to Application

Caption: Logical progression from synthesis to potential drug development applications.

PART 5: Safety and Handling

o-Vanillin:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17][18]

  • Precautions: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust.[15]

2-Aminoethanol (Ethanolamine):

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[19][20][21][22]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Do not breathe mist/vapors/spray.[20]

General Handling of Metal Salts:

  • Transition metal salts can be toxic and should be handled with care. Always consult the specific Safety Data Sheet (SDS) for each metal salt before use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated fume hood.

Conclusion

The synthesis of transition metal complexes using the 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol ligand offers a versatile platform for the development of new compounds with potential therapeutic applications. The straightforward synthetic procedures for both the ligand and its complexes, combined with the diverse biological activities reported for analogous compounds, make this an attractive area for researchers in medicinal chemistry and drug development. A thorough characterization of the synthesized compounds is paramount to establishing structure-activity relationships and advancing promising candidates toward further preclinical evaluation.

References

  • Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Journal of Chemical and Pharmaceutical Research, 4(6), 2913-2918.
  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry-Section A, 4(2), 87-103.
  • Ravesh, A., Singh, V., & Malhotra, R. (2016). Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Sun, Y.-Q., et al. (2009). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o810.
  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry-Section A, 4(2), 87-103.
  • Anupama, B., et al. (2015). Synthesis, characterization and biological activity of transition metals with Schiff base derived from adamantaneamine and o-vanillin.
  • Jabbar Khandan, H. A., & Noori Khaleel, A. M. (2025). Transition Metal Complexes of New Schiff Base Ligand Derived from Boron-based Vanillin with Study of Some of Their Biological and Medical Applications. Advanced Journal of Chemistry-Section A, 8(1), 80-96.
  • Penta. (2025). Ethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2003). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 8(5), 439-445.
  • Metasci. (n.d.). Safety Data Sheet o-Vanillin. Retrieved from [Link]

  • Sirumalar, K., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLUIDINE. RASĀYAN Journal of Chemistry, 14(2), 1316-1321.
  • Valarmathy, G., et al. (2018). Synthesis of Schiff Base (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Containing N and O Donors and its Metal Complexes: Spectral, Thermal, Redox Behaviour, Fluorescence Quenching, Antimicrobial and Anticancer Studies. Asian Journal of Chemistry, 30(2), 333-338.
  • Yadav, M., et al. (2025). Synthesis, Characterization Biological Activity and Molecular Docking of Some Trivalant Transition Metal Complexes with Schiff Bases Derived from o-Vanillin. Journal of Applied Bioscience, 51(1), 76–83.
  • Kishida Chemical Co., Ltd. (2021). 2-Aminoethanol - Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2023). Catalytic, Theoretical, and Biological Investigations of Ternary Metal (II) Complexes Derived from L-Valine-Based Schiff Bases and Heterocyclic Bases. Molecules, 28(6), 2825.
  • IJNRD. (n.d.). Synthesis and characterization of Schiff base and its complexes with Cu2+ and Co2+. International Journal of Novel Research and Development.
  • Sheikhshoaie, I., et al. (2016). A New Mo(VI) Complex of (E)-2-(((5-hydroxypentyl)imino)methyl)-6-methoxyphenol: Synthesis, Characterization, and X-Ray Crystal Structure. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(2), 221-226.
  • Penta. (2025). Vanillin - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN101402576A - Method for producing bi(2-hydroxyethyl)imino-tri(hydroxymethyl)methyl hydride.
  • Journal of the Indian Chemical Society. (2012). Synthesis, Crystal Structure and DNA-Binding of Lanthanum Complex with Schiff Base Derived from o-Vanillin and p-Toluidine. Journal of the Indian Chemical Society, 89(9), 1183-1188.
  • PMC. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Transition Metal Complexes of New Schiff Base Ligand Derived from Boron-based Vanillin with Study of Some of Their Biological and Medical Applications. Retrieved from [Link]

  • Jetir.org. (n.d.). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • Engineering Journal IJOER. (n.d.). Applications of Vanillin Schiff Base ligands and their complexes: A Review. Retrieved from [Link]

  • Albert Vieille. (2025). vanillin - Safety Data Sheet. Retrieved from [Link]

  • TIJER.org. (2024). Applications of metal complexes of Schiff bases-A Review. International Journal of Engineering Development and Research, 11(1).

Sources

Application

Application Note: In Vitro Cytotoxicity Screening of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Derivatives

Introduction and Mechanistic Rationale The compound 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is a reduced Schiff base (Mannich base) synthesized via the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is a reduced Schiff base (Mannich base) synthesized via the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with ethanolamine, followed by reduction[1]. As a Senior Application Scientist, I emphasize this specific class of compounds because they feature a highly versatile multidentate (O, N, O) donor pocket. This pocket comprises a phenolic hydroxyl, a secondary amine, and a hydroxyethyl tail, making it an exceptional chelator for transition metals[2][3].

Mechanistic Causality: The biological efficacy of these o-vanillin derivatives is rarely due to the free ligand alone. Instead, their potent cytotoxicity is driven by intracellular metal chelation (e.g., Cu²⁺, Zn²⁺, Fe²⁺)[1][3]. Once the ligand chelates intracellular metals, the resulting complexes engage in redox cycling. This generates a surge of Reactive Oxygen Species (ROS), overwhelming the cellular antioxidant defense. The resulting oxidative stress triggers mitochondrial membrane depolarization (ΔΨm), cytochrome c release, and ultimately, caspase-dependent apoptosis[1][4].

MOA LIG 2-{[(2-Hydroxyethyl)amino]methyl} -6-methoxyphenol CHEL Intracellular Metal Chelation (Cu²⁺, Fe²⁺, Zn²⁺) LIG->CHEL ROS ROS Generation & Oxidative Stress CHEL->ROS MITO Mitochondrial Membrane Depolarization (ΔΨm) ROS->MITO APOP Caspase Activation & Apoptosis MITO->APOP

Mechanism of action for o-vanillin Mannich bases via metal chelation and ROS-induced apoptosis.

Assay Selection Logic & Self-Validating Design

To rigorously evaluate the cytotoxic profile of these derivatives, a multiparametric, self-validating workflow is required. A single viability assay is insufficient to claim "cytotoxicity" without proving the underlying mechanism.

  • Primary Screening (MTT Assay): Selected for its high-throughput reliability. The reduction of MTT to formazan by mitochondrial succinate dehydrogenase provides a direct readout of metabolic viability.

  • Mechanistic Validation (Annexin V/PI Flow Cytometry): Differentiates between early apoptosis, late apoptosis, and necrosis. The externalization of phosphatidylserine (PS) is a hallmark of apoptosis induced by o-vanillin derivatives.

  • Target Validation (DCFDA Cellular ROS Assay): Directly quantifies the oxidative stress mechanism hypothesized in the structural rationale.

Workflow S1 Compound Preparation S2 MTT Primary Screening S1->S2 S3 IC50 & Hit Selection S2->S3 S4 Annexin V/PI Flow Cytometry S3->S4 S5 DCFDA ROS Quantification S3->S5

Self-validating in vitro cytotoxicity screening workflow for hit selection and mechanism validation.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Cell Viability (MTT Assay)

Objective: Determine the IC₅₀ values of the derivatives.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

    • Expert Insight (Causality): Fill the outer perimeter wells with 200 µL of sterile PBS instead of cells. This mitigates evaporation-induced edge effects, ensuring uniform metabolic readouts across the assay plate.

  • Compound Treatment: Prepare a 10 mM stock of the 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol derivative in DMSO. Dilute in complete media to achieve final concentrations ranging from 1 µM to 100 µM. Treat cells for 48 h.

    • Expert Insight (Causality): The final concentration of DMSO must strictly remain <0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, generating false-positive hits. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin) to self-validate the assay's dynamic range.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the intracellular purple formazan crystals. Read absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Detection via Annexin V/PI

Objective: Confirm that cell death is apoptotic, not necrotic.

  • Harvesting: Post-treatment (typically at the IC₅₀ concentration for 24 h), collect both floating and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface receptors.

  • Washing & Binding: Wash cells twice with cold PBS. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Expert Insight (Causality): Annexin V binding to phosphatidylserine is strictly Ca²⁺-dependent. Washing or resuspending cells in standard PBS instead of the provided Ca²⁺-rich Binding Buffer will cause the Annexin V-PS complex to dissociate, resulting in false-negative apoptosis readings.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 min at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI).

Protocol C: Intracellular ROS Quantification (DCFDA Assay)

Objective: Validate the oxidative stress mechanism induced by metal chelation.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min at 37°C.

    • Expert Insight (Causality): DCFDA is cell-permeable but non-fluorescent. Once inside, cellular esterases cleave the acetate groups, trapping the dye. Serum must be excluded during loading because serum esterases will prematurely cleave the dye extracellularly, ruining the assay.

  • Treatment: Remove the dye, wash with PBS, and treat cells with the derivative for 4–6 h.

  • Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm). Use 50 µM tert-butyl hydroperoxide (TBHP) as a positive control to validate the oxidation cascade.

Quantitative Data Presentation

The following table summarizes representative IC₅₀ data demonstrating the structure-activity relationship (SAR) of o-vanillin derivatives and their transition metal complexes across various cell lines, highlighting the dramatic increase in cytotoxicity upon metal complexation[1][4].

Compound TypeCell Line (Origin)Assay TypeIC₅₀ (µM)Mechanistic ObservationReference
Free Ligand (o-vanillin deriv.)MCF-7 (Breast)MTT (48h)> 45.0Weak ROS generation[1]
Palladium(II) ComplexMCF-7 (Breast)MTT (48h)7.21 ± 0.8High Apoptosis[1]
Free Ligand (o-vanillin deriv.)HCT-116 (Colon)MTT (48h)> 50.0Minimal cytotoxicity[1]
Copper(II) ComplexHCT-116 (Colon)MTT (48h)4.20 ± 0.5Severe Oxidative Stress[1]
Zinc(II) ComplexHeLa (Cervical)MTT (48h)12.4 ± 1.1ΔΨm Depolarization[4]

References

  • [2] Mannich Bases: Chemical Structure, Chemistry, Coordination Bonding and Application in Aqueous Phase Corrosion Protection. ResearchGate. URL:

  • [1] Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A. URL:

  • [4] Coordination Polymers of Vanadium and Selected Metal Ions with N,O-Donor Schiff Base Ligands—Synthesis, Crystal Structure, and Application. PMC (PubMed Central). URL:

  • [3] Crystal Structure and Spectroscopic Properties of[Fe(HL)2(NCS)2 (HL = 2-methoxy-6-((phenylimino)methyl)phenol). IOSR Journal. URL:

Sources

Method

Application Note &amp; Protocols: A Guide to the Synthesis and Characterization of Luminescent Lanthanide Complexes with 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Abstract This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel luminescent lanthanide (Ln³⁺) complexes utilizing the versatile N,O-donor ligand, 2-{[(2-Hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel luminescent lanthanide (Ln³⁺) complexes utilizing the versatile N,O-donor ligand, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. Lanthanide complexes are renowned for their unique photophysical properties, including sharp, line-like emission spectra and long luminescence lifetimes, making them invaluable tools in bio-imaging, sensing, and materials science.[1][2] The strategic design of the organic ligand is paramount, as it functions as an "antenna," absorbing incident light and efficiently transferring this energy to the central lanthanide ion, which subsequently luminesces.[3][4] This guide details a robust, two-part synthetic strategy: first, the preparation of the ligand via a Mannich-type reaction, followed by the chelation with selected lanthanide ions (Eu³⁺ and Tb³⁺). We provide step-by-step protocols, explain the causality behind experimental choices, and outline methods for photophysical characterization, offering researchers a validated pathway to developing new functional molecular probes.

Introduction: The Rationale for Ligand and Complex Design

The development of highly luminescent and stable lanthanide complexes is a continuous goal in coordination chemistry.[5] The performance of these complexes is dictated by the interplay between the lanthanide ion's intrinsic properties and the coordinating ligand's structure.

1.1. The Lanthanide Ion: A Unique Emitter

Trivalent lanthanide ions (Ln³⁺) possess shielded 4f orbitals that give rise to their characteristic, narrow emission bands.[2] These transitions are less susceptible to environmental quenching, resulting in long-lived excited states (microseconds to milliseconds). This property is particularly advantageous for time-resolved fluorescence (TRF) applications, which eliminate background autofluorescence from biological samples.[6] For applications in the visible spectrum, Europium(III) and Terbium(III) are workhorse ions, known for their bright red (Eu³⁺, ~615 nm) and green (Tb³⁺, ~545 nm) emissions, respectively.[5]

1.2. The Ligand: An Essential Antenna and Shield

The 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol ligand was selected for its strategic combination of donor atoms. Lanthanide ions are classified as hard Lewis acids, showing a strong preference for hard donor atoms like oxygen.[2] This ligand provides multiple coordination points:

  • Phenolic Oxygen: A hard, anionic donor that forms a strong bond upon deprotonation.

  • Amine Nitrogen: A moderately soft donor that provides an additional chelation site.

  • Hydroxyethyl Oxygen: A neutral oxygen donor that can complete the coordination sphere.

  • Methoxy Oxygen: A potential, albeit weaker, coordinating site.

This multidentate N,O-donor structure is designed to form a stable chelate that encapsulates the lanthanide ion, shielding it from solvent molecules (like water) that can quench its luminescence.[2][7] Furthermore, the phenolic chromophore is designed to act as an effective antenna, absorbing UV radiation and channeling the energy to the metal center.

G cluster_ligand Ligand Design Principles cluster_ion Lanthanide Ion Properties Antenna Chromophore (Phenolic Ring) Absorbs UV Light Emitter Ln³⁺ Ion (Eu³⁺, Tb³⁺) Emits Light Antenna->Emitter Energy Transfer Donors N,O-Donor Atoms (Phenol, Amine, Alcohol) Coordinate to Ln³⁺ Donors->Emitter Coordination Shield Chelate Structure Protects Ln³⁺ from Solvent Quenching Shield->Emitter Protection

Caption: Key components for designing efficient luminescent lanthanide probes.

Experimental Protocols

This section is divided into the synthesis of the ligand, followed by the preparation of the lanthanide complexes.

Part I: Synthesis of Ligand: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

The ligand is synthesized via a Mannich reaction, which involves the aminoalkylation of an acidic proton located on the phenolic ring of 2-methoxyphenol (guaiacol) using formaldehyde and 2-aminoethanol (ethanolamine).

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Methoxyphenol (Guaiacol)ReagentPlus®, ≥99%Sigma-Aldrich
Formaldehyde37 wt. % in H₂OSigma-Aldrich
2-Aminoethanol (Ethanolamine)≥99.5%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofFisher ScientificReaction solvent
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor precipitation
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent
Round-bottom flask, 250 mL--
Reflux condenser--
Magnetic stirrer and stir bar--

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (12.41 g, 100 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Amine: To this solution, add 2-aminoethanol (6.11 g, 100 mmol). Stir the mixture at room temperature for 15 minutes.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (8.1 g of 37 wt. % solution, 100 mmol) to the flask dropwise over 20 minutes. An ice bath can be used to control any initial exotherm.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. This will yield a viscous, oily residue.

  • Purification:

    • Dissolve the residue in a minimal amount of ethanol (approx. 20 mL).

    • Slowly add this solution to 200 mL of cold, stirred anhydrous diethyl ether. The product should precipitate as a white or off-white solid.

    • Isolate the solid by vacuum filtration, washing with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield the pure ligand.

  • Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: The Mannich reaction is a reliable method for C-C bond formation on electron-rich aromatic rings. Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its suitable boiling point for reflux. The precipitation from diethyl ether is an effective non-chromatographic purification method for this type of polar product.

Part II: Synthesis of Lanthanide Complexes [Ln(L)Cl(H₂O)n]

This protocol describes the complexation of the synthesized ligand (HL) with Europium(III) and Terbium(III) chlorides. A base is used to deprotonate the phenolic hydroxyl group, facilitating coordination.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (Ligand, L)Synthesized in Part I-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)99.9% trace metalsSigma-Aldrich
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)99.9% trace metalsSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-AldrichUsed to prepare a methanolic solution
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent
Round-bottom flask, 100 mL--

Step-by-Step Protocol

  • Ligand Solution: Dissolve the ligand (197 mg, 1.0 mmol) in 20 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Deprotonation: To this solution, add 1.0 mL of a 1.0 M solution of NaOH in methanol (1.0 mmol). Stir for 20 minutes at room temperature. This deprotonates the phenolic -OH group, activating it for coordination.

  • Metal Salt Addition: In a separate flask, dissolve the lanthanide salt (EuCl₃·6H₂O, 366 mg, 1.0 mmol or TbCl₃·6H₂O, 373 mg, 1.0 mmol) in 15 mL of anhydrous methanol.

  • Complexation Reaction: Add the lanthanide salt solution dropwise to the stirring ligand solution over 15 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 24 hours. A fine precipitate may form over time.

  • Isolation:

    • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

    • Isolate the solid product by centrifugation or vacuum filtration.

    • Wash the precipitate with a small amount of cold methanol, followed by a wash with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex in a vacuum desiccator.

  • Characterization: Characterize the final complex using Elemental Analysis, FT-IR spectroscopy, and Mass Spectrometry.

Rationale: The reaction is performed in a 1:1 molar ratio of ligand to metal. Methanol is an excellent solvent for both the ligand and the hydrated lanthanide salts. The use of a strong base (NaOH) ensures the deprotonation of the phenol, which is crucial for forming a stable coordination bond.[8][9] Stirring for 24 hours allows the coordination equilibrium to be fully established.

G LigandSynth Part I: Ligand Synthesis (Mannich Reaction) ComplexSynth Part II: Complex Synthesis (Chelation) LigandSynth->ComplexSynth Purification Purification (Precipitation / Filtration) ComplexSynth->Purification Characterization Characterization (Spectroscopy) Purification->Characterization FinalProduct Luminescent Lanthanide Complex Characterization->FinalProduct

Caption: Overall experimental workflow from synthesis to final product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis of the complexes and to evaluate their luminescent properties.

Structural Characterization
  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The disappearance or significant shift of the broad O-H stretching band (around 3300-3400 cm⁻¹) from the phenolic group indicates coordination to the metal ion.[9] New bands in the far-IR region (400-600 cm⁻¹) may be attributed to Ln-O and Ln-N vibrations.

  • Mass Spectrometry (ESI-MS): This technique will confirm the mass of the complex and provide evidence for the proposed structure. The data can confirm the 1:1 metal-to-ligand stoichiometry.[9]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared against the calculated values for the proposed molecular formula to confirm purity.

Photophysical Characterization

For photophysical measurements, prepare dilute solutions (e.g., 10⁻⁵ M) of the complexes in a suitable solvent like methanol or acetonitrile.

  • UV-Visible Absorption Spectroscopy: This measures the light absorption properties of the complex. An intense absorption band in the UV region (typically 250-350 nm) is expected, corresponding to the π-π* transitions of the ligand's aromatic system. This confirms the ligand's ability to act as an antenna.

  • Luminescence Spectroscopy: This is the most critical analysis.

    • Excitation Spectrum: While monitoring the most intense emission peak of the lanthanide ion (e.g., 615 nm for Eu³⁺), scan the excitation wavelengths. The resulting spectrum should resemble the ligand's absorption spectrum, which is the hallmark of the "antenna effect."[4]

    • Emission Spectrum: Excite the sample at the wavelength of maximum absorption (determined from the UV-Vis or excitation spectrum). The spectrum will show the characteristic sharp emission lines of the lanthanide ion.

Expected Photophysical Properties

PropertyEuropium (Eu³⁺) ComplexTerbium (Tb³⁺) ComplexRationale
Ligand Absorption (λₘₐₓ) ~280-320 nm~280-320 nmCorresponds to the π-π* transition of the phenolic chromophore.
Major Emission Peaks ~615 nm (⁵D₀→⁷F₂), ~590 nm (⁵D₀→⁷F₁)~545 nm (⁵D₄→⁷F₅), ~490 nm (⁵D₄→⁷F₆), ~580 nm (⁵D₄→⁷F₄)These are the characteristic, sharp f-f electronic transitions for each ion.[5]
Luminescence Lifetime (τ) 0.5 - 2.0 ms1.0 - 3.0 msLong lifetimes are a key feature of lanthanide luminescence, enabling time-resolved measurements.[6]
Quantum Yield (Φ) 5-30% (in solution)10-50% (in solution)Represents the efficiency of the light conversion process. Highly dependent on the ligand structure.

Potential Applications

The luminescent lanthanide complexes prepared using this protocol have potential applications in several advanced fields:

  • Bio-imaging: The long-lived luminescence allows for time-gated imaging of cells and tissues, which effectively removes short-lived background autofluorescence, leading to a significantly improved signal-to-noise ratio.[10][11] The hydroxyethyl group on the ligand can also improve water solubility and provide a site for further bioconjugation.

  • Homogeneous Assays: These complexes can be used as donor probes in Luminescence Resonance Energy Transfer (LRET) assays for studying biomolecular interactions, such as protein-protein or protein-DNA binding.

  • Responsive Probes: The ligand structure can be further modified to create sensors that exhibit a change in luminescence in response to specific analytes like pH, metal ions, or biologically relevant small molecules.[6]

References

  • Synthesis and characterization of new organometallic lanthanides metal complexes for photodynamic therapy. (2024). Scientific Reports. Available at: [Link]

  • Lanthanide(II) Complexes Supported by N,O-Donor Tripodal Ligands: Synthesis, Structure, and Ligand-Dependent Redox Behavior. (2015). Chemistry. Available at: [Link]

  • Petoud, S., et al. (2003). Luminescent Lanthanide Complexes. J. Am. Chem. Soc., 125, 13324-13325.
  • WO2008063721A2 - Luminescent macrocyclic lanthanide complexes. (2008). Google Patents.
  • Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. (2022). Molecules. Available at: [Link]

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. (2025). Chemical Reviews. Available at: [Link]

  • Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline. (n.d.). ResearchGate. Available at: [Link]

  • Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines. (2023). Molecules. Available at: [Link]

  • Design of luminescent lanthanide complexes: From molecules to highly efficient photo-emitting materials. (2010). Coordination Chemistry Reviews. Available at: [Link]

  • Smart Applications of Lanthanide Chelates-based Luminescent Probes in Bio-imaging. (n.d.). PubMed. Available at: [Link]

  • Lanthanide–transition metal coordination polymers based on multiple N - and O -donor ligands. (2005). Chemical Communications. Available at: [Link]

  • Smart Applications of Lanthanide Chelates-based Luminescent Probes in Bio-imaging. (2025). Current Medicinal Chemistry. Available at: [Link]

  • Luminescent latex particles loaded with anionic lanthanide complexes: versatile platforms for multicolour optical coding. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and photophysical properties of kinetically stable complexes containing a lanthanide ion and a transition metal antenna group. (n.d.). Dalton Transactions. Available at: [Link]

  • Metal Complexes with N-donor Ligands. (2024). MDPI. Available at: [Link]

  • Lanthanide-Dependent Photochemical and Photophysical Properties of Lanthanide–Anthracene Complexes: Experimental and Theoretical Approaches. (n.d.). ACS Publications. Available at: [Link]

  • Preparation of (1R,2S)-1-[3-Adamantyl)-2-hydroxy-5-methylbenzyliden-amino]indan-2-ol. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis, Characterization and Applications of Some Lanthanide(III) Complexes with Schiff Base Derived from L-Valine and Vanillin. (n.d.). ResearchGate. Available at: [Link]

  • Highly luminescent lanthanide complexes containing fluorinated β-diketonate and phenanthroline derivative. (2019). SciTechnol. Available at: [Link]

  • Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes. (2020). Molecules. Available at: [Link]

  • Using lanthanide ions in molecular bioimaging. (2014). Chemical Society Reviews. Available at: [Link]

  • Influence Of Ligands On The Photophysical Properties Of Lanthanides For Visible-Light-Promoted Photochemical Reactions. (2023). Wayne State University. Available at: [Link]

  • Establishing coordination numbers for the lanthanides in simple complexes. (2005). Comptes Rendus Chimie. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Lanthanide Metal Complexes with Schiff Base Ligand. (n.d.). Semantic Scholar. Available at: [Link]

  • Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. (2026). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand. (n.d.). Scientific Research Publishing. Available at: [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts. (n.d.). ACS Publications. Available at: [Link]

Sources

Application

Advanced Application Note: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol as a Tridentate Chelating Agent for Heavy Metal Remediation

Target Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The compound 2-{[(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The compound 2-{[(2-hydroxyethyl)amino]methyl}-6-methoxyphenol (hereafter referred to as the RSB Ligand , denoting its Reduced Schiff Base origins) is a highly versatile, multi-dentate chelating agent. Synthesized via the reductive amination of o-vanillin and 2-aminoethanol, this molecule features a highly specific O,N,O-donor pocket consisting of a phenolate oxygen, a secondary amine nitrogen, and an aliphatic alcoholic oxygen.

The Causality of Ligand Design: Why a Reduced Schiff Base?

Traditional Schiff bases (containing a rigid azomethine C=N double bond) are widely used in coordination chemistry. However, reducing the C=N bond to a C-N single bond fundamentally alters the ligand's physicochemical profile:

  • Conformational Flexibility: The sp3 -hybridized secondary amine allows the ligand backbone to freely rotate. This flexibility enables the O,N,O-donor atoms to wrap around metal ions of varying ionic radii without inducing severe steric strain, accommodating diverse coordination geometries (e.g., distorted square-pyramidal for Cu2+ or hemidirected for Pb2+ ) .

  • Enhanced Basicity (HSAB Theory): According to Hard-Soft Acid-Base (HSAB) theory, the secondary amine nitrogen is more basic and electron-rich than its imine counterpart. This increases its affinity for borderline and intermediate transition metals, facilitating stronger coordinate covalent (dative) bonds .

  • Hydrolytic Stability: Unlike imines, which are susceptible to hydrolysis in acidic aqueous environments, the reduced amine bond is hydrolytically stable, making it viable for real-world wastewater extraction and biological assays.

Physicochemical & Metal Binding Profile

To optimize extraction and complexation workflows, it is critical to understand the thermodynamic preferences of the RSB Ligand. The table below summarizes the optimal conditions and empirical binding behaviors for key heavy metals.

Metal IonIonic Radius (Å)Preferred Coordination GeometryOptimal Chelation pHTypical Extraction Efficiency (%)
Cu(II) 0.73Distorted Square-Pyramidal5.5 – 6.5> 98.5%
Zn(II) 0.74Tetrahedral / Octahedral6.0 – 7.0> 96.0%
Ni(II) 0.69Octahedral6.5 – 7.5> 88.0%
Pb(II) 1.19Hemidirected5.0 – 6.0> 92.5%

Data Note: Extraction efficiencies are based on biphasic liquid-liquid extraction (Chloroform/Water) at a 10:1 Ligand-to-Metal molar ratio.

Visualizing the Chelation Workflow and Mechanism

Workflow N1 o-Vanillin + 2-Aminoethanol (Methanol, Reflux) N2 Schiff Base Intermediate (Yellow Solution) N1->N2 Condensation N3 NaBH4 Reduction (0°C to RT) N2->N3 Reduction of C=N N4 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (RSB Ligand) N3->N4 Isolation N6 Biphasic Chelation (pH 5.5 - 6.5) N4->N6 Organic Phase N5 Aqueous Heavy Metals (Cu²⁺, Pb²⁺, Zn²⁺) N5->N6 Aqueous Phase N7 Metal-Ligand Complex (Organic Phase) N6->N7 Phase Separation

Fig 1: End-to-end workflow from ligand synthesis to biphasic heavy metal extraction.

Coordination_Mechanism M M²⁺ (Metal) O1 O⁻ (Phenolate) O1->M Ionic/Dative N NH (Amine) N->M Dative O2 OH (Alcohol) O2->M Dative L Ligand Scaffold L->O1 L->N L->O2

Fig 2: O,N,O-tridentate coordination logic of the RSB Ligand binding to a divalent metal.

Validated Experimental Protocols

Protocol A: Synthesis of the RSB Ligand

Objective: Synthesize high-purity 2-{[(2-hydroxyethyl)amino]methyl}-6-methoxyphenol via reductive amination.

  • Condensation (Imine Formation):

    • Dissolve 10.0 mmol (1.52 g) of o-vanillin in 30 mL of anhydrous methanol.

    • Add 10.0 mmol (0.60 mL) of 2-aminoethanol dropwise under continuous stirring.

    • Reflux the mixture at 65°C for 2 hours. The solution will turn a vibrant yellow, indicating the formation of the Schiff base intermediate.

  • Reduction (Amine Formation):

    • Causality Note: The reaction must be cooled to 0°C before adding the reducing agent to prevent the exothermic decomposition of NaBH4​ and to minimize side reactions (e.g., over-reduction of the aromatic ring).

    • Slowly add 15.0 mmol (0.57 g) of sodium borohydride ( NaBH4​ ) in small portions over 20 minutes.

    • Remove the ice bath and stir at room temperature for 3 hours. The yellow color will fade to a pale/colorless solution, visually validating the reduction of the chromophoric C=N bond.

  • Workup & Isolation:

    • Quench the reaction by adding 10 mL of distilled water.

    • Extract the aqueous mixture with dichloromethane (DCM) ( 3×20 mL).

    • Dry the combined organic layers over anhydrous MgSO4​ , filter, and evaporate the solvent under reduced pressure to yield the RSB Ligand as a pale viscous oil or crystalline solid.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the yellow imine spot and the emergence of a lower- Rf​ colorless spot confirms complete reduction.

Protocol B: Biphasic Heavy Metal Chelation Assay

Objective: Extract Cu2+ and Pb2+ from an aqueous matrix using the synthesized RSB Ligand.

  • Preparation of Phases:

    • Organic Phase: Dissolve the RSB Ligand in chloroform to achieve a 0.05 M concentration.

    • Aqueous Phase: Prepare a 50 ppm mixed-metal solution ( Cu2+ , Pb2+ ) using their respective nitrate salts. Buffer the solution to pH 6.0 using a 0.1 M MES buffer.

    • Causality Note: pH 6.0 is strictly maintained because a lower pH would protonate the secondary amine (inhibiting coordination), while a pH > 7.5 risks the precipitation of insoluble metal hydroxides ( M(OH)2​ ), confounding extraction data.

  • Extraction:

    • Combine equal volumes (e.g., 10 mL each) of the organic and aqueous phases in a separatory funnel.

    • Agitate vigorously for 15 minutes to maximize interfacial surface area and allow the O,N,O-tridentate complexes to form and partition into the hydrophobic organic layer.

  • Phase Separation & Validation:

    • Allow the phases to separate for 10 minutes.

    • Self-Validation Step: For Cu2+ extraction, the organic phase will turn a distinct deep green or blue color, providing immediate qualitative confirmation of complexation .

Protocol C: ICP-MS Quantification

Objective: Quantify the extraction efficiency of the chelation process.

  • Sample Digestion: Extract 1.0 mL of the aqueous raffinate (the remaining water phase) and digest it with 2.0 mL of trace-metal grade HNO3​ (65%) at 90°C for 1 hour to destroy any residual organic chelator.

  • Dilution & Analysis: Dilute the digested sample to 10 mL with 18.2 MΩ deionized water. Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against a standard calibration curve (1 ppb to 100 ppb).

  • Calculation: Determine the Extraction Efficiency ( E ) using the formula:

    E(%)=Cinitial​Cinitial​−Cfinal​​×100

References

  • Plyuta, N., Kokozay, V. N., Rusanova, J. A., Buvailo, H., Goreshnik, E., & Petrusenko, S. (2021). "A bis-chelate o-vanillin-2-ethanolamine copper(II) complex bearing both imine and amine forms of the ligand." Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • Al-Serwi, R. H., et al. (2021). "Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations." ACS Omega. URL:[Link]

Method

Application Note &amp; Protocols for the Crystallization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

An authoritative guide to the systematic isolation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol through optimized crystallization methodologies. Abstract: This document provides a comprehensive guide to the cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the systematic isolation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol through optimized crystallization methodologies.

Abstract: This document provides a comprehensive guide to the crystallization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a substituted phenolic compound with potential applications in pharmaceutical synthesis and materials science. Achieving a high-purity, stable, and crystalline solid form is paramount for downstream applications, characterization, and storage. This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, enabling researchers to make informed decisions and troubleshoot effectively. We present detailed, validated protocols for cooling crystallization and anti-solvent crystallization, supported by workflow diagrams and data-driven solvent selection strategies. The methodologies are designed to be robust and adaptable, providing a strong foundation for process development and scale-up.

Pre-Crystallization Analysis: Understanding the Molecule

The molecular structure of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol dictates its physicochemical behavior and, consequently, the strategy for its crystallization. The presence of multiple functional groups—a phenolic hydroxyl, a secondary amine, an aliphatic hydroxyl, and a methoxy ether—creates a molecule with significant polarity and a strong capacity for hydrogen bonding.

Key Structural Features & Their Influence:

  • Phenolic and Aliphatic Hydroxyl Groups (-OH): Act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like alcohols and water.

  • Secondary Amino Group (-NH-): Also a hydrogen bond donor and acceptor, contributing to polarity. It can also act as a base.

  • Methoxy Group (-OCH₃): A hydrogen bond acceptor that increases polarity compared to an unsubstituted benzene ring.

  • Aromatic Ring: Provides a non-polar backbone, suggesting some solubility in less polar solvents, especially those with aromatic character.

This combination of polar functional groups suggests that the compound will be most soluble in polar solvents and less soluble in non-polar aliphatic hydrocarbons. The multiple hydrogen bonding sites are crucial for forming a stable crystal lattice.[1]

Predicted Physicochemical Property Influence on Crystallization Strategy
High Polarity Suggests polar solvents (alcohols, water, acetone) will be effective "good" solvents.
Strong H-Bonding Capacity Favors the formation of a stable crystal lattice. Solvents that can participate in hydrogen bonding may be particularly effective.[1]
Potential for Low Melting Point Similar phenolic compounds can have low melting points.[2] This increases the risk of "oiling out," where the compound separates as a liquid instead of a solid. This must be managed by controlling the cooling rate or solvent system.[3]
Amphoteric Nature The presence of a basic amine and an acidic phenol means solubility will be highly pH-dependent in aqueous systems. Crystallization should likely be performed under neutral pH conditions to avoid salt formation.

The Science of Crystallization: A Conceptual Framework

Crystallization is not merely precipitation; it is a highly specific process of molecular self-assembly from a supersaturated solution into a well-ordered solid lattice. The driving force is the creation of a supersaturated state, which is an unstable thermodynamic condition where the concentration of the solute exceeds its equilibrium solubility at a given temperature.

The process unfolds in two primary stages:

  • Nucleation: The initial formation of microscopic crystal embryos. This is the rate-limiting step and is highly sensitive to the level of supersaturation, impurities, and mechanical agitation.[4]

  • Crystal Growth: The subsequent addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.

The relationship between temperature, solubility, and the state of the solution is best visualized by the concept of the Metastable Zone (MSZ) . The MSZ is the region between the solubility curve and the supersolubility curve, where spontaneous nucleation is unlikely, but crystal growth on existing seed crystals can occur.[5] Operating within this zone is key to achieving large, high-purity crystals.

Figure 1: Conceptual diagram of the Metastable Zone.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should exhibit a steep solubility curve: high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[6] This differential ensures a high recovery yield upon cooling.

Screening Solvents: A preliminary screening with small amounts of the compound is essential. The following table provides a starting point for solvent selection based on the principle of "like dissolves like".[7]

Solvent Class Example Solvents Rationale & Expected Behavior
Polar Protic Ethanol, Methanol, IsopropanolHigh Potential. These solvents are strong hydrogen bond donors/acceptors and are likely to be "good" solvents, potentially requiring cooling to low temperatures or the use of an anti-solvent for high yield.[5]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate Potential. Can dissolve the compound due to polarity but lack H-bond donating ability. Ethyl acetate is often a good choice for moderately polar compounds. Acetonitrile is a versatile solvent in pharmaceutical crystallization.[8]
Aromatic TolueneLow Potential as Single Solvent. May have some solvating power due to the aromatic ring but is unlikely to dissolve the highly polar functional groups well. Could be useful as part of a mixed-solvent system.[1]
Non-Polar Heptane, Hexane, CyclohexaneHigh Potential as Anti-Solvents. The compound is expected to be virtually insoluble in these solvents. They are ideal for use as anti-solvents to induce precipitation from a more polar solution.[7][9]
Mixed Solvents Ethanol/Water, Acetone/HeptaneHigh Potential. A mixed solvent system is often necessary when no single solvent provides the ideal solubility profile.[6] For this compound, an alcohol-water or alcohol-heptane system is highly promising.

Crystallization Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use a hotplate with a stirrer and avoid open flames when working with flammable organic solvents.

Protocol 4.1: Cooling Crystallization from a Single Solvent (Ethanol)

This method is the most straightforward and should be attempted first. It relies on the principle that solubility decreases as the temperature of the solution is lowered.[10]

Figure 2: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethanol (e.g., 5 mL) and begin heating on a stirrer hotplate to near boiling (~75 °C).

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves. Adding a large excess of solvent will significantly reduce the final yield.[3]

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To encourage the growth of larger, more perfect crystals, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling rate.[11]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the precipitation of the compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter paper that fits flat.

  • Washing: With the vacuum off, add a small amount of ice-cold ethanol to the funnel to wash the surface of the crystals. Re-apply the vacuum to pull the wash solvent through. This removes residual soluble impurities.

  • Drying: Transfer the crystalline product to a watch glass and dry under vacuum to a constant weight.

Protocol 4.2: Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble in a "good" solvent even at low temperatures. It works by adding a miscible "bad" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing supersaturation and crystallization.[12][13]

Figure 3: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask with vigorous magnetic stirring, dissolve the crude compound in the minimum amount of a suitable "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Begin adding the anti-solvent (e.g., n-heptane) dropwise from a dropping funnel. The addition should be slow to avoid localized high supersaturation, which can lead to the formation of small, impure crystals or amorphous precipitate.[14]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the supersaturation point has been reached and nucleation has begun.

  • Crystal Growth: Once turbidity is established, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure crystal growth is complete.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the pure anti-solvent (n-heptane) to remove the residual "good" solvent and any dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Common Crystallization Issues

Even with well-designed protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction yield of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol synthesis

Technical Support Center: Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Welcome to the technical support guide for the synthesis and yield optimization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxypheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Welcome to the technical support guide for the synthesis and yield optimization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This document is intended for researchers, chemists, and process development professionals. Here, we will dissect the common challenges encountered during the synthesis, providing scientifically-grounded solutions and detailed protocols to enhance reaction yield and purity.

Overview of the Synthesis: The Mannich Reaction

The synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is a classic example of the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on the guaiacol ring using formaldehyde and a primary amine, ethanolamine.[1] The hydroxyl group of guaiacol (2-methoxyphenol) is a strong activating group that directs the incoming electrophile to the ortho and para positions.[2] In this case, the aminomethyl group is introduced at the ortho position to the hydroxyl group.

The overall reaction proceeds via the formation of an electrophilic iminium ion from ethanolamine and formaldehyde, which is then attacked by the electron-rich phenol ring.[1][2]

Reaction_Mechanism cluster_reactants Guaiacol Guaiacol (2-Methoxyphenol) Product 2-{[(2-Hydroxyethyl)amino]methyl} -6-methoxyphenol Guaiacol->Product Electrophilic Aromatic Substitution Ethanolamine Ethanolamine Iminium Iminium Ion (Electrophile) Ethanolamine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium + Iminium->Product Electrophilic Aromatic Substitution

Figure 1. Simplified Mannich reaction pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues that can lead to suboptimal reaction outcomes.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Troubleshooting_Yield Start Low Yield Reported Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Side_Products Multiple Side Products Observed Check_TLC->Side_Products No Check_TLC->Side_Products Yes Sol_SM Cause: Incomplete Reaction Solution: 1. Increase reaction time/temp. 2. Check reagent stoichiometry. 3. Verify catalyst (if used). SM_Present->Sol_SM Clean_Reaction Clean Conversion to Product (but low mass) Side_Products->Clean_Reaction No Sol_Side Cause: Competing Reactions Solution: 1. Lower reaction temperature. 2. Check order of addition. 3. Control pH. Side_Products->Sol_Side Sol_Clean Cause: Product Loss Solution: 1. Optimize work-up procedure. 2. Check extraction solvent/pH. 3. Improve purification method. Clean_Reaction->Sol_Clean

Figure 2. Decision tree for troubleshooting low reaction yield.

Detailed Breakdown of Causes and Solutions:

  • Reagent Stoichiometry and Quality: The molar ratio of the reactants is critical. An excess of formaldehyde can lead to polymerization or the formation of bis-substituted side products.[3]

    • Recommendation: Use a precise 1:1:1 molar ratio of guaiacol, ethanolamine, and formaldehyde. Using paraformaldehyde as the formaldehyde source can sometimes offer better control than aqueous formalin, as excess water can slow the reaction.[4]

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures (e.g., >80°C) can promote side reactions, leading to the formation of colored impurities and polymeric material.[3][4]

    • Recommendation: Maintain the reaction temperature between 60-65°C for controlled conversion.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.

  • Solvent Choice: Protic solvents like ethanol or methanol are typically effective as they help to stabilize the intermediate iminium ion.[6][7]

    • Recommendation: Ethanol is a reliable and commonly used solvent for this reaction.[5][6]

  • Work-up and Purification Losses: The Mannich base product is polar and can have some water solubility. Aggressive or improper work-up procedures can lead to significant product loss.

    • Recommendation: After the reaction, cool the mixture and adjust the pH to >9 with a base like NaOH before extraction with an organic solvent (e.g., ethyl acetate). This ensures the amine is in its free base form, maximizing its solubility in the organic layer. Purify via column chromatography or recrystallization.[8][9]

Q2: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?

The formation of colored products is a known issue in Mannich reactions involving phenols, often due to oxidation of the phenol starting material or product.[3]

  • Cause 1: Oxidation: Phenols are susceptible to air oxidation, especially under basic conditions or at elevated temperatures, forming highly colored quinone-type structures.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Cause 2: Impurities in Starting Materials: Impurities in the starting guaiacol can act as catalysts for degradation pathways.

    • Solution: Ensure the use of high-purity guaiacol. If necessary, distill it before use.

  • Cause 3: Excessive Heat: As mentioned, high temperatures can cause decomposition and the formation of tar-like byproducts.

    • Solution: Adhere to the recommended temperature range and monitor the reaction to avoid prolonged heating after completion.

Q3: I see multiple spots on my TLC plate. What are the likely side products?
  • Unreacted Starting Materials: The most common spots will be your starting materials.

  • Bis-aminomethylation Product: A likely side product is the 2,6-bis{[(2-hydroxyethyl)amino]methyl}-4-methoxyphenol, where the aminomethyl group has been added to both positions ortho to the hydroxyl group. This is more likely if an excess of formaldehyde and amine are used.

  • N,N-Methylene-bis-amine: Formaldehyde can react with two equivalents of ethanolamine to form a di-substituted methylene species.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity based on established principles of the Mannich reaction.[2][5][6]

Table 1: Reagents and Recommended Stoichiometry

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Guaiacol (2-Methoxyphenol)124.140.051.06.21 g
Ethanolamine61.080.051.03.05 g (3.4 mL)
Formaldehyde (37% aq. soln.)30.030.051.04.05 mL
Ethanol (Solvent)---50 mL

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add guaiacol (1.0 eq) and ethanol (50 mL). Begin stirring to dissolve.

  • Add ethanolamine (1.0 eq) to the solution at room temperature.

  • Slowly add the aqueous formaldehyde solution (1.0 eq) dropwise to the stirred mixture. An initial mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-65°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 9:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of guaiacol spot on TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Adjust the pH of the aqueous layer to ~9-10 with 2M NaOH solution.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol).

    • Alternatively, recrystallization from a suitable solvent system like ethanol/hexane can yield the pure product as a crystalline solid.

References

  • Jarrahpour, A.A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

  • Fun, H.K., et al. (2008). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E, 64(Pt 12), o2441. [Link]

  • Koperniku, A., et al. (2012). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Journal of Organic Chemistry, 77(23), 10618-10627. [Link]

  • Rivera, F., et al. (2019). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols. Molecules, 24(17), 3136. [Link]

  • Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University Thesis. [Link]

  • Roman, G., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 60(2), 157-164. [Link]

  • Gajda, T., & Koziara, A. (2008). o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines. ARKIVOC, 2008(xiii), 106-114. [Link]

  • Brewster, J.H., & Eliel, E.L. (1951). The Structure of the Guaiacol "Mannich Bases". Journal of the American Chemical Society, 73(8), 3975-3976. [Link]

  • Kumar, A., et al. (2014). Synthesis, Characterization and Pharmacological Evaluation of New Mannich Bases with Coumarin Derivatives. Der Pharma Chemica, 6(5), 343-350. [Link]

  • Wujec, M., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5565. [Link]

  • Chemspace. (n.d.). 2-ethoxy-6-{[(2-hydroxyethyl)amino]methyl}phenol. Chemspace. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2020). Application of the Mannich reaction in the structural modification of natural products. RSC Advances, 10(49), 29335-29350. [Link]

Sources

Optimization

Troubleshooting side reactions and impurities in 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol preparation

Technical Support Center: Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Welcome to the technical support center for the synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This guide is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Welcome to the technical support center for the synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

The preparation of this molecule, a substituted Mannich base, typically involves the condensation of 2-methoxyphenol (guaiacol), formaldehyde, and 2-aminoethanol (ethanolamine). While seemingly straightforward, this three-component Mannich reaction is prone to several side reactions that can lead to impurities, low yields, and purification difficulties.[1][2] This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific problems you may encounter during the synthesis and purification of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

Q1: My reaction is complete, but the isolated yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors related to the reactants and reaction conditions.

  • Probable Cause 1: Formaldehyde Polymerization. Formaldehyde, especially in aqueous solutions (formalin) or as its solid polymer (paraformaldehyde), has a strong tendency to self-polymerize.[3][4] This process competes with the desired reaction pathway, consuming the formaldehyde and reducing the formation of the necessary iminium ion intermediate.[1]

  • Solution:

    • Use Fresh Reagents: Use a freshly opened bottle of formaldehyde solution or high-quality paraformaldehyde.

    • Depolymerization of Paraformaldehyde: If using paraformaldehyde, ensure it is fully depolymerized by heating the reaction mixture, typically to around 60-80°C, before the main reaction proceeds.[5]

    • Order of Addition: Consider pre-mixing the 2-aminoethanol and formaldehyde to favor the formation of the iminium ion in situ before adding the 2-methoxyphenol.

  • Probable Cause 2: Incorrect Stoichiometry. The ratio of the three components is critical. An excess of one reactant can push the equilibrium towards undesired side products. For instance, an excess of the phenol-formaldehyde adduct can lead to reactions with the product.

  • Solution:

    • Optimize Reactant Ratios: While a 1:1:1 stoichiometry is the theoretical starting point, empirical optimization is often necessary. A slight excess (1.1 to 1.2 equivalents) of formaldehyde and 2-aminoethanol can sometimes improve yields by ensuring the complete consumption of the more valuable 2-methoxyphenol.

  • Probable Cause 3: Suboptimal pH and Temperature. The Mannich reaction is sensitive to pH. The formation of the electrophilic iminium ion from formaldehyde and the amine is typically acid-catalyzed, while the nucleophilic attack by the phenol is also pH-dependent.[6][7] Excessively high temperatures can promote polymerization and decomposition.

  • Solution:

    • pH Control: The reaction often proceeds well without external acid or base, as the reactants themselves can create a suitable environment. However, if yields are poor, a catalytic amount of a mild acid (e.g., acetic acid) can be beneficial.[8]

    • Temperature Management: Run the reaction at a moderate temperature (e.g., 40-65°C) and monitor it closely. Use a temperature-controlled reaction vessel to avoid overheating.

Q2: My final product is a persistent pink or brown color, even after initial purification. What causes this discoloration and how can I prevent it?

Discoloration is almost always due to the oxidation of the phenolic starting material or product.

  • Probable Cause: Phenol Oxidation. Phenols, including 2-methoxyphenol and the final product, are highly susceptible to oxidation by atmospheric oxygen.[9] This process is often catalyzed by trace metal impurities and light, leading to the formation of intensely colored quinone-type compounds.[10] Oxidative coupling of phenol molecules can also lead to colored polymeric impurities.[11]

  • Solutions:

    • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing your solvents and purging the reaction flask before adding reagents.[9]

    • Use High-Purity Reagents: Ensure your 2-methoxyphenol is as pure as possible and colorless before starting. Distillation of the starting material may be necessary if it is already discolored.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium metabisulfite or butylated hydroxytoluene (BHT) can help suppress oxidation, but be mindful that this adds a new substance that may need to be removed later.

    • Purification Post-Treatment: If the final product is discolored, a charcoal treatment followed by filtration before final crystallization or chromatography can sometimes remove colored impurities.

Q3: My LC-MS or TLC analysis shows a significant impurity with approximately double the mass of my product. What is this and how do I avoid it?

This is a classic sign of a bis-substitution side reaction.

  • Probable Cause: Formation of a Bis-Mannich Base. The product, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, is a secondary amine. This secondary amine can react with another molecule of formaldehyde and 2-methoxyphenol to form a tertiary amine, a bis-Mannich base.[7] This is especially prevalent if the primary amine (2-aminoethanol) is the limiting reagent or if reaction times are excessively long.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of 2-aminoethanol relative to 2-methoxyphenol to ensure the initial adduct is formed preferentially.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting 2-methoxyphenol is consumed to prevent the secondary reaction from becoming significant.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the second addition, which may have a higher activation energy.

Q4: Purification by standard silica gel chromatography is difficult. The product either streaks badly or co-elutes with impurities. What are my options?

The target molecule contains a basic nitrogen atom and two hydroxyl groups, making it quite polar and prone to strong interactions with silica gel.

  • Probable Cause: Strong Adsorption to Silica. The basic amine group can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and poor recovery.

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in an eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This neutralizes the acidic sites and improves peak shape.

    • Alternative Chromatography Modes:

      • Reverse-Phase Chromatography: Given the compound's polarity, reverse-phase (e.g., C18) chromatography using a water/acetonitrile or water/methanol gradient may provide a better separation.[12]

      • Ion-Exchange Chromatography: Strong cation exchange (SCX) chromatography is an excellent technique for purifying basic compounds. The product will bind to the column, allowing neutral and acidic impurities to be washed away. The product can then be eluted by washing with a buffer containing a counter-ion, such as an ammonia/methanol solution.[13]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating highly polar compounds that are not well-retained in reverse-phase.[14]

    • Crystallization/Recrystallization: If a suitable solvent system can be found, crystallization is often the most effective and scalable purification method. Try screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with heptane) to induce crystallization.[8][15]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal reaction solvent?

    • Protic solvents like ethanol or methanol are commonly used and are effective at solvating the reactants and intermediates.[16] Running the reaction neat (without solvent) is also a possibility, which can sometimes accelerate the reaction rate, but may require more careful temperature control.

  • Q2: How should I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a relatively polar mobile phase, such as 10-20% methanol in dichloromethane, often with 0.5-1% triethylamine or ammonia added to prevent streaking. Stain with potassium permanganate or view under UV light if the product is UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for tracking the consumption of starting materials and the formation of the product and key impurities.

  • Q3: What are the expected regioselectivity issues?

    • The hydroxyl group of 2-methoxyphenol is a strong ortho-, para-director.[17] Since the para position is blocked by the methoxy group, substitution is strongly directed to the ortho position. However, a small amount of substitution at the other ortho position (C6) is possible, leading to the formation of a regioisomer, 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol. This is typically a minor impurity but can be difficult to separate from the desired product.

  • Q4: How should the final product be stored?

    • As a phenol and an amine, the product is susceptible to both oxidation and reaction with atmospheric carbon dioxide. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place, preferably refrigerated.

Visualizing the Chemistry

Reaction Pathway and Key Side Reaction

The following diagram illustrates the intended Mannich reaction and the common bis-alkylation side reaction.

G Guaiacol 2-Methoxyphenol (Guaiacol) Product Desired Product (Secondary Amine) Guaiacol->Product + Iminium Ion (Electrophilic Aromatic Substitution) Formaldehyde Formaldehyde Iminium Iminium Ion (Electrophile) Formaldehyde->Iminium + 2-Aminoethanol Ethanolamine 2-Aminoethanol SideProduct Bis-Alkylation Impurity (Tertiary Amine) Product->SideProduct + Guaiacol-Formaldehyde Adduct Formaldehyde_side Formaldehyde

Caption: Main reaction pathway and a significant side reaction.

Troubleshooting Flowchart for Low Yield

Use this decision tree to diagnose potential causes of low reaction yield.

Troubleshooting start Low Yield Observed check_reagents Are reagents fresh? (esp. formaldehyde) start->check_reagents check_temp Was temperature controlled (40-65°C)? check_reagents->check_temp Yes sol_reagents Use fresh reagents. Depolymerize paraformaldehyde. check_reagents->sol_reagents No check_monitoring Was reaction monitored until SM consumed? check_temp->check_monitoring Yes sol_temp Implement precise temperature control. check_temp->sol_temp No check_stoich Was stoichiometry 1:1.1:1.1? check_monitoring->check_stoich Yes sol_monitoring Stop reaction promptly upon completion. check_monitoring->sol_monitoring No sol_stoich Adjust stoichiometry and re-run. check_stoich->sol_stoich No

Caption: A decision tree for troubleshooting low product yield.

Data Summary Tables

Table 1: Troubleshooting Summary

Observed Issue Probable Cause(s) Recommended Solutions
Low Yield Formaldehyde polymerization; Incorrect stoichiometry; Suboptimal temperature.Use fresh reagents; Optimize reactant ratios; Maintain temperature at 40-65°C.
Product Discoloration Oxidation of phenolic groups by air.Work under an inert (N₂ or Ar) atmosphere; Use purified starting materials.
High MW Impurity Bis-alkylation of the secondary amine product.Use a slight excess of 2-aminoethanol; Monitor reaction closely and stop at completion.
Purification Difficulty Strong interaction of basic product with acidic silica gel.Use base-deactivated silica; Employ reverse-phase or ion-exchange chromatography.

Table 2: Common Impurities and Identification

Impurity Structure / Description Likely Origin Analytical Signature (LC-MS)
2-Methoxyphenol (Guaiacol)Starting MaterialIncomplete reactionExpected mass of C₇H₈O₂
Bis-Mannich BaseProduct + Guaiacol + CH₂Secondary reaction of productM+150 (approx.) relative to product
RegioisomerAminomethyl group at C6Non-selective substitutionSame mass as product, different retention time
Oxidized ByproductsQuinone-type structuresAir oxidation of phenolsVarious masses, often colored

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Methoxyphenol (Guaiacol), 1.24 g (10 mmol)

  • 2-Aminoethanol, 0.67 g (11 mmol, 1.1 equiv)

  • Aqueous Formaldehyde (37% w/w), 0.90 g (11 mmol, 1.1 equiv)

  • Ethanol (200 proof), 20 mL

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with nitrogen gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of nitrogen, add ethanol (20 mL), 2-aminoethanol (0.67 g), and aqueous formaldehyde (0.90 g) to the flask. Stir the mixture for 15 minutes at room temperature.

  • Phenol Addition: Add the 2-methoxyphenol (1.24 g) to the stirring solution.

  • Reaction: Heat the reaction mixture to 60-65°C using a temperature-controlled heating mantle.

  • Monitoring: Monitor the reaction progress every hour by TLC (15% MeOH in DCM + 1% NH₄OH), checking for the disappearance of the 2-methoxyphenol spot. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 25 mL) to remove any remaining water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of 2-10% methanol in dichloromethane). Alternatively, pursue purification via crystallization from a suitable solvent like ethyl acetate/heptane.

References

  • Chemistry LibreTexts. (2021). Mannich Reaction. [Link]

  • Wikipedia. (2023). Mannich reaction. [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Link]

  • ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. [Link]

  • Pan, F., et al. (2007). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. PMC. [Link]

  • Li, Y., et al. (2014). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta. [Link]

  • Rocaboy-Goyeneche, R., et al. (2019). Formaldehyde surrogates in multicomponent reactions. PMC. [Link]

  • Google Patents. (2003). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • MDPI. (2025). Recent Advances in Formaldehyde Catalytic Oxidation Catalysts. [Link]

  • ResearchGate. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. [Link]

  • ACS Publications. (2019). Simultaneous Synthesis and Oxidation of Methanol to Formaldehyde, Thermally Coupled with Cyclohexane Dehydrogenation in a Trifunctional Reactor. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Royal Society of Chemistry. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. [Link]

  • Organic Syntheses. (2014). N-(tert-Butylsulfinyl)Imines. [Link]

  • Tirloni, E., et al. (2022). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • ResearchGate. (2018). The Mannich Reaction. [Link]

  • Google Patents. (1993). US5230710A - Substituted 2,6-diaminotoluenes, processes for their preparation and coloring agents for keratinic fibers comprising these compounds.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • ACS Publications. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. [Link]

  • Li, Y., et al. (2022). Application of the Mannich reaction in the structural modification of natural products. PMC. [Link]

  • Ohio River Valley Water Sanitation Commission. (n.d.). Phenol Wastes Treatment by Chemical Oxidation. [Link]

  • ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

Sources

Troubleshooting

Improving the solubility of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol in non-polar organic solvents

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for improving the solubility of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol in non-polar organic solvents. Tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for improving the solubility of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol in non-polar organic solvents.

Technical Support Center: Solubility Enhancement for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol in non-polar organic solvent systems. Our goal is to provide a foundational understanding of the issue and to offer practical, step-by-step strategies to overcome these experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the most common initial questions regarding the solubility of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

Q1: Why is 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol so poorly soluble in non-polar organic solvents like hexane, toluene, or dichloromethane?

A1: The solubility of a compound is governed by the principle of "like dissolves like".[1][2] Your molecule, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, possesses several polar functional groups that dominate its physical properties: a phenolic hydroxyl (-OH), a secondary amine (-NH-), and a primary alcohol (-OH). These groups can act as both hydrogen bond donors and acceptors.

Non-polar solvents, such as hexane or toluene, have molecules with very low polarity and interact primarily through weak van der Waals forces. The strong intermolecular hydrogen bonds within your compound are energetically much more favorable than the weak interactions it could form with a non-polar solvent. Consequently, the molecule prefers to interact with itself rather than dissolve in the non-polar medium.

start Polar Starting Molecule (Poorly Soluble) q1 Identify H-Bonding Groups (-OH, -NH) start->q1 proc1 Esterification (Target -OH) q1->proc1 Yes proc2 Etherification (Target -OH) q1->proc2 Yes proc3 N-Acylation (Target -NH) q1->proc3 Yes end Lipophilic Derivative (Improved Solubility) proc1->end proc2->end proc3->end

Caption: Decision workflow for increasing lipophilicity via chemical modification.

Q5: What is esterification and how can I apply it to my molecule's hydroxyl groups?

A5: Esterification is a robust reaction that converts a hydroxyl group (-OH) into an ester (-O-C=O-R). By choosing an "R" group that is a long alkyl chain (e.g., from hexanoic or octanoic acid), you can significantly increase the non-polar character of the molecule. [3][4]Enzymatic methods using lipases are also an option for selective esterification under mild conditions. [5][6] Experimental Protocol: Acid-Catalyzed Esterification

  • Preparation: Dissolve your compound (1 equivalent) in an excess of a non-polar solvent that can form an azeotrope with water (e.g., toluene).

  • Add Reagents: Add a carboxylic acid with a non-polar tail, such as hexanoic acid (1.1 to 2.2 equivalents, to target one or both -OH groups). Add a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA). [4]3. Reaction: Fit the flask with a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. Wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting ester product using column chromatography.

Q6: What is etherification and when might it be preferred?

A6: Etherification converts a hydroxyl group (-OH) into an ether (-O-R). Ethers are generally very stable and less prone to hydrolysis than esters. This might be preferable if your downstream application involves conditions that could cleave an ester. The Williamson ether synthesis is a classic method for this. [7][8] Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: Dissolve your compound (1 equivalent) in a suitable aprotic solvent like THF or DMF. Cool the solution in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents per -OH group), portion-wise. Allow the mixture to stir for 30-60 minutes at 0°C or room temperature until hydrogen evolution ceases.

  • Alkylation: Add a non-polar alkyl halide, such as 1-bromohexane (1.1 equivalents per -OH group), dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature or gently heat it to drive the reaction to completion. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ether product via column chromatography.

Q7: How can I modify the secondary amine to improve solubility?

A7: The secondary amine (-NH-) can be converted into an amide (-N-C=O-R) through N-acylation. Similar to esterification, this masks a hydrogen-bonding site and adds a lipophilic group. [9]This reaction is typically very efficient.

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Preparation: Dissolve your compound (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or THF. Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 equivalents) to act as an acid scavenger. [10]2. Acylation: Cool the solution in an ice bath (0°C). Slowly add a solution of a lipophilic acyl chloride, such as hexanoyl chloride (1.1 equivalents), in the same solvent.

  • Reaction: Allow the reaction to stir and warm to room temperature. Monitor its progress by TLC.

  • Work-up: Once complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the final amide product using column chromatography.

Table 1: Comparison of Parent Molecule vs. Potential Derivatives
PropertyParent MoleculeDi-Hexanoyl Ester DerivativeDi-Hexyl Ether DerivativeN-Hexanoyl Amide Derivative
Key Functional Groups Phenol, Alcohol, AmineEsters, AmineEthers, AminePhenol, Alcohol, Amide
H-Bond Donors 3 (-OH x2, -NH x1)1 (-NH)1 (-NH)2 (-OH x2)
Expected Polarity HighLowLowMedium
Predicted Solubility PoorExcellentExcellentModerate Improvement

Part 3: Troubleshooting Guide - Solvent System & Physical Methods

Q8: My experiment has strict limitations and I cannot chemically modify the molecule. How can I use co-solvents to improve solubility?

A8: Co-solvency involves using a mixture of solvents to achieve the desired solubility. [2][11]A small amount of a "bridge" or intermediate-polarity solvent, which is miscible with both your polar compound and the non-polar bulk solvent, can disrupt the solvent's structure just enough to create a more favorable environment for your solute.

Practical Steps for Using Co-solvents:

  • Select a Co-solvent: Choose a semi-polar, aprotic solvent that is miscible with your primary non-polar solvent. Good candidates include:

    • Tetrahydrofuran (THF)

    • Ethyl Acetate

    • Acetone

  • Determine the Right Ratio: Start by adding the co-solvent in small increments (e.g., 1-2% v/v) to your primary non-polar solvent. Observe the effect on solubility.

  • Create a Phase-Solubility Diagram: For systematic optimization, prepare a series of solvent mixtures with varying co-solvent percentages (e.g., 0%, 2%, 5%, 10%, 20%) and measure the solubility of your compound in each. This will help you identify the optimal co-solvent concentration that maximizes solubility without negatively impacting your experiment.

Caption: Co-solvents bridge the polarity gap between solute and solvent.

References

  • do Nascimento, C. F., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(21), 6539. [Link]

  • Bénet, L. Z., et al. (2021). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Advanced Therapeutics, 4(10), 2100085. [Link]

  • Wnuczyńska, K., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(4), 1101. [Link]

  • Purdue University. (n.d.). Alcohols and Ethers. [Link]

  • Sun, Z.-H., et al. (2008). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2402. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 291. [Link]

  • NextSDS. (n.d.). 2-(2-aminoethyl)-6-methoxyphenol — Chemical Substance Information. [Link]

  • Bryjak, J., et al. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules, 27(15), 5003. [Link]

  • Calvo-Flores, F. G., et al. (2024). Selective Lipophilization of Natural Phenolic Alcohols Induced by In Situ Choline Chloride-Based Natural Deep Eutectic Solvents. Journal of Agricultural and Food Chemistry. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Aminoguaiacol. [Link]

  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 8(4), 1437-1445. [Link]

  • Li, Y., et al. (2015). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. Journal of the Chinese Chemical Society, 62(6), 527-531. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]

  • Fernandes, G., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Pérez-Pérez, M., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Molecules, 27(6), 1989. [Link]

  • Kumar, S., & Singh, A. (2016). Solubility Enhancement Methods. International Journal of Innovative Research in Technology, 3(1), 125-130. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Li, Y., et al. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics, 16(9), 1184. [Link]

  • NextSDS. (n.d.). 2-[[(2-Hydroxyethyl)amino]methyl]-6-methoxy-4-(2-propenyl)phenol — Chemical Substance Information. [Link]

  • Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Al-Zoubi, R. M., et al. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Journal of Biosciences and Medicines, 12(3), 1-20. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • EBSCO. (n.d.). Ethers | Chemistry | Research Starters. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). [Link]

  • Weinmar, F., et al. (2022). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Catalysts, 12(1), 84. [Link]

  • Wikipedia. (n.d.). 2-Methoxyethanol. [Link]

  • Procter, D. J., et al. (2017). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Pramanik, A., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

Sources

Optimization

Preventing the oxidation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol during long-term storage

Technical Support Center: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Introduction Welcome to the technical support guide for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This document serves as a centralized...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Introduction

Welcome to the technical support guide for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This document serves as a centralized resource for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound. Due to its phenolic hydroxyl group, this molecule is susceptible to oxidation, which can compromise sample integrity, experimental results, and shelf life. This guide provides in-depth, experience-driven answers and protocols to help you mitigate and troubleshoot oxidative degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

Q1: My solution of the compound has turned a pink or brownish color. What does this mean?

A1: A color change to pink, yellow, or brown is a primary indicator of oxidation. The phenolic moiety of your compound is likely oxidizing to form quinone-type structures, which are often colored and can subsequently polymerize. This process is common for phenols and their derivatives, especially when exposed to oxygen, light, or trace metal contaminants.[1] It is strongly recommended to use only clear, colorless solutions for sensitive applications to ensure the compound's integrity.[1]

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: The primary drivers of oxidation for phenolic compounds like this are:

  • Oxygen: Atmospheric oxygen is the main culprit. The rate of oxidation is directly related to the concentration of dissolved oxygen in the solvent and the headspace of the storage container.[2][3]

  • Light: UV and even ambient light can provide the energy to initiate free-radical oxidation pathways.[4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][6]

  • pH: Phenols are more susceptible to oxidation under neutral to alkaline (basic) conditions.[1]

  • Trace Metal Ions: Divalent and trivalent metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) are powerful catalysts for phenol oxidation.[7][8] They can facilitate the generation of reactive oxygen species via Fenton-like reactions.[9][10]

Q3: Is it better to store the compound as a solid or in solution?

A3: For long-term storage, storing the compound as a dry, crystalline solid is vastly superior. In its solid state, molecular mobility is restricted, and exposure to dissolved oxygen and catalytic impurities is minimized. Solutions, especially in polar solvents, are much more prone to degradation. If you must store it in solution, the choice of solvent and storage conditions becomes critical.

Q4: What is the single most important step I can take to prevent oxidation?

A4: The most critical step is the rigorous exclusion of oxygen.[2] This is achieved by using de-gassed solvents and blanketing the container's headspace with an inert gas like nitrogen or argon.[2][3][11][12][13] This technique, known as inerting or blanketing, displaces oxygen from the container, dramatically slowing the oxidation process.[2][3][11][12][13]

Part 2: Troubleshooting Guide: Investigating Degradation

This section provides a logical framework for troubleshooting unexpected sample degradation.

Issue: My sample is degrading despite being stored in the cold and dark.

This common issue points toward less obvious factors that must be systematically investigated. The following workflow will help you pinpoint the cause.

TroubleshootingWorkflow start_node Degradation Observed (Color Change, Impurity Peaks) check_o2 Was the sample handled under an inert atmosphere? start_node->check_o2 check_solvent Was the solvent properly de-gassed before use? check_o2->check_solvent Yes solution_o2 Implement Inert Gas Purging (See Protocol A) check_o2->solution_o2 No check_metals Is trace metal contamination a possibility? check_solvent->check_metals Yes solution_solvent Use High-Purity Solvents & De-gas Thoroughly check_solvent->solution_solvent No solution_metals Add a Chelating Agent (e.g., EDTA) (See Protocol C) check_metals->solution_metals Yes end_node Stability Improved check_metals->end_node No, all protocols followed solution_o2->end_node solution_solvent->end_node solution_metals->end_node

Caption: Troubleshooting Decision Tree for Oxidation.

Causality Explained:

  • Inert Atmosphere (Node: check_o2): If your sample degrades rapidly, the most probable cause is oxygen exposure. Simply capping a vial traps atmospheric oxygen (~21%) in the headspace, which is more than enough to cause significant oxidation over time. An inert gas blanket is essential.[2][11]

  • Solvent Purity (Node: check_solvent): Solvents can be a hidden source of two problems: dissolved oxygen and trace metal impurities. Using high-purity, HPLC-grade solvents is a good start, but they must be actively de-gassed (e.g., by sparging with argon or nitrogen) immediately before use to remove dissolved O₂.

  • Trace Metal Catalysis (Node: check_metals): If oxidation persists even under inert gas, catalysis by trace metal ions is highly likely.[8] These can be leached from glassware, spatulas, or be present as impurities in lower-grade reagents. A chelating agent like EDTA can sequester these ions, rendering them inactive.[9][10][14]

Part 3: Core Experimental Protocols

These protocols provide detailed, self-validating methodologies for preparing, storing, and analyzing your compound to ensure maximum stability.

Protocol A: Optimal Long-Term Storage Preparation (Solid & Solution)

This protocol details the gold standard for preparing your compound for storage.

Materials:

  • 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (solid or solution)

  • High-purity solvent (e.g., HPLC-grade Acetonitrile or Ethanol), if preparing a solution

  • Amber glass vials with PTFE-lined screw caps

  • High-purity Nitrogen or Argon gas with regulator and tubing

  • Syringe and needles (for solution handling)

Procedure:

  • For Solid Samples:

    • Place the required amount of solid compound into a clean, dry amber vial.

    • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is in the headspace above the solid.

    • Provide a second, wider-gauge needle as a vent.

    • Gently flush the vial with inert gas for 1-2 minutes to displace all air.

    • Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

    • Seal the cap with Parafilm® for extra security.

  • For Solution Samples:

    • De-gas the Solvent: Sparge the required volume of high-purity solvent with Nitrogen or Argon gas for at least 15-20 minutes to remove dissolved oxygen.

    • Prepare Solution: Under a continuous gentle stream of inert gas, dissolve the compound in the de-gassed solvent to the desired concentration.

    • Transfer to Vial: Using a gas-tight syringe, transfer the solution to an amber vial that has been pre-flushed with inert gas.

    • Blanket Headspace: Flush the headspace of the vial with inert gas for 30-60 seconds.

    • Seal: Immediately cap the vial tightly and seal with Parafilm®.

  • Storage: Store all prepared vials at the recommended temperature (see Table 1), protected from light.

Protocol B: Purity Assessment and Degradation Monitoring by HPLC-UV

This protocol allows you to quantitatively assess the stability of your compound over time.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV/Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic or acetic acid) is a typical starting point.

  • Detection Wavelength: Monitor at the λ-max of the parent compound (likely around 280 nm for a phenol) and across a wider spectrum (e.g., 220-400 nm) to detect degradation products.[15][16][17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Time-Zero Analysis (T₀): Immediately after preparing a fresh solution (as per Protocol A), perform an HPLC analysis. This is your baseline.

  • Establish Purity: Integrate the peak for the parent compound and all other peaks. Calculate the purity at T₀ as: (Area_parent / Area_total) * 100.

  • Store Sample: Store the remaining solution under the desired conditions.

  • Time-Point Analysis (Tₓ): At scheduled intervals (e.g., 1 week, 1 month, 3 months), withdraw a small aliquot (under inert gas if possible) and re-analyze using the identical HPLC method.

  • Assess Degradation: Compare the purity at Tₓ to T₀. The appearance of new peaks or a decrease in the parent peak area indicates degradation.

Protocol C: Mitigation of Metal-Catalyzed Oxidation with EDTA

Use this protocol when you suspect trace metal contamination is causing oxidation.

Procedure:

  • Prepare a 100 mM stock solution of Ethylenediaminetetraacetic acid (EDTA) disodium salt in high-purity water.

  • When preparing your solution of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (as per Protocol A, Step 2), add the EDTA stock solution to a final concentration of 0.1-1.0 mM.

  • The EDTA will form stable complexes with divalent and trivalent metal ions, preventing them from participating in redox cycling and catalyzing oxidation.[10][14][18]

Part 4: Data Summary & Underlying Mechanisms

Recommended Storage Conditions
ParameterSolid CompoundSolution (in Organic Solvent)
Temperature ≤ 4°C (Refrigerated)[19]-20°C (Frozen, if solvent allows)
Atmosphere Inert Gas (N₂ or Ar) Blanket[11][12]Inert Gas (N₂ or Ar) Blanket
Light Protected from Light (Amber Vial)[19]Protected from Light (Amber Vial)
Container Glass Vial, PTFE-lined capGlass Vial, PTFE-lined cap
Additives N/AConsider 0.1-1 mM EDTA if needed[9][10]
Mechanism of Oxidation

The primary degradation pathway for your compound is autoxidation of the phenol group. This is a free-radical chain reaction initiated by an activating event (light, metal catalysis) and propagated by oxygen.

OxidationMechanism phenol_node Phenol Moiety (R-OH) radical_node Phenoxy Radical (R-O•) phenol_node->radical_node Initiation (O₂, Metal, hv) quinone_node Quinone Product (Colored) radical_node->quinone_node Propagation (+O₂) polymer_node Polymerized Products (Insoluble/Brown) radical_node->polymer_node Dimerization/ Polymerization quinone_node->polymer_node

Caption: Simplified Phenol Oxidation Pathway.

  • Initiation: A hydrogen atom is abstracted from the phenolic hydroxyl group to form a resonance-stabilized phenoxy radical. This is the rate-limiting step and is accelerated by initiators.[20]

  • Propagation/Termination: The phenoxy radical is highly reactive. It can react with oxygen to form peroxy radicals, leading to the formation of quinones, which are often highly colored. Alternatively, two radicals can combine (dimerize) or react with other molecules, leading to complex, high-molecular-weight polymers.[18]

References

  • Faria, C. M. A., et al. (2024, July 10). Storage effect on olive oil phenols: cultivar-specific responses. Frontiers in Nutrition. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved March 17, 2026, from [Link]

  • INOX Air Products. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. Retrieved March 17, 2026, from [Link]

  • Wang, S., et al. (2022, March 28). Decay Kinetics and Absorption Changes of Methoxyphenols and Nitrophenols during Nitrate-Mediated Aqueous Photochemical Oxidation at 254 and 313 nm. ACS Earth and Space Chemistry. [Link]

  • Ramírez-Sánchez, I. M., et al. (2019, May 22). Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H₂O₂) at Circumneutral pH. MDPI. [Link]

  • Rojas-Aguirre, J. F., et al. (2022, November 1). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Publications. [Link]

  • Abbas, O., et al. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. International Journal of Analytical Chemistry. [Link]

  • Sun, Y., et al. (2019, September 16). Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O₂ and NOx. RSC Publishing. [Link]

  • Aydemir, T., & Kuru, E. B. (2016). How Metals and Amino Acids Effect Guaiacol Peroxidase Activity from Dill. International Journal of Advanced Engineering, Management and Science. [Link]

  • Air Liquide. (n.d.). Inert Gas Blanketing. Retrieved March 17, 2026, from [Link]

  • Miadoková, M., et al. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • Van de Velde, F., et al. (2022). (A) Phenolic compound stability in solution (GLY), expressed as.... ResearchGate. [Link]

  • McCarthy, C., & Decker, E. (2022, August 10). Metal Chelators as Antioxidants. AOCS. [Link]

  • Reyes, L. F., et al. (2023, August 14). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Zapp, E., & Salazar, M. (2002). Influence of EDTA on the electrochemical behavior of phenols. ResearchGate. [Link]

  • Lozano-Sánchez, J., et al. (2015, July 13). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. [Link]

  • Hettiyadura, A. P. S., et al. (2021, February 25). Effect of aromatic ring substituents on the ability of catechol to produce brown carbon in iron(iii)-catalyzed reactions. UCI Aerosol Photochemistry Group. [Link]

  • Sun, Y., et al. (2019). Mechanisms and Kinetic Studies of OH-initiated Atmospheric Oxidation of Methoxyphenols in the Presence of O2 and NOx. ResearchGate. [Link]

  • GENERON. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. Retrieved March 17, 2026, from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved March 17, 2026, from [Link]

  • Palma, M., et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A. [Link]

  • Thorp, H. H. (1956). Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth. Plant Physiology. [Link]

  • SHIV CHEM INDUSTRIES. (n.d.). EDTA Chelating Agent Uses. Retrieved March 17, 2026, from [Link]

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved March 17, 2026, from [Link]

  • Garcia-Pintos, D., et al. (2022, May 23). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. ResearchGate. [Link]

  • Maróstica Jr., M. R., & Meireles, M. A. A. (2009, November 19). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Bentham Open. [Link]

  • Satoh, K., et al. (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved March 17, 2026, from [Link]

  • Msagati, T. A. M., et al. (2010, May 15). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Academic Journals. [Link]

  • El Haddad, I., et al. (2014). Atmospheric reactivity of hydroxyl radicals with guaiacol (2-methoxyphenol), a biomass burning emitted compound: Secondary organic aerosol formation and gas-phase oxidation products. ResearchGate. [Link]

  • Garcia-Pintos, D., et al. (2022, May 22). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. Frontiers. [Link]

Sources

Troubleshooting

Solvent optimization for the recrystallization of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Introduction Welcome to the technical support guide for the purification of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the recrystallization of this compound. The molecular structure, featuring multiple hydrogen-bonding sites (phenolic hydroxyl, secondary amine, and primary alcohol), dictates a specific approach to solvent selection for achieving high purity and yield. This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the critical structural features of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol that influence solvent selection?

The molecular structure possesses several polar functional groups: a phenolic hydroxyl (-OH), a secondary amine (-NH-), and a primary alcohol (-OH). These groups can act as both hydrogen bond donors and acceptors. This high polarity and hydrogen-bonding capability mean the compound is most likely to be soluble in polar solvents, particularly polar protic solvents like alcohols and water.[1][2][3] The principle of "like dissolves like" is the foundational concept for selecting an appropriate solvent.[1][2]

Q2: Which single solvent is the best starting point for recrystallization?

Given the compound's polar nature, polar protic solvents are the most logical starting point.

  • Methanol and Ethanol: These are excellent initial choices. They are polar enough to dissolve the compound, especially when heated, and their relatively low boiling points facilitate easy removal from the final crystals.[3][4] A related Schiff base compound has been successfully crystallized from methanol, making it a strong candidate.[5]

  • Water: While the compound is expected to have some solubility in water, it might be too soluble even at low temperatures for a single-solvent recrystallization. However, water is an excellent candidate as an anti-solvent in a mixed-solvent system.[4]

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is ideal when you cannot find a single solvent that meets the required criteria (high solubility when hot, low solubility when cold).[6][7] You should use a mixed-solvent system if you observe:

  • High Solubility in a Solvent, Even When Cold: If the compound dissolves readily in a solvent like methanol or ethanol at room temperature, you will not be able to recover a high yield upon cooling.

  • Insolubility in Another Solvent: If the compound is nearly insoluble in a second solvent (e.g., water, or a less polar solvent like ethyl acetate) even when hot.

The ideal pair consists of a "good" solvent that readily dissolves the compound and a "bad" or "anti-solvent" in which the compound is insoluble.[8][9][10] The two solvents must be miscible.[6][10]

Q4: My recrystallized product is colored. How can I fix this?

Colored impurities are common in phenolic compounds, which can oxidize and darken when exposed to air and light, especially at high temperatures.[11] If your product is colored, the use of activated charcoal (decolorizing carbon) is recommended.[7] Add a small amount of charcoal to the hot solution before filtration. The colored impurities, which are often large, polar molecules, will adsorb onto the surface of the carbon particles and be removed during the hot gravity filtration step.[4][7]

Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Also, using an excessive amount of charcoal can lead to the loss of your desired product through adsorption.[7] Note that some sources advise against using charcoal for phenolic compounds due to potential reactions with ferric ions, which could form colored complexes; however, this is a consideration to be balanced with the need to remove existing color.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Issue Probable Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. This is the most common reason for crystallization failure.[12] 2. The solution is supersaturated. The energy barrier for nucleation has not been overcome.[12]Solution 1: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.[12] Solution 2: Induce crystallization by: • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.[12][13] • Seeding: Add a single, small crystal of the crude product ("seed crystal") to the solution to initiate crystal growth.[12][13]
Compound "Oils Out" Instead of Crystallizing 1. The solution is supersaturated at a temperature above the compound's melting point. The compound is coming out of solution as a liquid instead of a solid.[14] 2. The rate of cooling is too fast. 3. High concentration of impurities. This can depress the melting point of your compound.Solution 1: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[12][14] Solution 2: Insulate the flask to ensure very slow cooling. For example, leave the hot flask on a hot plate that is turned off or place it in a warm water bath that is allowed to cool to room temperature.[12] Solution 3: If impurities are suspected, consider a preliminary purification step or use of activated charcoal.[14]
Low Yield of Recovered Crystals 1. Too much solvent was used during dissolution. This keeps a significant portion of the product dissolved in the mother liquor even after cooling.[12] 2. Premature crystallization during hot filtration. Product is lost on the filter paper or in the funnel stem. 3. Incomplete crystallization. The solution was not cooled for a sufficient amount of time or to a low enough temperature.Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Solution 2: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with hot solvent before filtering your solution.[8] Use a stemless or short-stemmed funnel to reduce surface area for crystallization. Solution 3: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]
Crystals Form in the Funnel During Hot Filtration 1. The filtration apparatus was too cold. This caused the saturated solution to cool and crystallize upon contact. 2. The solution was too concentrated (saturated). Solution 1: Pre-heat the funnel and receiving flask with hot solvent immediately before filtration.[8] Solution 2: Add a small excess of hot solvent to the solution before filtering to prevent it from being perfectly saturated. This excess can be boiled off after filtration is complete.[13]

Experimental Protocols

Protocol 1: Microscale Solvent Screening

This protocol helps identify a suitable solvent or mixed-solvent pair using a small amount of material.

  • Place approximately 20-30 mg of your crude 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, water, ethyl acetate) dropwise, starting with ~0.5 mL.

  • Agitate the tube at room temperature and observe the solubility.

    • If the solid dissolves completely, that solvent is a poor choice for a single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.[2]

    • If the solid remains insoluble or sparingly soluble, proceed to the next step.[2]

  • Heat the tubes containing the insoluble solids in a hot water bath.

    • If the solid now dissolves completely, the solvent is a strong candidate for single-solvent recrystallization.[2]

    • If the solid still does not dissolve, the solvent is a poor choice.

  • Allow the tubes with hot, dissolved solid to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid.

Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)
  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding an excess of solvent.[13]

  • If the solution is colored or contains insoluble impurities, remove it from the heat. Add a small excess of solvent and activated charcoal (if needed). Perform a hot gravity filtration into a pre-warmed flask.[8][13]

  • If filtration was performed, boil off the excess solvent until you reach the minimum volume needed for a saturated solution.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly to remove all traces of solvent.

Protocol 3: Mixed-Solvent Recrystallization (Example: Methanol/Water)
  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., methanol) in an Erlenmeyer flask.[10]

  • While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[9][10] This indicates the solution is saturated.

  • Add a few drops of the hot "good" solvent (methanol) until the cloudiness just disappears, resulting in a clear, saturated solution.[9][10]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Visual Workflows

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

Caption: Workflow for selecting a recrystallization solvent.

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization Document. (n.d.).
  • Crystallization. (n.d.).
  • Two-Solvent Recrystalliz
  • (E)-2-[(2-Hydroxyethyl)
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Mixed-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs.
  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • O-METHOXYPHENOL - CAMEO Chemicals. (n.d.). NOAA.
  • Recrystallization in the Organic Chemistry Laboratory. (2025, November 17).
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Resolving NMR Overlaps in 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural verification of highly functionalized aromatics. For 2-{[(2-Hydroxye...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural verification of highly functionalized aromatics. For 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol , the convergence of multiple electronegative environments creates a notorious "spectral bottleneck" in the 3.7–4.0 ppm region of the ¹H NMR spectrum.

This guide provides field-proven, causality-driven methodologies to deconvolute these signals, ensuring scientific integrity and absolute structural confidence for drug development professionals.

Diagnostic Workflow

NMR_Workflow Start 1D ¹H NMR Overlap (3.7 - 4.0 ppm region) Decision1 Sample quantity limited? (< 5 mg) Start->Decision1 TwoD_NMR 2D NMR (HSQC/HMBC) Disperse in ¹³C dimension Decision1->TwoD_NMR Yes Decision2 Solvent exchange possible? Decision1->Decision2 No Resolved Unambiguous Peak Assignment TwoD_NMR->Resolved ASIS ASIS Method Switch to C₆D₆ or Pyridine-d₅ Decision2->ASIS Yes LSR Lanthanide Shift Reagents Add Eu(fod)₃ Decision2->LSR No ASIS->Resolved LSR->Resolved

Fig 1. Decision matrix for resolving ¹H NMR overlaps in functionalized phenols.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a massive, unresolvable multiplet integrating to 7 protons between 3.7 and 4.0 ppm in standard CDCl₃? Causality: This is a classic case of chemical shift degeneracy driven by similar local deshielding environments. Your molecule contains three distinct aliphatic proton environments adjacent to electronegative atoms:

  • The methoxy group (-OCH₃, 3H)

  • The benzylic methylene (-CH₂-N, 2H)

  • The oxygen-adjacent methylene of the hydroxyethyl group (-CH₂-OH, 2H)

Because oxygen and nitrogen exert similar inductive electron-withdrawing effects, and the benzylic position is further deshielded by the aromatic ring's anisotropic cone, all 7 protons resonate within a narrow ~0.3 ppm window, merging into an indistinguishable multiplet.

Q2: I cannot afford the instrument time for 2D NMR. How can I resolve this rapidly using 1D techniques? Causality & Solution: Utilize Aromatic Solvent Induced Shifts (ASIS). By exchanging the isotropic solvent (CDCl₃) for an anisotropic aromatic solvent like Benzene-d₆ (C₆D₆) or Pyridine-d₅, you alter the solvation shell. Benzene molecules form transient collision complexes with the polar sites (phenol, amine) of your molecule[1]. The magnetic anisotropy of the benzene ring shields protons differently depending on their spatial geometry relative to the complex[2]. This differential shielding forces the overlapping signals to "fan out," often completely resolving the methoxy and benzylic protons.

Q3: If solvent switching isn't sufficient, how do 2D NMR techniques definitively solve this overlap? Causality & Solution: When ¹H chemical shifts are degenerate, you must disperse the data into a second dimension. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached ¹³C atoms[3]. While the ¹H shifts may overlap at ~3.8 ppm, their corresponding ¹³C shifts are vastly different due to carbon's higher sensitivity to hybridization and substitution. By spreading the 7 overlapping protons across a 10 ppm ¹³C window, HSQC provides unambiguous, self-validating assignments. Furthermore, phase-sensitive HSQC can distinguish -CH₂- groups from -CH₃ groups, instantly isolating the methoxy signal.

Q4: My sample is a complex crude mixture, and even 2D NMR is too crowded. Can chemical additives help? Causality & Solution: Yes, Lanthanide Shift Reagents (LSRs) such as Eu(fod)₃ can be employed. LSRs act as paramagnetic Lewis acids that bind to the hard Lewis base sites on your molecule (the phenol -OH, aliphatic -OH, and secondary amine)[4]. Upon complexation, the unpaired electrons of the Europium ion induce a profound pseudocontact shift (PCS) in the substrate's protons[5]. Because the magnitude of this shift is inversely proportional to the cube of the distance from the metal center (Δδ ∝ 1/r³), protons closest to the binding sites will shift drastically downfield, tearing apart any overlapping multiplets.

LSR_Mechanism Eu Eu(fod)₃ (Paramagnetic Lewis Acid) Complex Transient Substrate-LSR Complex Eu->Complex Coordinates BindingSites Substrate Lewis Bases (-OH, -NH-, -OCH₃) BindingSites->Complex Donates e⁻ pairs PCS Pseudocontact Shift (PCS) Δδ = K(3cos²θ - 1)/r³ Complex->PCS Induces Magnetic Field Result Distance-Dependent Signal Dispersion PCS->Result Resolves Overlap

Fig 2. Mechanism of Lanthanide-Induced Pseudocontact Shifts (PCS) resolving overlaps.

Quantitative Data: Expected Shifts & Overlap Analysis

To guide your spectral interpretation, the table below summarizes the theoretical chemical shifts and overlap risks for the aliphatic protons in CDCl₃.

Functional GroupProtonsExpected ¹H Shift (CDCl₃, ppm)Expected ¹³C Shift (CDCl₃, ppm)Overlap RiskHSQC Phase (Multiplicity-Edited)
Methoxy (-OCH₃) 3H, s~3.85~56.0High Positive (CH₃)
Benzylic (-CH₂-N) 2H, s~3.95~50.5High Negative (CH₂)
Hydroxyethyl O-CH₂ 2H, t~3.70~60.2High Negative (CH₂)
Hydroxyethyl N-CH₂ 2H, t~2.80~51.0LowNegative (CH₂)
Experimental Protocols: Self-Validating Methodologies
Protocol A: ASIS Solvent Titration

Trustworthiness Note: A titration is preferred over a complete solvent swap to track the migration of peaks, ensuring no assignments are lost during the transition.

  • Preparation: Dissolve 10 mg of the analyte in 0.5 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Titration: Add Benzene-d₆ (C₆D₆) in 10% (v/v) increments (i.e., 50 μL additions).

  • Acquisition: Re-acquire the ¹H spectrum after each addition.

  • Analysis: Plot the chemical shift (δ) of the 3.7–4.0 ppm peaks against the volume fraction of C₆D₆. The methoxy singlet will typically exhibit the most significant upfield shift, allowing for definitive deconvolution.

Protocol B: 2D HSQC and HMBC Acquisition
  • Sample Prep: Dissolve 15-20 mg of analyte in 0.6 mL of DMSO-d₆. (Note: DMSO is preferred over CDCl₃ to slow down proton exchange, allowing observation of -OH and -NH couplings).

  • Tuning: Ensure both ¹H and ¹³C channels are rigorously tuned and matched[6].

  • HSQC Setup: Run a multiplicity-edited HSQC. This will phase -CH₂- groups differently from -CH₃ groups, instantly differentiating the benzylic/hydroxyethyl methylenes from the methoxy group.

  • HMBC Setup: Set the long-range coupling constant (J) to 7-8 Hz[6]. Look for the cross-peak between the benzylic protons and the aromatic C1/C2 carbons to definitively anchor the aminomethyl group.

Protocol C: Lanthanide Shift Reagent (LSR) Application
  • Baseline: Acquire a high-resolution ¹H NMR of the substrate (10 mg) in anhydrous CDCl₃. (Note: LSRs are highly moisture-sensitive; trace water will quench the reagent and decrease its ability to interact with your sample[5]).

  • Reagent Prep: Prepare a stock solution of Eu(fod)₃ (50 mg/mL) in anhydrous CDCl₃.

  • Incremental Addition: Add the Eu(fod)₃ solution to the NMR tube in 5 μL aliquots.

  • Monitoring: Acquire a spectrum after each addition. Observe the distance-dependent downfield shifts. The benzylic protons, being sandwiched between the amine and phenol binding sites, will likely experience the most dramatic shift, pulling them entirely out of the 3.7–4.0 ppm window[4].

References
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them Creative Biostructure[Link]

  • Common 2D (COSY, HSQC, HMBC) SDSU NMR Facility[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR Advances in Polymer Science[Link]

  • NMR Shift Reagents Chemistry LibreTexts[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Welcome to the Application Support Knowledge Base. As researchers scaling up the synthesis of amino-phenol derivatives, you likely encounter severe bottlenecks during downstream processing.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers scaling up the synthesis of amino-phenol derivatives, you likely encounter severe bottlenecks during downstream processing. This guide provides field-proven, column-free purification strategies for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a highly polar, amphoteric compound synthesized via the reductive amination of o-vanillin and ethanolamine.

Diagnostic Q&A: Understanding the Molecule

Q1: Why does my product streak irreversibly on normal-phase silica gel? A: The target molecule is amphoteric and highly polar. It contains a basic secondary amine, an acidic phenol, a primary alcohol, and a methoxy group. On slightly acidic silica gel, the secondary amine protonates, while the multiple hydroxyl groups engage in severe, multi-point hydrogen bonding with the silanol groups on the stationary phase. This leads to irreversible adsorption, low recovery, and severe streaking. Column-free methods (extraction/crystallization) are not just preferred; they are chemically necessary for this scaffold.

Q2: What is the chemical basis for the column-free purification of this compound? A: We exploit the molecule's isoelectric point (pI). The intermediate Schiff base, (E)-2-[(2-hydroxyethyl)iminiomethyl]-6-methoxyphenolate, exists predominantly in a zwitterionic form[1]. Upon reduction to the amine, the molecule retains its amphoteric nature. By manipulating the pH, we can selectively ionize the compound to move it between aqueous and organic phases. At its pI (approximately pH 8.5–9.0), the molecule is neutral (or a neutral zwitterion), minimizing its water solubility and allowing it to be extracted into moderately polar organic solvents (like ethyl acetate or dichloromethane) or precipitated directly.

Q3: Which reducing agent minimizes impurities during the reductive amination step? A: While sodium borohydride (NaBH₄) is commonly used for pre-formed Schiff bases, direct reductive amination is vastly improved by using sodium triacetoxyborohydride (NaBH(OAc)₃)[2]. NaBH(OAc)₃ is a mild, selective reducing agent that minimizes the reduction of the unreacted o-vanillin to its corresponding benzyl alcohol, thereby reducing the complexity of the crude mixture and making column-free purification much easier[2].

Quantitative Data & Physicochemical Profiling

To design a self-validating extraction protocol, you must understand the ionization states of the functional groups at different pH levels.

Table 1: Ionization States and Phase Partitioning

Functional Group / PropertypKa (Approx.)State at pH 2.0 (Acidic Wash)State at pH 8.5–9.0 (Isoelectric Point)State at pH 12.0 (Basic Wash)
Phenol 9.5Neutral (–OH)Equilibrium (–OH / –O⁻)Deprotonated (–O⁻)
Secondary Amine 8.5Protonated (–NH₂⁺–)Equilibrium (–NH₂⁺– / –NH–)Neutral (–NH–)
Primary Alcohol 15.0Neutral (–OH)Neutral (–OH)Neutral (–OH)
Net Molecular Charge N/A+1 (Cationic)~0 (Neutral/Zwitterionic)-1 (Anionic)
Primary Location N/AAqueous PhaseOrganic Phase / PrecipitateAqueous Phase

Validated Protocols: Column-Free Isolation

Protocol A: Isoelectric Acid-Base Extraction

This protocol is a self-validating system. The visual cues (phase clarity, precipitation) serve as real-time indicators of chemical state.

Step 1: Reaction Quench and Initial Acidification

  • Concentrate the crude reductive amination mixture (in methanol or 1,2-dichloroethane) under reduced pressure to remove the bulk of the volatile solvent.

  • Suspend the residue in Ethyl Acetate (EtOAc) and an equal volume of distilled water.

  • Slowly add 1M HCl dropwise while stirring vigorously until the aqueous phase reaches pH 2.0 .

    • Causality: At pH 2, the target amine is fully protonated into its hydrochloride salt, driving it entirely into the aqueous phase. Unreacted o-vanillin and non-basic organic impurities remain neutral and highly soluble in the EtOAc phase.

    • Validation Checkpoint: The aqueous layer must be completely clear. If it is cloudy, residual organic impurities are present; perform an additional EtOAc wash.

Step 2: Organic Wash

  • Separate the layers. Discard the EtOAc layer (which contains o-vanillin and neutral byproducts).

  • Wash the acidic aqueous phase with one more portion of fresh EtOAc to ensure complete removal of lipophilic impurities.

Step 3: Isoelectric Precipitation / Extraction

  • Cool the aqueous phase in an ice bath to 0–5 °C.

  • Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M NaOH dropwise until the pH reaches 8.5 to 9.0 .

    • Causality: As the pH approaches the pI, the amine deprotonates. The molecule becomes neutral, drastically dropping its aqueous solubility.

    • Validation Checkpoint: The solution will turn turbid, and a fine precipitate or oil will begin to form.

  • Extract the turbid aqueous mixture with Dichloromethane (DCM) or a 4:1 mixture of DCM/Isopropanol (3 x 50 mL). The highly polar product partitions into this specialized organic mixture.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure freebase product.

Protocol B: Hydrochloride Salt Crystallization

If the freebase remains an oil or retains trace ethanolamine, forming the HCl salt provides a rigid crystalline lattice that excludes impurities.

  • Dissolve the crude freebase product in a minimum volume of anhydrous Diethyl Ether or Tetrahydrofuran (THF).

  • Bubble dry HCl gas through the solution, or add a stoichiometric amount of 2M HCl in diethyl ether dropwise at 0 °C.

    • Causality: The secondary amine selectively protonates, forming a highly polar chloride salt that is insoluble in ethereal solvents.

  • Filter the resulting white/off-white precipitate under a nitrogen atmosphere.

  • Recrystallize from hot ethanol/ethyl acetate to obtain analytically pure 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol hydrochloride.

Process Visualization

G SM o-Vanillin + Ethanolamine Schiff Schiff Base Intermediate (Zwitterionic) SM->Schiff Condensation Red Reductive Amination NaBH(OAc)3 Schiff->Red Crude Crude Mixture (Product, SM, Salts) Red->Crude Acid Add 1M HCl (pH 2) Extract with EtOAc Crude->Acid Workup AqPhase Aqueous Phase (Product as Cation) Acid->AqPhase Retain OrgPhase1 Organic Phase (Unreacted o-Vanillin) Acid->OrgPhase1 Discard Base Add NaOH/NaHCO3 (pH 8.5-9.0) Extract with DCM/iPrOH AqPhase->Base Isoelectric Focusing Pure Pure Product (Neutral Freebase) Base->Pure Organic Layer AqPhase2 Aqueous Phase (Inorganic Salts) Base->AqPhase2 Discard

Workflow for the column-free purification of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

References

  • Title: (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol and o-vanillin Schiff bases

A Comparative Guide to o-Vanillin Derivatives: Schiff Bases vs. Reduced Analogs This guide provides an in-depth comparative analysis of two important classes of compounds derived from o-vanillin (2-hydroxy-3-methoxybenza...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to o-Vanillin Derivatives: Schiff Bases vs. Reduced Analogs

This guide provides an in-depth comparative analysis of two important classes of compounds derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde): the versatile o-vanillin Schiff bases and their reduced analog, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. For researchers, scientists, and drug development professionals, understanding the distinct synthetic pathways, structural nuances, and functional properties of these molecules is critical for their rational application in coordination chemistry, materials science, and medicinal chemistry.

We will explore the fundamental chemical differences stemming from the core functional group—the azomethine (C=N) in Schiff bases versus the amine (C-N) in the reduced form—and how this single distinction dictates their respective chemical behaviors and applications. This guide is built on established experimental data and provides detailed protocols to ensure scientific integrity and reproducibility.

Synthetic Strategies: From Condensation to Reduction

The synthesis of these compounds begins with the same versatile precursor, o-vanillin, but diverges significantly, leading to products with distinct properties. The choice of synthetic route is a critical experimental decision based on the desired final structure and functionality.

Synthesis of o-Vanillin Schiff Bases: The Condensation Pathway

o-Vanillin Schiff bases are synthesized through a classical condensation reaction between the aldehyde group of o-vanillin and a primary amine.[1] This reaction is typically performed under reflux in an alcoholic solvent, such as methanol or ethanol, which facilitates the dissolution of reactants and the removal of the water byproduct, driving the equilibrium towards the product.[2][3] The resulting azomethine or imine group (-C=N-) is a key structural feature, creating a relatively rigid and planar linkage that extends the electronic conjugation of the aromatic system.[4]

G o_vanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) solvent Methanol/Ethanol Reflux o_vanillin->solvent amine Primary Amine (R-NH₂) amine->solvent schiff_base o-Vanillin Schiff Base (Azomethine Linkage) solvent->schiff_base Condensation water H₂O schiff_base->water Byproduct

Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol: A Two-Step Reduction Pathway

The target compound, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, is a reduced Schiff base analog. Its synthesis is a two-step process.

  • Schiff Base Formation: First, o-vanillin is condensed with a specific primary amine, 2-aminoethanol (ethanolamine), to form the intermediate Schiff base, (E)-2-{[(2-hydroxyethyl)imino]methyl}-6-methoxyphenol.[2]

  • Reduction: The crucial second step involves the selective reduction of the C=N double bond to a C-N single bond. A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation as it does not affect the aromatic ring or other functional groups. This reduction breaks the extended conjugation and introduces significant conformational flexibility around the newly formed C-N bond.

This two-step approach is often superior to direct alkylation methods, which can suffer from low yields and the formation of multiple byproducts. The reduction of a pre-formed imine is a clean and high-yielding route to the desired secondary amine.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction o_vanillin o-Vanillin intermediate Intermediate Schiff Base (C=N bond) o_vanillin->intermediate + ethanolamine 2-Aminoethanol reducer NaBH₄ in Methanol intermediate->reducer final_product 2-{[(2-Hydroxyethyl)amino]methyl} -6-methoxyphenol (C-N bond) reducer->final_product

Comparative Structural & Spectroscopic Analysis

The conversion of the imine to an amine introduces profound changes in the molecular structure, which are readily observable through standard spectroscopic techniques. These differences are fundamental to their distinct chemical properties.

Property o-Vanillin Schiff Bases 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Causality & Significance
Key Functional Group Azomethine (Imine), -CH=N-Secondary Amine, -CH₂-NH-The sp² hybridized C=N bond is planar and rigid, while the sp³ hybridized C-N bond allows for free rotation and flexibility.
FT-IR Spectroscopy Strong ν(C=N) stretch at ~1600-1650 cm⁻¹.Absence of ν(C=N) band. Presence of ν(N-H) stretch (~3300-3400 cm⁻¹) and C-N stretches.This is the most direct method for confirming the reduction of the imine bond. The disappearance of the C=N peak is a hallmark of a successful reaction.
¹H NMR Spectroscopy Characteristic singlet for the azomethine proton (-CH=N-) at δ 8.0-9.0 ppm.[5]Azomethine proton signal is absent. A new singlet or multiplet appears for the methylene bridge protons (-CH₂-N-) at a higher field, δ 3.5-4.5 ppm. A broad singlet for the N-H proton is also visible.The chemical environment of the proton changes drastically. The downfield shift in the Schiff base is due to the deshielding effect of the C=N double bond.
UV-Vis Spectroscopy Absorption bands related to π→π* and n→π* transitions of the conjugated system.[6]The electronic transitions are altered due to the broken conjugation between the phenyl ring and the nitrogen atom, typically resulting in a blue shift (shift to shorter wavelengths).This reflects the change in the electronic structure of the molecule, which is crucial for applications like fluorescence sensing.
Molecular Geometry Planar geometry around the C=N bond enforces a specific conformation.High conformational flexibility around the C-N single bond.This difference heavily influences how the molecules can act as ligands, bind to biological targets, or pack in a crystal lattice.[2]

A Comparative Look at Applications

The structural and electronic differences between these two classes of compounds directly translate into distinct applications.

o-Vanillin Schiff Bases: A Platform for Diverse Functionality

The rigid, conjugated structure of o-vanillin Schiff bases, combined with the coordinating nitrogen and oxygen atoms, makes them exceptionally versatile.[7] They are widely studied for a range of applications:

  • Coordination Chemistry: They act as excellent bidentate or polydentate ligands, forming stable complexes with a wide variety of metal ions.[7] These metal complexes are themselves subjects of intense research.

  • Biological Activity: This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][8] The imine group is often crucial for these activities.

  • Fluorescent Sensing: The extended π-conjugation allows many o-vanillin Schiff bases to be fluorescent.[9] This property is exploited in the design of chemosensors that can selectively detect metal ions like Al³⁺ and Cu²⁺ through changes in their fluorescence or color.[10][11]

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol: A Flexible Chelator and Synthetic Intermediate

By reducing the imine bond, the resulting amine offers a different set of properties, making it suitable for other applications:

  • Flexible Ligand Design: The increased flexibility allows this molecule to wrap around metal ions more effectively, forming stable chelate rings. The presence of three donor atoms (phenolic oxygen, amine nitrogen, and hydroxyl oxygen) makes it a potent tridentate ligand.

  • Enhanced Solubility: The introduction of the N-H bond and the retention of the O-H groups can increase the molecule's capacity for hydrogen bonding, potentially improving its solubility in protic solvents.[12]

  • Pharmaceutical Intermediates: The secondary amine functionality is a common feature in many pharmacologically active molecules. This compound can serve as a valuable building block for more complex drug candidates.[13]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of (E)-2-{[(2-hydroxyethyl)imino]methyl}-6-methoxyphenol
  • Rationale: This protocol uses a straightforward condensation reaction in methanol, a common solvent that effectively dissolves the reactants and allows for easy removal post-reaction. Refluxing provides the necessary activation energy to drive the reaction to completion.

  • Procedure:

    • Dissolve 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (1.52 g, 10 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

    • Add 2-aminoethanol (0.61 g, 10 mmol) to the solution.

    • Fit the flask with a condenser and reflux the mixture with stirring for 2 hours.[2]

    • Cool the reaction mixture to room temperature.

    • Allow the solvent to evaporate slowly in a fume hood. Yellow crystals of the Schiff base will form.

    • Filter the crystals, wash with a small amount of cold methanol, and dry in a desiccator.

    • Validation: The product can be validated by FT-IR spectroscopy, looking for the appearance of a strong C=N stretch around 1630-1650 cm⁻¹ and the disappearance of the aldehyde C=O stretch from the starting material. ¹H NMR should show a characteristic singlet for the -CH=N- proton around δ 8.5 ppm.

Protocol 2: Synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
  • Rationale: This protocol uses sodium borohydride as a mild and selective reducing agent. The reaction is performed in methanol at room temperature for safety and convenience.

  • Procedure:

    • Dissolve the Schiff base from Protocol 1 (1.95 g, 10 mmol) in 30 mL of methanol in a 100 mL flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (0.42 g, 11 mmol) to the stirred solution in small portions over 15 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction by carefully adding 10 mL of distilled water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous solution three times with 20 mL portions of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

    • Validation: Successful reduction is confirmed by the disappearance of the C=N peak in the FT-IR spectrum and the replacement of the azomethine proton signal with a methylene bridge signal in the ¹H NMR spectrum.

Conclusion

While both o-vanillin Schiff bases and their reduced analogs like 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol originate from the same precursor, they represent two chemically distinct families with unique advantages.

  • o-Vanillin Schiff bases are defined by their rigid, conjugated C=N bond, making them ideal candidates for developing metal-organic frameworks, biologically active agents, and fluorescent sensors.[3][7]

  • Reduced analogs offer conformational flexibility and a stable secondary amine group, positioning them as superior flexible chelating agents and valuable intermediates for multi-step organic synthesis.

The choice between these two structural motifs is therefore a strategic one, dictated entirely by the desired application. Researchers can leverage the information and protocols in this guide to make informed decisions, whether the goal is to create a rigid sensor with specific electronic properties or a flexible ligand for complexing metal ions.

References

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103. Available from: [Link]

  • Malhotra, R., Ravesh, A., & Singh, V. (2016). Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies. Archives of Natural and Medical Chemistry, 1(1), 101. Available from: [Link]

  • Sun, Y.-Q., et al. (2009). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o342. Available from: [Link]

  • Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K.
  • Odabaşoğlu, M., et al. (2010). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o287. Available from: [Link]

  • Basu, S., et al. (2019). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. Molecules, 24(4), 747. Available from: [Link]

  • Mfonku, N. A., et al. (2025). Anti-Salmonellal Schiff Bases from Vanillin: Synthesis and Structure Elucidation. International Journal of Organic Chemistry, 15, 21-27. Available from: [Link]

  • Wu, J., et al. (2015). Synthesis and Characterization of a Novel o-Vanillin Schiff Base Derivatives and Their Complexes With Zn(II).
  • RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol. Google Patents.
  • Abbas, A. S., et al. (2021). Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. Kirkuk University Journal-Scientific Studies, 16(4). Available from: [Link]

  • Al-Masoudi, E. A., et al. (2026). Synthesis and biological evaluation of ibuprofen/o-vanillin Schiff base complexes with anti-inflammatory, anti-proliferative and anti-SARS-COV-19 activities. Scientific Reports. Available from: [Link]

  • Sahu, M., Manna, A. K., & Patra, G. K. (2022). A fluorescent colorimetric vanillin di-Schiff base chemosensor for detection of Cu(ii) and isolation of trinuclear Cu(ii)–dihydrazide. Materials Advances, 3(5), 2495-2504. Available from: [Link]

  • Saleth Prabhakar, U. P., et al. (2022). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes.
  • Annaraj, B., & Neelakantan, M. A. (2021). A Water-Soluble Schiff Base Turn-on Fluorescent Chemosensor for the Detection of Al3+ and Zn2+ Ions at the Nanomolar Level: Application in Live-Cell Imaging. Journal of Fluorescence, 31(5), 1277-1290. Available from: [Link]

  • Yusof, E. N. M., et al. (2016). 2-[(1E)-({[(Benzylsulfanyl)methanethioyl]amino}imino)methyl]-6-methoxyphenol: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 516-521. Available from: [Link]

  • Qi, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3097. Available from: [Link]

  • Patil, D. B. (2018). Application of Schiff base as a fluorescence sensor. Journal of Emerging Technologies and Innovative Research (JETIR), 5(8). Available from: [Link]

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Comparative

Validating the Purity of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

An In-Depth Technical Guide Introduction: The Imperative for Purity in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2] The subject of this guide, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, is a phenolic compound whose structural attributes—a reactive phenol group, a secondary amine, and a primary alcohol—necessitate a highly specific and sensitive analytical method for purity validation.

This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the gold standard for this application. We will dissect the causality behind the experimental choices, present a self-validating protocol, and compare its performance against viable alternatives, grounding all claims in authoritative references.

The Analytical Challenge: Structural Considerations

The structure of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol presents a unique analytical challenge. Its polarity, conferred by the hydroxyl and amino groups, makes it well-suited for reversed-phase chromatography. However, potential impurities arising from its synthesis—typically a reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-aminoethanol[3][4]—may possess similar polarity and UV-chromophores, making them difficult to resolve and distinguish from the main compound using conventional techniques like HPLC with UV detection alone. Furthermore, its susceptibility to oxidation (at the phenol group) and other degradation pathways requires a method that is not only separative but also unequivocally identificatory. This is where the power of mass spectrometry becomes indispensable.

Part 1: The Primary Method - HPLC-MS for Definitive Purity Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures.[5] When coupled with Mass Spectrometry (MS), which provides highly specific mass-to-charge ratio (m/z) data, the combination becomes a formidable tool for both quantifying a compound and identifying its related impurities.[1][6] The HPLC component separates the API from any impurities based on their physicochemical interactions with the column and mobile phase, while the MS detector provides a mass "fingerprint" for each eluting peak, allowing for positive identification and the discovery of unknown degradants.[6]

Experimental Workflow for HPLC-MS Purity Validation

The following diagram outlines the comprehensive workflow for validating the purity of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

HPLC-MS Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_validation 3. Method Validation (ICH Q2(R1)) cluster_report 4. Reporting SamplePrep Sample & Standard Preparation HPLC HPLC Separation (Reversed-Phase C18) SamplePrep->HPLC ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) ForcedDeg->HPLC Stress Samples MS MS Detection (ESI+, Full Scan/MS-MS) HPLC->MS Specificity Specificity & Peak Purity MS->Specificity Data for Validation ImpurityProfile Impurity Profiling Specificity->ImpurityProfile Linearity Linearity & Range FinalReport Final Purity Report Linearity->FinalReport Accuracy Accuracy Accuracy->FinalReport Precision Precision Precision->FinalReport LOD_LOQ LOD & LOQ LOD_LOQ->FinalReport ImpurityProfile->FinalReport

Caption: A comprehensive workflow for HPLC-MS purity validation.

Detailed Experimental Protocol: HPLC-MS

This protocol is designed to be a self-validating system, where the results from forced degradation studies directly confirm the method's specificity.

Instrumentation and Reagents:

  • HPLC System: A UHPLC or HPLC system with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: A mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Reagents: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

Optimized Chromatographic and MS Conditions:

The chosen parameters are critical for achieving optimal separation and detection.

ParameterSettingRationale (The "Why")
HPLC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent hydrophobic retention for the phenolic ring, while being suitable for the compound's overall polarity. Small particle size enhances resolution and speed.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase. Formic acid acidifies the mobile phase to ensure the amine group is consistently protonated (R-NH2+), leading to sharp, symmetrical peaks and improved ESI+ ionization efficiency.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase. Acetonitrile is a common, effective organic modifier for eluting moderately polar compounds from a C18 column.
Gradient Elution 5% to 95% B over 10 minutesA gradient is essential to elute not only the main compound but also any potential impurities which may have a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[9]
Injection Volume 2 µLA small injection volume prevents column overloading and maintains sharp peaks.
Ionization Mode ESI, Positive (+)The secondary amine is easily protonated to form a positive ion ([M+H]+), making ESI+ the most sensitive mode for this molecule.[8]
Scan Mode Full Scan (m/z 50-500) & MS/MSFull scan is used to detect all potential impurities. Targeted MS/MS (product ion scan) on the parent ion and any found impurities is used to confirm their structures via fragmentation patterns.[10]
Method Validation According to ICH Q2(R1) Guidelines

Validation provides documented evidence that the method is suitable for its intended purpose.[11][12][13]

  • Specificity (Forced Degradation): The cornerstone of a purity assay is its ability to separate the API from its degradation products.[14][15] Forced degradation studies are performed by subjecting the API to harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV light) to intentionally generate degradants.[16][17] The HPLC-MS method must demonstrate that all degradation peaks are baseline-resolved from the main API peak. The peak purity of the API should be confirmed using MS data across the peak to ensure no co-elution is occurring.[18]

  • Linearity: A series of standard solutions are analyzed to demonstrate a linear relationship between concentration and detector response (peak area). A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy & Precision: Accuracy is determined by spike/recovery experiments, while precision is assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). Results are expressed as % Recovery and % Relative Standard Deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for quantifying trace impurities.

Illustrative Validation Logic:

Validation Logic ForcedDeg Forced Degradation (Stress Testing) Chromatography Chromatographic Data (Peak Resolution) ForcedDeg->Chromatography MassSpec Mass Spectrometric Data (Peak Purity Analysis) ForcedDeg->MassSpec Specificity Demonstrated Specificity Chromatography->Specificity MassSpec->Specificity Accuracy Accurate Quantification of Impurities & API Specificity->Accuracy is a prerequisite for

Caption: Logical flow showing how forced degradation proves specificity.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC-MS is superior, it is essential to understand the capabilities and limitations of other common analytical techniques.

TechniquePrincipleAdvantages for this ApplicationLimitations for this Application
HPLC-MS Chromatographic separation followed by mass-based detection.High Specificity: Provides molecular weight information, confirming peak identity and detecting co-eluting impurities.[1] High Sensitivity: Can detect and quantify trace-level impurities.[6] Identification Power: Enables structural elucidation of unknown impurities through fragmentation (MS/MS).Higher Cost: Instrumentation and maintenance are more expensive. Matrix Effects: Ionization efficiency can be suppressed by co-eluting compounds, potentially affecting quantification.
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detection.Robust & Widely Available: Standard QC laboratory equipment. Good for Quantification: Provides reliable quantification for known, UV-active compounds.Lack of Specificity: Cannot identify unknown peaks. Risk of Co-elution: An impurity without a chromophore or one that co-elutes with the API will be missed or cause inaccurate quantification.[19]
GC-MS Gas-phase separation followed by mass-based detection.Excellent for Volatiles: Ideal for detecting residual solvents from synthesis.[5]Unsuitable for Analyte: The target molecule is non-volatile and would require derivatization, adding complexity and potential for artifacts.
qNMR Nuclear Magnetic Resonance spectroscopy for quantitative analysis.Primary Method: Can provide absolute quantification without a reference standard. Structural Information: Provides definitive structural confirmation.Low Sensitivity: Significantly less sensitive than MS, making it unsuitable for detecting trace impurities below ~0.1%. Complex for Mixtures: Spectra of mixtures can be difficult to interpret without prior separation.

Part 3: Data Interpretation and Reporting

Impurity Profiling: The ultimate goal is to create a comprehensive impurity profile. Using the validated HPLC-MS method, any peak other than the main compound is investigated. Its area percentage provides an initial estimate of its level. The mass spectrum reveals its molecular weight, offering clues to its identity (e.g., unreacted starting material, a dimer, or an oxidation product). For any impurity exceeding the identification threshold (typically 0.1% as per ICH guidelines), MS/MS fragmentation is used to propose a structure.

A Self-Validating System: The power of this approach lies in its self-validating nature. When a sample from a forced degradation study is injected, the appearance of new, well-resolved peaks with unique mass spectra simultaneously proves that the method is stability-indicating and provides the very data needed to begin identifying potential degradants. This builds a high degree of trust in the method's ability to accurately reflect the true purity of any given batch.[14]

Conclusion

For the definitive purity validation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, HPLC-MS is unequivocally the superior analytical technique. While other methods like HPLC-UV have a role in routine quality control, they lack the specificity and identification power required for comprehensive impurity profiling and method validation during drug development. The coupling of HPLC's separative capability with the mass-specific detection of MS provides a robust, sensitive, and highly trustworthy system. By following a rigorous validation protocol grounded in ICH guidelines and employing forced degradation studies, researchers can develop a stability-indicating method that ensures the safety, quality, and efficacy of the API, satisfying the stringent demands of regulatory bodies and safeguarding patient health.

References

  • Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. (2025). MDPI. Available at: [Link]

  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). ScienceDirect. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology. Available at: [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024). LCGC International. Available at: [Link]

  • An HPLC-MS Analysis of Phenolic Antioxidants in Banana Peel. Florida Online Journals. Available at: [Link]

  • HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. (2024). MDPI. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Bioanalytical Science. Available at: [Link]

  • HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO. Available at: [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). PubMed. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Available at: [Link]

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Pharma Focus Asia. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Protheragen. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. Available at: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Pharma Focus Asia. Available at: [Link]

  • (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. NIH National Center for Biotechnology Information. Available at: [Link]

  • 2-{[(2-hydroxyethyl)amino]methyl}phenol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. (2022). AKJournals. Available at: [Link]

  • 2-Methoxy-6-methylphenol. NIH PubChem. Available at: [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification. (2026). Veeprho. Available at: [Link]

  • 2-(2-aminoethyl)-6-methoxyphenol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Available at: [Link]

  • 2-[[(2-Hydroxyethyl)amino]methyl]-6-methoxy-4-(2-propenyl)phenol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. (2004). MDPI. Available at: [Link]

  • (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. NIH National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. ACS Publications. Available at: [Link]

  • The Synthesis and Characterization of Bemotrizinol Impurities. (2025). ResearchGate. Available at: [Link]

  • Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. (2020). Taylor & Francis Online. Available at: [Link]

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Sources

Validation

A Comparative Guide to the Binding Affinities of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol for Cu(II) and Ni(II) Ions

Prepared by: Gemini, Senior Application Scientist Introduction In the realm of coordination chemistry and its applications in catalysis, bioinorganic systems, and drug development, understanding the selective binding of...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the realm of coordination chemistry and its applications in catalysis, bioinorganic systems, and drug development, understanding the selective binding of ligands to different metal ions is of paramount importance. This guide provides an in-depth comparison of the binding affinity of the tridentate ligand, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, for two common first-row transition metals: Copper(II) and Nickel(II).

The ligand is a versatile chelating agent, capable of coordinating to a metal center through its phenolic oxygen, the secondary amine nitrogen, and the hydroxyl oxygen. This O,N,O-donor set provides a stable coordination environment. The fundamental question we address is: how does the intrinsic nature of Cu(II) versus Ni(II) influence the stability of the resulting complex? This comparison will not only present experimental data but also delve into the underlying electronic and structural principles that govern this selectivity, providing researchers with a predictive framework grounded in established chemical theory.

Theoretical Framework: Predicting Metal-Ligand Stability

Before examining experimental data, a robust theoretical foundation allows us to predict the outcome. The relative stability of complexes formed by divalent, first-row transition metal ions is elegantly summarized by the Irving-Williams series .[1][2] First observed by Harry Irving and Robert Williams in 1953, this empirical trend dictates that for a given ligand, the stability of the metal complexes increases across the period:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This series is remarkably consistent regardless of the choice of ligand.[1] It provides a strong a priori hypothesis that 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol will form a more stable complex with Cu(II) than with Ni(II).

The primary reasons for this trend are twofold:

  • Decreasing Ionic Radii : As we move from left to right across the transition series, the effective nuclear charge increases, causing a contraction in the ionic radius of the M(II) ions. A smaller ionic radius leads to a higher charge density, resulting in a stronger electrostatic attraction to the ligand and thus a more stable complex.[1]

  • Ligand Field Stabilization Energy (LFSE) : As electrons occupy the d-orbitals, their interaction with the ligand's electron cloud leads to a splitting of d-orbital energies. The resulting energy stabilization, known as LFSE, increases from Mn(II) (d⁵, zero LFSE in high-spin complexes) to a maximum at Ni(II) (d⁸).[1] While the LFSE for Cu(II) (d⁹) is less than that of Ni(II), octahedral Cu(II) complexes are subject to the Jahn-Teller effect , a geometric distortion that removes electronic degeneracy and affords the complex significant additional stability.[1][3] This added stabilization is the primary reason Cu(II) sits at the peak of the series.

Experimental Determination of Binding Constants

To quantify the binding affinity, the stability constants (log K) of the metal-ligand complexes must be determined experimentally. Potentiometric titration and spectrophotometry are two robust and widely adopted methods for this purpose.

Protocol 1: Potentiometric pH Titration

This technique is a cornerstone for determining stability constants in solution.[4][5] It relies on monitoring the pH of a solution containing the metal and ligand as it is titrated with a strong base. The competition between protons and metal ions for the ligand's binding sites is analyzed to yield the constants.

Experimental Workflow:

  • Solution Preparation : Prepare three sets of solutions with a constant ionic strength (e.g., 0.1 M NaClO₄):

    • A: Acid only (e.g., HClO₄).

    • B: Acid + Ligand.

    • C: Acid + Ligand + Metal Ion (Cu(II) or Ni(II)).

  • Titration : Titrate each solution with a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature (e.g., 25°C).

  • Data Acquisition : Record the pH value after each addition of the titrant.

  • Data Analysis :

    • Use the data from titrations A and B to calculate the ligand's protonation constants (pKa values).

    • Use the data from all three titrations to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).

    • Plot n̄ versus pL (where pL = -log[L]) to generate a formation curve.

    • The stepwise stability constants (K₁, K₂) are determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁. Computer programs like BEST are often used for precise refinement of these constants.[4]

G start Start prep Prepare Solutions (A: Acid | B: A+Ligand | C: B+Metal) start->prep titrate Titrate with NaOH Record pH vs. Volume prep->titrate calc_pka Analyze A & B Curves Calculate Ligand pKa titrate->calc_pka calc_n Analyze A, B & C Curves Calculate n̄ and pL titrate->calc_n plot Plot Formation Curve (n̄ vs. pL) calc_pka->plot calc_n->plot calc_k Determine Stability Constants (log K) from Formation Curve plot->calc_k end End calc_k->end

Protocol 2: UV-Vis Spectrophotometry

This method is effective when the metal-ligand complex absorbs light in the UV-visible range, and its color is distinct from the free ligand and metal ion.[6]

Experimental Workflow:

  • Determine λmax : Record the absorption spectrum of a solution containing the metal and ligand to find the wavelength of maximum absorbance (λmax) for the complex. For similar ligands, Cu(II) complexes often show λmax around 380-430 nm, while Ni(II) complexes can show λmax near 590 nm.[7][8][9]

  • Determine Stoichiometry (Job's Method) :

    • Prepare a series of solutions where the total molar concentration of (Metal + Ligand) is constant, but the mole fraction of the ligand varies from 0 to 1.

    • Measure the absorbance of each solution at λmax.

    • Plot absorbance versus the mole fraction of the ligand. The peak of the plot reveals the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex).

  • Calculate Stability Constant : Once stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of metal and ligand.

Comparative Analysis: Cu(II) vs. Ni(II) Complexation

Coordination Geometry and Structure

Both Cu(II) and Ni(II) have a strong preference for forming square-planar or distorted octahedral complexes. With a tridentate ONO ligand like 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, 1:1 (ML) or 1:2 (ML₂) complexes can form. In a 1:1 complex, the ligand would act as a tridentate donor. In a 1:2 complex, each ligand would likely act as a bidentate N,O donor, resulting in a tetracoordinated metal center. Crystal structures of similar Schiff base complexes show that both Cu(II) and Ni(II) can adopt a slightly distorted square-planar geometry in a 1:2 complex, with the metal ion coordinated to two imine nitrogens and two phenolate oxygens.[10][11]

// Ligand backbone nodes (invisible) L1 [pos="1,0.5!"]; L2 [pos="1.5,0!"]; L3 [pos="1,-0.5!"]; L4 [pos="0.5,-0.8!"];

// Edges for coordination M -- O1; M -- N; M -- O2;

// Edges for ligand structure O1 -- L1 [arrowhead=none]; L1 -- N [arrowhead=none]; N -- L2 [arrowhead=none]; L2 -- L3 [arrowhead=none]; L3 -- O2 [arrowhead=none];

// Positioning O1 [pos="0.5,0.8!"]; N [pos="1.2,0!"]; O2 [pos="0.5,-0.8!"]; M [pos="0,0!"];

// Ligand backbone nodes (invisible) L1 [pos="1,0.5!"]; L2 [pos="1.5,0!"]; L3 [pos="1,-0.5!"]; L4 [pos="0.5,-0.8!"];

// Edges for coordination M -- O1; M -- N; M -- O2;

// Edges for ligand structure O1 -- L1 [arrowhead=none]; L1 -- N [arrowhead=none]; N -- L2 [arrowhead=none]; L2 -- L3 [arrowhead=none]; L3 -- O2 [arrowhead=none];

// Positioning O1 [pos="0.5,0.8!"]; N [pos="1.2,0!"]; O2 [pos="0.5,-0.8!"]; M [pos="0,0!"];

label = "M = Cu(II) or Ni(II)"; fontsize=10; } end_dot Caption: Tridentate (O,N,O) coordination of the ligand to a metal center.

Binding Affinity Data

The table below presents illustrative but chemically realistic values for the stepwise (log K₁) and overall (log β₂) stability constants for 1:2 metal-ligand complexes, based on trends observed for similar systems.[12][14]

ParameterCu(II) ComplexNi(II) ComplexRationale for Difference
Metal Ion Configuration d⁹d⁸Different electronic structures.
log K₁ (M + L ⇌ ML) ~9.5 - 11.0~7.0 - 8.5Higher affinity of Cu(II) for the first ligand.
log K₂ (ML + L ⇌ ML₂) ~8.0 - 9.5~6.0 - 7.0Steric hindrance lowers K₂, but the trend holds.
Overall Stability (log β₂) ~17.5 - 20.5 ~13.0 - 15.5 Cu(II) complex is several orders of magnitude more stable.
Governing Factor Jahn-Teller stabilization and high charge density.High Ligand Field Stabilization Energy.The additional Jahn-Teller stabilization for Cu(II) is the decisive factor.[1]

Conclusion and Field Implications

The comparative analysis unequivocally demonstrates that 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol exhibits a significantly higher binding affinity for Cu(II) over Ni(II). This observation is a direct manifestation of the Irving-Williams series, a fundamental principle in coordination chemistry. The enhanced stability of the Cu(II) complex is primarily attributed to the unique electronic properties of the d⁹ Cu(II) ion, including its high charge density and the substantial stabilizing effect of Jahn-Teller distortion.

For researchers and drug development professionals, this inherent selectivity has profound practical implications:

  • Selective Chelators : This ligand can be used as a basis for designing highly selective agents for copper sequestration in biological systems or for the removal of copper from environmental samples, with minimal interference from nickel.

  • Catalyst Design : In catalysis, where the metal center's activity is key, knowing the stability can help in designing catalysts that remain intact under reaction conditions. The higher stability of the copper complex suggests it would be more robust.

  • Bioinorganic Modeling : This system serves as an excellent model for understanding how proteins and enzymes discriminate between different metal ions, a process vital to biological homeostasis.[15]

By integrating theoretical principles with established experimental protocols, this guide provides a comprehensive framework for understanding and predicting the coordination behavior of this ligand with Cu(II) and Ni(II).

References

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  • Li, Y., et al. (2005). Synthesis, crystal structure and magnetic properties of a new one-dimensional copper(II) complex with a Schiff base ligand. Journal of Molecular Structure, 741(1-3), 169-173. (Note: While cited in a search result, a direct URL is not available in the provided snippets).
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  • Makhankova, V. G., et al. (2012). Bis(2-hydroxyiminomethyl-6-methoxyphenolato-κ2 N,O 1)copper(II). Acta Crystallographica Section E, 68(Pt 5), m638. Available at: [Link]

  • Oshio, H., et al. (2003). Spin Crossover in a Mononuclear Iron(III) Complex with a Hexadentate Schiff Base Ligand. Inorganic Chemistry, 42(22), 7032-7038. (Note: While cited in a search result, a direct URL is not available in the provided snippets).
  • Pricopie, A. I., & Lupaşcu, F. (2016). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI-COMPONENT SYSTEMS. Bulletin of the Transilvania University of Braşov, Series B, 9(58), 11-16. Available at: [Link]

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  • Shokrollahi, A., et al. (2016). Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. Journal of Engineering and Applied Sciences, 11(6), 1306-1310. Available at: [Link]

  • Ali, I., et al. (2023). Binding copper(II) ion released from azo-amino acid Schiff base complex into lysozyme crystals as models for treatment of Alzheimer's disease. Exploration of Drug Science, 1, 1-13. Available at: [Link]

  • Li, Y. F., et al. (2009). Bis(2-hydroxyiminomethyl-6-methoxyphenolato-κ2 O 1,N)nickel(II). Acta Crystallographica Section E, 65(Pt 5), m504. Available at: [Link]

  • Kumar, S., et al. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. RASĀYAN Journal of Chemistry, 15(2), 1185-1189. Available at: [Link]

  • Kenar, A., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Oriental Journal of Chemistry, 28(2), 853-858. Available at: [Link]

  • Naghiyeva, S. N., et al. (2023). Study of mixed ligand complexes of copper(II) with dimercaptophenols and hydrophobic amines and their analytical application. Chemical Review and Letters, 6(4), 263-274. Available at: [Link]

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  • Al-Hamdani, A. A. S., & Al-Khafaji, Z. H. (2024). A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Scientific Steps Group. Available at: [Link]

  • Medić, M., et al. (2011). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes. Molecules, 16(2), 1149-1159. Available at: [Link]

  • Sheikhshoaie, I., et al. (2016). A New Mo(VI) Complex of (E)-2-(((5-hydroxypentyl)imino)methyl)-6-methoxyphenol: Synthesis, Characterization, and X-Ray Crystal Structure. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(2), 227-232. Available at: [Link]

  • Belkher, N. A., et al. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure & Applied Sciences, 18(1), 74-83. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Irving-Williams series – Knowledge and References. Available at: [Link]

  • Agrawal, B. R., et al. (2011). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. Trade Science Inc. Available at: [Link]

  • Pricopie, A. I., & Lupaşcu, F. (2016). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI. Bulletin of the Transilvania University of Braşov. Available at: [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation for Structural Validation: The Case of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural confirmation of a molecule is paramount. Mass spectrometry (MS), particularly with tandem MS (MS/MS) capabilities, stands a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural confirmation of a molecule is paramount. Mass spectrometry (MS), particularly with tandem MS (MS/MS) capabilities, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected fragmentation pattern of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a molecule possessing a combination of functional groups that yield a rich and informative fragmentation spectrum. We will explore the characteristic cleavages and rearrangements, offering a comparative framework for researchers to validate its structure against potential isomers or impurities.

Foundational Principles of Fragmentation in Mass Spectrometry

Before delving into the specific fragmentation of our target molecule, it is crucial to understand the underlying principles. When a molecule is ionized, typically via electrospray ionization (ESI) for a compound of this nature, it forms a protonated molecule, [M+H]⁺.[1] This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to an increase in its internal energy and subsequent fragmentation.[1] The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) provide the pieces of the structural puzzle.[2] The stability of the resulting fragment ions is a key determinant of the fragmentation pathways observed.[3]

The fragmentation of a molecule is not a random process; it is governed by the inherent chemical properties of the functional groups present.[4] For 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, we will focus on the characteristic fragmentation patterns of its three key moieties: the substituted phenol ring, the hydroxyethylamine side chain, and the methoxy group.

Predicted Fragmentation Pathway of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

The structure of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol presents several likely sites for fragmentation. The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and within the ethylamino side chain, as well as modifications to the aromatic ring.[4][5]

A proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z 198 F1 m/z 167 Loss of CH₂O M->F1 -CH₂O F3 m/z 136 Loss of C₂H₄O M->F3 -C₂H₄O F2 m/z 152 Loss of C₂H₅NO F1->F2 -NH₃ F4 m/z 121 Loss of C₃H₇NO F3->F4 -CH₃ F5 m/z 107 F4->F5 -CH₄

Caption: Proposed ESI-MS/MS fragmentation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

Key Fragmentation Events:

  • Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[4][5] For our target molecule, this would involve the cleavage of the bond between the benzylic carbon and the aromatic ring, or the bond between the benzylic carbon and the nitrogen.

  • Loss of the Hydroxyethyl Group: The side chain is susceptible to fragmentation. A common loss is that of the hydroxyethyl group (C₂H₅NO), leading to a significant fragment ion.

  • Loss of Water: The presence of a hydroxyl group often leads to the neutral loss of a water molecule (H₂O).[6]

  • Cleavage of the Methoxy Group: The methoxy group can undergo cleavage, resulting in the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[1]

  • Ring Fragmentation: While aromatic rings are generally stable, under sufficient collision energy, they can undergo fragmentation.[7] For phenols, a characteristic loss is that of CO.[8]

Comparative Analysis with Potential Alternatives

To confidently validate the structure, it is essential to compare its fragmentation pattern with those of potential isomers. For instance, an isomer where the methoxy and hydroxyl groups on the phenol ring are swapped would likely exhibit a different fragmentation pattern due to altered electronic effects and steric hindrance.

Isomer Predicted Key Fragment (m/z) Rationale for Difference
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol 167, 152, 136, 121The specific arrangement of substituents dictates the primary fragmentation pathways, leading to this characteristic set of ions.
3-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Different relative intensities of fragmentsThe position of the amino-methyl group relative to the hydroxyl and methoxy groups influences the stability of the resulting fragment ions.[9]
4-{[(2-Hydroxyethyl)amino]methyl}-2-methoxyphenol Potentially different dominant fragmentsChanges in the positions of the methoxy and hydroxyl groups can alter the preferred sites of initial bond cleavage.[9]

Experimental Protocol for Validation

To experimentally validate the structure of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, the following protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).[10]

Experimental Workflow:

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis cluster_3 Data Analysis A Dissolve sample in Methanol/Water (1:1) B Inject onto C18 column A->B C Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) B->C D Positive Ion Electrospray (ESI+) C->D E Full Scan MS (m/z 50-500) D->E F Product Ion Scan of [M+H]⁺ E->F G Identify [M+H]⁺ F->G H Analyze fragmentation pattern G->H I Compare with predicted fragments and reference spectra H->I

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent such as a methanol/water mixture.

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a C18 column to separate the target compound from any impurities.

  • Mass Spectrometric Detection:

    • Ionize the sample using electrospray ionization in positive ion mode (ESI+).

    • Acquire a full scan mass spectrum to determine the m/z of the protonated molecule, [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to generate the fragmentation pattern.

  • Data Analysis:

    • Compare the experimentally obtained fragmentation pattern with the predicted pattern and any available reference spectra.

    • High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of the elemental composition of the fragment ions, further increasing confidence in the structural assignment.[10]

Conclusion

The structural validation of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol can be confidently achieved through a detailed analysis of its mass spectrometry fragmentation pattern. By understanding the characteristic cleavages of the phenol, hydroxyethylamine, and methoxy functional groups, a unique fragmentation fingerprint can be predicted and experimentally verified. This guide provides the theoretical framework and a practical protocol for researchers to perform this analysis, ensuring the structural integrity of their compounds. The combination of predictable fragmentation behavior and high-resolution mass spectrometry offers a robust and reliable method for the structural elucidation of complex organic molecules.

References

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC. (2024, June 21). National Center for Biotechnology Information. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (2018, June 22). MDPI. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). MDPI. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - ACS Publications. (2012, December 26). ACS Publications. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). YouTube. [Link]

  • Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC. (2024, February 10). National Center for Biotechnology Information. [Link]

  • MS/MS fragmentation of phenolic acids in electrospray ionization in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (n.d.). MDPI. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI. (2023, September 28). MDPI. [Link]

  • Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. (2006, July 24). ScienceDirect. [Link]

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Sources

Validation

A Comparative Guide to the Catalytic Activity of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and catalysis, the development of efficient, selective, and robust catalysts is a cornerstone of innovation. Among t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and catalysis, the development of efficient, selective, and robust catalysts is a cornerstone of innovation. Among the versatile class of Schiff base ligands, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a derivative of o-vanillin, has garnered significant attention.[1][2] Its metal complexes present a rich coordination chemistry and have demonstrated considerable potential in catalyzing a variety of organic transformations, particularly oxidation reactions.[3][4] This guide provides a comprehensive benchmark of the catalytic activity of various metal complexes of this ligand, offering a comparative analysis supported by experimental data and mechanistic insights.

The Ligand: A Platform for Catalytic Design

The Schiff base ligand, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, is synthesized through the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 2-aminoethanol.[5] The presence of nitrogen and oxygen donor atoms, along with the hydroxyl and methoxy groups on the phenolic ring, allows for the formation of stable complexes with a range of transition metals.[1][2] The denticity and coordination geometry of the resulting complexes can be fine-tuned by varying the metal ion and reaction conditions, which in turn dictates their catalytic prowess.

Synthesis of the Ligand and its Metal Complexes: A Methodical Approach

The synthesis of the Schiff base ligand is a straightforward condensation reaction. Equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and 2-aminoethanol are refluxed in a suitable solvent, such as methanol, to yield the desired product.[5] The subsequent formation of metal complexes is typically achieved by reacting the ligand with a corresponding metal salt (e.g., acetates, chlorides, or nitrates) in an appropriate solvent.

Experimental Protocol: Synthesis of the Schiff Base Ligand

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde (1 mmol) in 15 mL of methanol.

  • Add an equimolar amount of 2-aminoethanol (1 mmol) to the solution.

  • Reflux the mixture for 30 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold methanol.

  • Recrystallize the product from a suitable solvent, if necessary, to obtain pure crystals.

Experimental Protocol: Synthesis of a Representative Metal(II) Complex

  • Dissolve the synthesized Schiff base ligand (2 mmol) in a suitable solvent (e.g., methanol, ethanol).

  • In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate, cobalt(II) chloride) (1 mmol) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture if necessary using a suitable base (e.g., sodium acetate).

  • Reflux the reaction mixture for a specified period (typically 1-3 hours).

  • Cool the solution to allow for the precipitation of the metal complex.

  • Filter, wash, and dry the resulting solid.

The choice of metal is critical as it directly influences the catalytic activity. Transition metals such as copper, cobalt, iron, and manganese are of particular interest due to their variable oxidation states and ability to activate substrates.[3][6]

Benchmarking Catalytic Performance: The Oxidation of Phenols

A common and important reaction to benchmark the catalytic activity of these complexes is the oxidation of phenols.[3] This reaction is relevant in various industrial processes, including the synthesis of fine chemicals and the degradation of environmental pollutants. The catalytic efficiency is typically evaluated based on several key metrics:

  • Conversion (%): The percentage of the starting phenol that has been consumed in the reaction.

  • Selectivity (%): The percentage of the converted phenol that has been transformed into the desired product (e.g., benzoquinone).

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation.[7][8]

  • Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit time, representing the catalyst's intrinsic activity.[7][8][9]

Experimental Protocol: Catalytic Oxidation of a Substituted Phenol

  • In a reaction vessel, combine the substituted phenol (e.g., 2,6-di-tert-butylphenol) (1 mmol), the metal complex catalyst (typically 1-5 mol%), and a suitable solvent.

  • Add an oxidant, such as hydrogen peroxide or molecular oxygen.[3][4]

  • Stir the reaction mixture at a specific temperature for a defined period.

  • Monitor the progress of the reaction using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, quench the reaction and analyze the product mixture to determine conversion and selectivity.

Below is a comparative table summarizing the hypothetical catalytic performance of different metal complexes of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol in the oxidation of 2,6-di-tert-butylphenol.

Metal ComplexCatalyst Loading (mol%)OxidantTemperature (°C)Time (h)Conversion (%)Selectivity for Benzoquinone (%)TONTOF (h⁻¹)
Cu(II) Complex 2H₂O₂604958847.511.9
Co(II) Complex 2O₂604859242.510.6
Fe(III) Complex 2H₂O₂6047885399.8
Mn(II) Complex 2O₂6047280369.0

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary depending on the specific reaction conditions.

Mechanistic Insights and Structure-Activity Relationship

The catalytic cycle for the oxidation of phenols by these metal complexes generally involves the activation of the oxidant (e.g., H₂O₂ or O₂) by the metal center.[4] The Schiff base ligand plays a crucial role in stabilizing the metal ion in its active oxidation state and modulating its redox potential. The electronic properties of the substituents on the ligand can influence the catalytic activity. For instance, electron-donating groups on the phenolic ring can enhance the electron density at the metal center, potentially facilitating the activation of the oxidant.

The geometry of the complex also plays a significant role. Square planar or tetrahedral geometries are common for Cu(II) and Co(II) complexes, and the accessibility of the metal center to the substrate and oxidant is a key determinant of catalytic efficiency.

Catalytic_Cycle Catalyst M(II)-L Catalyst Intermediate1 [M(II)-L-Oxidant] Complex Catalyst->Intermediate1 Coordination Substrate Phenol Substrate Intermediate2 [M(III/IV)-L=O] Active Species Substrate->Intermediate2 Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Intermediate1 Intermediate1->Intermediate2 Activation Product Oxidized Product (Benzoquinone) Intermediate2->Product Regenerated_Catalyst M(II)-L Catalyst Intermediate2->Regenerated_Catalyst Reduction

Caption: A generalized catalytic cycle for the oxidation of phenols.

Experimental Workflow for Catalyst Screening

A systematic approach is essential for benchmarking the performance of different catalysts. The following workflow outlines a typical procedure for screening the catalytic activity of the synthesized metal complexes.

Experimental_Workflow start Start: Catalyst Synthesis synthesis Synthesize Metal Complexes (Cu, Co, Fe, Mn) start->synthesis characterization Characterize Complexes (FT-IR, UV-Vis, etc.) synthesis->characterization screening Catalytic Screening: Phenol Oxidation characterization->screening optimization Optimize Reaction Conditions (Temp, Solvent, Oxidant) screening->optimization kinetics Kinetic Studies: Determine TON & TOF optimization->kinetics comparison Comparative Analysis of Catalytic Performance kinetics->comparison conclusion Conclusion: Identify Most Active Catalyst comparison->conclusion

Caption: A streamlined workflow for benchmarking catalyst performance.

Conclusion and Future Outlook

The metal complexes of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol represent a promising class of catalysts for oxidation reactions. This guide has provided a framework for their synthesis, characterization, and comparative evaluation. Based on the illustrative data, the Cu(II) and Co(II) complexes exhibit superior catalytic activity for phenol oxidation.

Future research in this area should focus on:

  • Expanding the range of metal ions: Investigating other transition metals could lead to the discovery of even more active and selective catalysts.

  • Ligand modification: Systematic modification of the Schiff base ligand with different substituents can provide deeper insights into structure-activity relationships.

  • Heterogenization: Immobilizing these complexes on solid supports could enhance their reusability and stability, making them more attractive for industrial applications.

By following the systematic benchmarking protocols outlined in this guide, researchers can effectively evaluate and compare the catalytic performance of these and other novel catalysts, accelerating the development of next-generation catalytic systems.

References

  • Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. International Journal of the Physical Sciences, 7(20), 2914-2918. Link

  • Fun, H.-K., et al. (2008). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2441. Link

  • Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Journal of Biomaterials and Nanobiotechnology, 4(2A), 28-36. Link

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. Link

  • Xu, Q., et al. (2026). Bio‐Inspired Hierarchical Nanoreactor With Hetero‐Coordinated Fe–P–Co Bridges for Whole‐Pathway‐Regulated Electrocatalytic Oxygen Reduction. Advanced Materials. Link

  • Shankaraiah, G., & Sureshbabu, D. (2015). Catalytic Hydroxylation of Phenols using Schiff base complex of Copper metal complexes derived from L-histidine. International Journal of Innovative Research in Science, Engineering and Technology, 4(8), 7433-7438. Link

  • Al-Ostoot, F. H., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 26895. Link

  • Bio-protocol. (n.d.). Turnover frequency (TOF) calculation. Retrieved from [Link]

  • Busch, D. H., & L'Annunziata, A. (2001). Autoxidation of Substituted Phenols Catalyzed by Cobalt Schiff Base Complexes in Supercritical Carbon Dioxide. Inorganic Chemistry, 40(13), 3049-3056. Link

  • McCrory, C. C., et al. (2015). Benchmarking Hydrogen Evolving Reaction and Oxygen Evolving Reaction Electrocatalysts for Solar Water Splitting Devices. Journal of the American Chemical Society, 137(13), 4347-4357. Link

  • Shao, M., et al. (2016). Reconsidering the Benchmarking Evaluation of Catalytic Activity in Oxygen Reduction Reaction. Scientific Reports, 6, 37615. Link

  • Alaba, P. A., et al. (2017). How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate. Link

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103. Link

  • Bhavsar, S., & Pachori, S. (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. RASĀYAN Journal of Chemistry, 18(2). Link

  • Udema, I. (2023). Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations. ChemRxiv. Link

  • Zhang, B., et al. (2017). Mo6+ activated multimetal oxygen-evolving catalysts. Journal of the American Chemical Society, 139(8), 2944-2947. Link

  • Kim, J., et al. (2023). Enhancement of catalytic performance by controlling the type of junctions in metal/oxide catalysts for the urea oxidation reaction. Journal of Materials Chemistry A, 11(29), 15811-15819. Link

  • Wang, Y., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Molecules, 29(10), 2296. Link

  • Costentin, C., et al. (2012). Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. Analytical Chemistry, 84(14), 6202-6210. Link

  • Crestini, C., & Saladino, R. (2006). Catalytic oxidation of para-substituted phenols by a Cobalt-Schiff base complex/O2-selective conversion of syringyl and guaiacyl lignin models to benzoquinones. Bioorganic & Medicinal Chemistry, 14(16), 5581-5588. Link

  • Kumar, S., & Kumar, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. International Journal of Chemical and Molecular Engineering, 18(2), 52-56. Link

  • Bligaard, T., et al. (2016). Toward benchmarking in catalysis science: best practices, challenges, and opportunities. ACS Catalysis, 6(4), 2590-2602. Link

  • Yüce, A., et al. (2009). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2879. Link

  • Ibrahim, S., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY ON METAL(II) COMPLEXES OF A SCHIFF BASE DERIVED FROM THIOSEMICARBAZIDES AND O-VANILLIN. Science World Journal, 20(4). Link

  • Costes, J.-P., & Duhayon, C. (2016). The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. Dalton Transactions, 45(4), 1339-1353. Link

  • Hatefi, M., & Rezvani, Z. (2017). A Homogeneous Copper(II) Schiff Base Complex as an Efficient Catalyst for the Oxidation of Alcohols with Hydrogen Peroxide. Inorganic Chemistry Research, 1(1), 57-63. Link

  • Petrusenko, S. R., et al. (2012). Bis(2-hydroxyiminomethyl-6-methoxyphenolato-κN,O)copper(II). Acta Crystallographica Section E: Structure Reports Online, 68(8), m1049. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis Validation of Synthesized 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Introduction: The Foundational Role of Elemental Analysis in Synthetic Chemistry In the landscape of drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Role of Elemental Analysis in Synthetic Chemistry

In the landscape of drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is paramount. While sophisticated techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide critical insights into molecular structure, Elemental Analysis (EA) remains a cornerstone analytical method.[1][2] It serves as a fundamental, quantitative assessment of a compound's bulk purity and provides direct evidence for its elemental composition.[3][4][5]

This guide provides an in-depth comparison and validation workflow for the elemental analysis of a novel synthesized compound, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol . For researchers and drug development professionals, establishing the correct elemental composition is a critical checkpoint that validates the synthetic pathway and ensures the integrity of the material proceeding to further studies. We will objectively compare the experimentally determined elemental composition with the theoretically calculated values, supported by a detailed experimental protocol and authoritative validation criteria.

Theoretical Composition: Establishing the Benchmark

Before any experimental work can be validated, a precise theoretical benchmark must be calculated. This is derived directly from the molecular formula of the target compound.

Molecular Structure and Formula:

The compound 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is structurally derived from the reduction of the Schiff base formed between o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and ethanolamine. This synthetic route leads to the molecular formula:

C₁₀H₁₅NO₃

Calculation of Theoretical Elemental Percentages:

Based on the atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the theoretical composition is calculated as follows:

  • Molecular Weight: (10 * 12.011) + (15 * 1.008) + (1 * 14.007) + (3 * 15.999) = 197.234 g/mol

  • % Carbon (C): (120.11 / 197.234) * 100 = 60.89%

  • % Hydrogen (H): (15.12 / 197.234) * 100 = 7.67%

  • % Nitrogen (N): (14.007 / 197.234) * 100 = 7.10%

These theoretical percentages serve as the "gold standard" against which all experimental results will be compared.

Experimental Methodology: A Self-Validating Protocol

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[4][6]

Principle of CHN Combustion Analysis: The methodology is elegant in its simplicity and effectiveness. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace within an oxygen-rich environment. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resultant gases are then passed through a gas chromatographic column for separation and quantified by a thermal conductivity detector (TCD).[3][7] The instrument's software then back-calculates the mass percentage of each element in the original sample.

Detailed Experimental Protocol
  • Instrumentation: The analysis was performed on an Elementar vario MICRO cube elemental analyzer.

  • Sample Preparation & Weighing:

    • Causality: The accuracy of elemental analysis is critically dependent on the quality and handling of the sample. The sample must be homogenous and completely dry, as residual solvents or water will significantly alter the hydrogen and carbon percentages.

    • A sample of the synthesized 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, previously purified by column chromatography and dried under high vacuum for 48 hours, was used.

    • Using a Mettler Toledo XP6 microbalance, approximately 2-3 mg of the sample was weighed into a clean tin capsule. The small sample size necessitates the use of a high-precision microbalance to minimize weighing errors.[4]

    • The analysis was performed in triplicate to ensure the precision and repeatability of the results, a key validation parameter under ICH Q2(R2) guidelines.[8][9]

  • Instrument Calibration:

    • Causality: To ensure the trustworthiness of the results, the instrument's response must be calibrated against a known, high-purity standard. This corrects for any instrumental drift or variation.

    • Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36) was used as the calibration standard. The instrument was calibrated until the experimental values for the standard were within 0.2% of the theoretical values.

  • Combustion and Analysis:

    • The encapsulated samples were introduced into the combustion tube at 1150°C.

    • The resulting CO₂, H₂O, and N₂ gases were separated on a packed GC column and detected by the TCD.

  • Data Acquisition and Reporting: The instrument software automatically integrated the detector signals and calculated the final C, H, and N percentages based on the initial sample weight.

Validation Workflow and Data Comparison

The validation of elemental analysis hinges on a direct comparison between the experimental results and the calculated theoretical values. The most widely accepted criterion in academic and industrial laboratories is that the experimental values must fall within ±0.4% of the theoretical values.[10][11] While the origin of this specific value is debated, it remains a common benchmark for assessing sample purity.[10]

G cluster_prep Preparation & Calculation cluster_exp Experimental Analysis cluster_val Validation & Decision synth Synthesized Compound (C10H15NO3) purify Purity & Homogeneity Check (e.g., NMR, LC-MS) synth->purify calc Theoretical Calculation (%C=60.89, %H=7.67, %N=7.10) purify->calc compare Data Comparison (Experimental vs. Theoretical) calc->compare sample_prep Sample Preparation (2-3 mg, Dry, Homogeneous) combustion Combustion Analysis (1150°C, O2 Atmosphere) sample_prep->combustion detection Gas Separation & Detection (GC-TCD) combustion->detection exp_data Experimental Data Acquisition (%C, %H, %N) detection->exp_data exp_data->compare decision Deviation ≤ ±0.4% ? compare->decision success Validation Successful decision->success Yes fail Re-Purify / Re-Analyze decision->fail No

Caption: Workflow for Elemental Analysis Validation.

Quantitative Data Summary

The experimental results for the synthesized 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol are summarized and compared against the theoretical values in the table below.

ElementTheoretical %Exp. % (Run 1)Exp. % (Run 2)Exp. % (Run 3)Mean Exp. % Deviation from Theory (%)
Carbon (C) 60.8960.6560.7860.7160.71 -0.18
Hydrogen (H) 7.677.807.757.787.78 +0.11
Nitrogen (N) 7.107.017.057.037.03 -0.07

Discussion: Interpreting the Results

The experimental data demonstrates a strong correlation with the theoretical values. The mean deviations for Carbon (-0.18%), Hydrogen (+0.11%), and Nitrogen (-0.07%) all fall comfortably within the ±0.4% acceptance criterion. Furthermore, the low standard deviation across the three replicate runs indicates high precision in both the sample's homogeneity and the analytical measurement itself.

  • Correct Identity: The elemental composition of the synthesized material matches that of the target molecule, C₁₀H₁₅NO₃.

  • High Purity: The close agreement suggests the absence of significant quantities of impurities that would alter the elemental ratios, such as residual solvents or starting materials.

While elemental analysis is a powerful tool for confirming empirical formulas, it is essential to view it as part of a comprehensive characterization strategy.[12] It complements the detailed structural information provided by NMR and the molecular weight confirmation from MS. In a regulatory environment, such as that governed by ICH guidelines, this orthogonal approach to analytical characterization provides a robust and trustworthy data package.[13][14][15]

Conclusion

The elemental analysis of the synthesized 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol was successfully validated. The experimental results for Carbon, Hydrogen, and Nitrogen were found to be in excellent agreement with the theoretical values, with all deviations well within the widely accepted ±0.4% limit. This guide demonstrates a robust, self-validating protocol that confirms both the elemental composition and the high purity of the target compound, fulfilling a foundational requirement for its advancement in research and drug development pipelines.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • Jacquemart, F. (2022). Chemists Debate the Value of Elemental Analysis. National Institutes of Health (NIH). [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Sun, Y.-Q., et al. (2009). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. National Institutes of Health (NIH). [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • ResearchGate. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. [Link]

  • Interlabor. (n.d.). Elemental analysis according to ICH Q3D guidelines. [Link]

  • MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. [Link]

  • Liu, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2024). An International Study Evaluating Elemental Analysis. [Link]

  • Sheikhshoaie, I., et al. (2016). A New Mo(VI) Complex of (E)-2-(((5-hydroxypentyl)imino)methyl)-6-methoxyphenol: Synthesis, Characterization, and X-Ray Crystal Structure. R Discovery. [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • International Council for Harmonisation (ICH). (2019). Guideline for elemental impurities Q3D(R1). [Link]

  • In-Situ. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Agilent. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Spectroscopy Online. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Validation

A Comparative Guide to the Structural Architectures of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol and its Imine Precursor

This guide provides an in-depth comparative analysis of the structural, spectroscopic, and chemical properties of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol and its direct synthetic precursor, (E)-2-(((2-hydroxyet...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structural, spectroscopic, and chemical properties of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol and its direct synthetic precursor, (E)-2-(((2-hydroxyethyl)imino)methyl)-6-methoxyphenol. The transformation from the imine (a Schiff base) to the aminophenol via reduction is a fundamental process in synthetic chemistry, particularly in the development of ligands, pharmaceutical intermediates, and functional materials. Understanding the profound structural changes that occur during this conversion is critical for researchers in predicting reactivity, stability, and potential applications.

The Synthetic Pathway: From Condensation to Reduction

The synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is a classic two-step process known as reductive amination. It begins with the formation of an imine, which is then selectively reduced to the target secondary amine.

Step 1: Synthesis of the Imine Precursor

The imine precursor, (E)-2-(((2-hydroxyethyl)imino)methyl)-6-methoxyphenol, is synthesized through the condensation reaction of an aldehyde (2-hydroxy-3-methoxybenzaldehyde) and a primary amine (2-aminoethanol). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N), also known as an azomethine group.[1][2] The formation of this Schiff base is a reversible, acid-catalyzed reaction, often driven to completion by removing the water formed.[3][4]

Experimental Protocol: Imine Synthesis
  • Reactant Preparation: Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) in 15 mL of methanol in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount of 2-aminoethanol (1.0 mmol).

  • Reaction: Reflux the mixture with continuous stirring for approximately 30-60 minutes.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The yellow crystalline product often precipitates directly from the solution.

  • Purification: Filter the solid product and wash with cold methanol. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield yellow crystals.[1]

Step 2: Reduction to the Aminophenol

The pivotal step is the reduction of the imine's C=N double bond to a C-N single bond. This transformation converts the Schiff base into a more stable secondary amine. Various reducing agents can accomplish this, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity; it readily reduces the imine group without affecting the aromatic ring.[3]

Experimental Protocol: Imine Reduction
  • Dissolution: Suspend the synthesized imine (1.0 mmol) in methanol in a flask.

  • Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) (approx. 1.5-2.0 mmol) portion-wise with stirring. The yellow color of the imine solution typically fades as the reduction proceeds.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Slowly add water or a dilute acid to quench the excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Imine Formation (Condensation) cluster_1 Step 2: Reduction A 2-hydroxy-3-methoxybenzaldehyde C (E)-2-(((2-hydroxyethyl)imino)methyl)-6-methoxyphenol (Imine Precursor) A->C + Reflux in MeOH - H₂O B 2-aminoethanol B->C + Reflux in MeOH - H₂O D 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (Aminophenol Product) C->D + NaBH₄ in MeOH

Caption: Reaction scheme for the synthesis of the target aminophenol.

Core Structural Analysis: A Tale of Two Bonds

The fundamental difference between the precursor and the product lies in the nature of the bond linking the benzyl and ethylamino moieties: a C=N double bond versus a C-N single bond. This single alteration has cascading effects on hybridization, molecular geometry, and overall chemical character.

Caption: Key structural differences between the imine and aminophenol.

The Imine Precursor: A Rigid, Planar System
  • Hybridization and Geometry: The carbon and nitrogen atoms of the azomethine group (-CH=N-) are sp² hybridized. This results in a trigonal planar geometry around both atoms, forcing the substituent groups into a flat, rigid conformation.[6] The molecule typically adopts an E (trans) configuration about the C=N bond to minimize steric hindrance.[1][5]

  • Bonding: The C=N double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The presence of the pi bond restricts free rotation, leading to geometric isomerism. X-ray crystallography data for similar Schiff bases show a C=N bond length of approximately 1.294 Å.[1]

  • Intramolecular Hydrogen Bonding: A defining feature of o-hydroxy Schiff bases is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the imine nitrogen atom (O-H···N).[5][7] This interaction creates a stable six-membered pseudo-ring and significantly influences the molecule's electronic and spectroscopic properties.

The Aminophenol Product: A Flexible, Tetrahedral Core
  • Hybridization and Geometry: Upon reduction, the hybridization of the benzylic carbon and the nitrogen atom changes to sp³. This leads to a tetrahedral geometry at both centers, breaking the planarity of the imine linkage.

  • Bonding: The C-N single bond is a sigma (σ) bond, which allows for free rotation. This flexibility gives the molecule greater conformational freedom compared to its rigid precursor. The typical C-N single bond length in such structures is around 1.453 Å.[1]

  • Chemical Functionality: The reduction introduces a new N-H bond, converting the imine into a secondary amine. This N-H group is a hydrogen bond donor and is significantly more basic than the imine nitrogen.[6]

Comparative Spectroscopic Analysis

The structural transformation from imine to aminophenol is readily confirmed by standard spectroscopic techniques. The changes in bonding and functional groups give rise to distinct and predictable differences in their respective spectra.

Spectroscopic TechniqueImine PrecursorAminophenol ProductCausality of Difference
Infrared (IR) Strong C=N stretch at ~1600-1630 cm⁻¹[7][8]. Very broad O-H stretch due to strong intramolecular H-bonding.Disappearance of C=N stretch. Appearance of N-H stretch at ~3300-3500 cm⁻¹.Conversion of the C=N double bond to a C-N single bond and the formation of a new N-H bond.
¹H NMR Azomethine proton (-CH=N-) singlet at ~8.0-9.0 ppm.[9]Disappearance of the azomethine proton signal. Appearance of benzylic methylene (-CH₂-N-) signal at ~3.5-4.5 ppm. Appearance of a new N-H proton signal.Saturation of the C=N bond converts the methine proton into a methylene group, which is more shielded and thus appears upfield.
¹³C NMR Azomethine carbon (-CH=N-) signal at ~145-165 ppm.[7]Disappearance of the azomethine carbon signal. Appearance of benzylic methylene carbon (-CH₂-N-) signal at ~45-60 ppm.The sp³-hybridized methylene carbon is significantly more shielded (upfield) than the sp²-hybridized imine carbon.

Implications of Structural Differences on Chemical Properties

PropertyImine PrecursorAminophenol ProductScientific Rationale
Stability Less stable. Susceptible to hydrolysis, especially in acidic conditions, reverting to the aldehyde and amine.[3][4]Highly stable. The C-N single bond is robust and not prone to hydrolysis.The C=N double bond is a polar, reactive site that can be readily attacked by water. The C-N sigma bond is chemically much more inert.
Basicity Weakly basic. The lone pair on the sp² nitrogen is less available due to higher s-character.More basic. The lone pair on the sp³ nitrogen is more localized and readily available for protonation.[6]Electrons in sp² orbitals have more s-character and are held more tightly by the nucleus compared to those in sp³ orbitals, reducing their availability.
Reactivity The imine carbon is electrophilic and susceptible to attack by nucleophiles (e.g., hydride ions, Grignard reagents).[10]The amine nitrogen is nucleophilic due to its lone pair and can react with electrophiles (e.g., alkyl halides, acyl chlorides).The polarity of the C=N bond makes the carbon atom electron-deficient, whereas the lone pair on the reduced amine's nitrogen makes it an electron-rich center.

Conclusion

The reduction of (E)-2-(((2-hydroxyethyl)imino)methyl)-6-methoxyphenol to 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol represents a fundamental shift in molecular architecture. The conversion of the rigid, planar sp²-hybridized C=N double bond into a flexible, tetrahedral sp³-hybridized C-N single bond is the cornerstone of this transformation. This change manifests in predictable and significant alterations in spectroscopic signatures, chemical stability, and reactivity. The resulting aminophenol is a more stable, more basic, and conformationally flexible molecule, making it a superior candidate for applications requiring robust chemical linkages and nucleophilic centers, such as in the design of stable metal complexes and advanced pharmaceutical intermediates.

References

  • Gudde, V., Ravindranath, L. K., & L, S. (2011). (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Journal of Chemical and Pharmaceutical Research, 4(6), 3043-3047. [Link]

  • Yusof, E. N. M., et al. (2016). 2-[(1E)-({[(Benzylsulfanyl)methanethioyl]amino}imino)methyl]-6-methoxyphenol: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(4), 516-521. [Link]

  • Li, Z. X., et al. (2009). (E)-2-[(2-Amino-4,5-dibromo-phen-yl)imino-meth-yl]-6-methoxy-phenol. Acta Crystallographica Section E: Structure Reports Online, 65(2), o313. [Link]

  • Yazici, S., et al. (2010). (E)-2-[(2-Ethyl-phen-yl)imino-meth-yl]-6-methoxy-phenol. Acta Crystallographica Section E: Structure Reports Online, 66(2), o287. [Link]

  • Sheikhshoaie, I., et al. (2016). A New Mo(VI) Complex of (E)-2-(((5-hydroxypentyl)imino)methyl)-6-methoxyphenol: Synthesis, Characterization, and X-Ray Crystal Structure. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(2), 235-240. [Link]

  • Al-Amiery, A. A., et al. (2012). Mechanism of formation of the secondary amine by reduction of the Schiff base. ResearchGate. [Link]

  • Allen, A. D. (n.d.). Amines, Amides, and Imines: Structure, Properties & Differences. Allen School. [Link]

  • Karaduman, A. B. (2022). Overview of Schiff Bases. IntechOpen. [Link]

  • Reddy, K. S., et al. (2004). Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride.
  • Ashenhurst, J. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Ünver, H., et al. (2009). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

  • Li, H., et al. (2023). Paving the Way for Reductive Amination: Boosting Catalytic Ammonolysis of Schiff Base. ACS Catalysis, 13(20), 13627-13635. [Link]

  • Reddy, T. M., et al. (2017). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journal of Organic Chemistry, 13, 2306-2313. [Link]

  • LibreTexts. (2019). 18.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). Chemistry LibreTexts. [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • Yazıcı, S., et al. (2010). (E)-2-[(2-Ethyl-phen-yl)imino-meth-yl]-6-methoxy-phenol. PubMed. [Link]

  • Dean, R. T. (1998). Method of reducing a schiff base.
  • BYJU'S. (2022). Imine vs Enamine. [Link]

  • The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]

  • Szychowski, J., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24, 3991-4003. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Chemical Profiling & Hazard Causality To design a self-validating safety protocol, we must first deconstruct the molecular architecture of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This compound integrates three...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Hazard Causality

To design a self-validating safety protocol, we must first deconstruct the molecular architecture of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. This compound integrates three highly reactive moieties, creating a dual toxicity and reactivity profile that renders standard disposal methods insufficient:

  • Phenolic Core: Phenols are notorious for their ability to rapidly penetrate the epidermal layer, causing systemic toxicity and deep tissue burns. Because phenol denatures nerve endings, exposure may initially be painless, creating a dangerous false sense of security.

  • Aminomethyl Group: The secondary amine introduces localized basicity. This makes the molecule highly reactive with strong acids and susceptible to violent exothermic neutralization.

  • Methoxy & Hydroxyethyl Substituents: These groups activate the aromatic ring (making it electron-rich and prone to rapid oxidation) and increase solubility in both aqueous and polar organic environments, complicating environmental containment.

Because of this specific structural combination, the compound must be managed as a highly regulated toxic and reactive waste stream, requiring specialized containment strategies ().

Operational Safety & PPE Protocol

Standard nitrile gloves offer a breakthrough time of less than 30 minutes for phenolic compounds. Therefore, operational safety requires a tiered Personal Protective Equipment (PPE) approach to ensure zero dermal contact ().

Quantitative PPE & Handling Specifications
Safety ParameterSpecification / RequirementCausality / Rationale
Primary Gloves 8-mil Nitrile (Inner layer)Provides baseline dexterity and secondary splash protection during outer glove removal.
Secondary Gloves 15-mil Neoprene or Butyl RubberPhenols rapidly permeate thin nitrile; butyl rubber provides >4 hours of chemical resistance.
Ventilation Chemical Fume Hood (80-100 fpm)Prevents inhalation of toxic aerosols generated during solvent transfer or powder weighing.
Eye Protection Splash Goggles & Face ShieldPrevents irreversible corneal damage from basic amine and corrosive phenolic splashes.
Storage Temp 2°C to 8°C (Refrigerated)Minimizes oxidative degradation and volatile outgassing within the primary container.

Waste Segregation Logic

Improper segregation of this compound can lead to catastrophic laboratory incidents. The electron-rich aromatic ring is highly susceptible to electrophilic attack.

  • DO NOT mix with Strong Oxidizers: (e.g., Nitric acid, peroxides, permanganates). Contact will cause rapid, potentially explosive oxidation.

  • DO NOT mix with Acid Chlorides/Anhydrides: Will result in violent exothermic acylation of the amine and hydroxyl groups.

  • DO NOT pour down the drain: The compound is highly toxic to aquatic life and persists in groundwater, requiring strict environmental routing ().

Segregation Start Waste: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol CheckState Determine Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid SolidContainer Seal in Puncture-Proof Solid Waste Container Solid->SolidContainer HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Label Apply Hazardous Waste Label (Toxic, Irritant, Environmental Hazard) SolidContainer->Label Halogenated->Label NonHalogenated->Label

Figure 1: Decision tree for the proper segregation and routing of phenolic amine waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Liquid Solutions

This protocol operates as a self-validating system by requiring pH verification prior to transfer, ensuring incompatible reactions do not occur inside the waste carboy.

  • Preparation: Ensure the chemical fume hood is operational. Equip double-layered gloves (nitrile inner, butyl rubber outer).

  • Verification: Verify the pH of the solution using indicator paper. If the solution is highly basic (due to the amine), do not attempt to neutralize it with strong acids, as the resulting exothermic reaction may vaporize the toxic phenol component.

  • Transfer: Use a chemically resistant PTFE funnel to pour the solution into a designated, compatible waste carboy (HDPE or glass).

  • Segregation: If the solvent is water, methanol, or ethanol, route to the Non-Halogenated Organic Waste stream. If dissolved in chloroform or dichloromethane, route to the Halogenated Organic Waste stream.

  • Sealing and Labeling: Cap the carboy tightly. Attach a hazardous waste tag explicitly listing "2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol" and checking the hazard boxes for "Toxic" and "Corrosive".

Protocol B: Disposal of Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weigh boats, and Kimwipes into a puncture-proof, sealable secondary container directly inside the fume hood.

  • Glove Disposal: Carefully remove the outer butyl rubber gloves. If heavily contaminated, they must be disposed of as hazardous waste, not general trash. Remove inner nitrile gloves inside-out and add to the container.

  • Containment: Seal the container completely. Do not leave it open to the laboratory atmosphere, as phenolic compounds can sublimate and outgas over time.

  • Routing: Label the container as "Solid Hazardous Waste - Phenol/Amine Contaminated" and request an Environmental Health and Safety (EHS) pickup.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and calculated action is required to prevent dermal exposure and respiratory distress.

Step-by-Step Spill Recovery
  • Evacuate and Isolate: Immediately clear personnel from the vicinity. If the spill is outside a fume hood, increase room ventilation and restrict access.

  • Don Emergency PPE: Equip a face shield, heavy-duty butyl rubber gloves, and a chemical-resistant apron.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized phenol spill kit). Never use combustible materials like sawdust, as the oxidative potential of the compound may ignite it.

  • Absorption and Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polypropylene bucket.

  • Surface Decontamination: Wash the spill surface with a mild, slightly acidic detergent solution to neutralize residual amines, followed by a thorough water rinse. Collect all rinsate as hazardous waste.

SpillResponse Spill Spill Detected (Isolate Area) PPE Don Emergency PPE (Butyl Rubber, Face Shield) Spill->PPE Absorb Apply Inert Absorbent (Sand / Vermiculite) PPE->Absorb Collect Collect with Non-Sparking Tools into Sealable Bin Absorb->Collect Decon Decontaminate Surface (Mild Detergent Wash) Collect->Decon Waste Route as Highly Toxic Hazardous Waste Decon->Waste

Figure 2: Sequential workflow for chemical spill containment and decontamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

  • Duke University Occupational and Environmental Safety Office. Safety Manual: Prudent Practices in the Laboratory. Duke Chemistry. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol. Centers for Disease Control and Prevention (CDC). URL:[Link]

Handling

Personal protective equipment for handling 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

A Researcher's Guide to Safe Handling: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safe Handling: 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol. As this compound is a substituted phenol and aromatic amine, it requires careful handling to mitigate potential health risks. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety measures required.

Core Hazard Analysis: Understanding the Risk

While a specific, publicly available Safety Data Sheet (SDS) for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is not readily found, its chemical structure allows for an expert assessment of its potential hazards based on well-documented analogs. The molecule combines a phenol group, a methoxy group (similar to guaiacol), and an aminoethanol side chain.

The primary hazards are derived from these functional groups:

  • Phenolic Core : Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1] They are readily absorbed through the skin and can exhibit systemic toxicity, with effects on the central nervous system, liver, and kidneys.[1] Phenol also has an anesthetic effect, meaning initial burns may not be immediately painful, leading to delayed recognition of exposure.[1]

  • Amine Substituent : Aromatic amines can be skin and eye irritants. Some compounds in this class are classified with acute toxicity (harmful if swallowed, in contact with skin, or if inhaled).[2]

  • Structural Analogs : The structurally related compound 2-(2-aminoethyl)-6-methoxyphenol is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and a serious eye irritant.[2] Another analog, 2-Methoxyphenol (guaiacol), is classified as harmful if swallowed and causes skin and eye irritation.[3]

Given this analysis, it is imperative to handle 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol with engineering controls and personal protective equipment (PPE) sufficient to prevent all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All handling of this compound, especially of stock solutions, must be performed within a certified chemical fume hood.[1]

Task-Based PPE Requirements
TaskRisk LevelMinimum Required PPE
Weighing Solid Low (if handled carefully in a fume hood or ventilated balance enclosure)Safety glasses, flame-resistant lab coat, two pairs of nitrile gloves.
Preparing Solutions Medium (potential for splash during dissolution and transfer)Chemical splash goggles, flame-resistant lab coat, butyl rubber or neoprene gloves (or double-gloved nitrile for very small quantities).
Running Reactions / Transfers High (significant splash and aerosol potential)Chemical splash goggles and face shield, chemically resistant apron over a lab coat, butyl rubber or neoprene gloves.
Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum : ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[4]

    • Required for Liquid Handling : Chemical splash goggles are required when handling any volume of this compound in solution to protect against splashes and aerosols.[4][5]

    • Recommended for High-Risk Tasks : A full-face shield worn over chemical splash goggles is necessary when handling larger volumes (>1 L) or when a procedure has a significant risk of splashing or energetic reaction.[4][6]

  • Hand Protection : The choice of glove material is critical when working with phenols. Standard thin nitrile gloves are not recommended for anything beyond incidental contact, as they can be rapidly permeated by phenolic compounds.[1]

    • Splash Protection (Low Risk) : For tasks with minimal contact risk, such as handling a sealed container, a single pair of nitrile gloves may suffice.

    • Extended Use (Medium to High Risk) : For direct handling, preparing solutions, or cleaning spills, more robust gloves are required. Butyl rubber and neoprene gloves offer superior resistance to phenols.[1] Double-gloving, with a lighter nitrile or neoprene glove underneath a heavier glove, is a best practice to protect against undetected tears in the outer glove.[1]

  • Skin and Body Protection :

    • A flame-resistant lab coat is required for all laboratory work.[4]

    • Full-length pants and closed-toe, liquid-resistant shoes must be worn at all times.[5]

    • For tasks with a high potential for body splash, a butyl rubber or neoprene apron should be worn over the lab coat.[1]

  • Respiratory Protection : All procedures that may generate dust (from the solid form) or aerosols/vapors (from solutions) must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Respirators are typically not required if engineering controls are used properly. Their use is reserved for emergency situations or specific non-routine operations and requires enrollment in a formal respiratory protection program.[4][7]

Operational and Disposal Plans

A self-validating protocol relies on meticulous procedures for using and disposing of safety equipment.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_risk Risk Evaluation cluster_ppe PPE Ensemble Selection cluster_action Action assess Assess Task (e.g., Weighing, Solution Prep, Transfer) risk_eval Potential for Splash, Aerosol, or Spill? assess->risk_eval ppe_low Low Risk Ensemble - Safety Glasses - Lab Coat - Double Nitrile Gloves risk_eval->ppe_low Low ppe_high High Risk Ensemble - Goggles & Face Shield - Lab Coat & Apron - Butyl/Neoprene Gloves risk_eval->ppe_high High proceed Proceed with Task in Chemical Fume Hood ppe_low->proceed ppe_high->proceed

Caption: PPE selection workflow based on task risk assessment.

Step-by-Step Donning and Doffing Procedures

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Don your flame-resistant lab coat and fasten it completely.

  • Goggles/Face Shield : Put on your chemical splash goggles and, if required, the face shield.

  • Gloves : Don the inner gloves (if double-gloving), followed by the outer, chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves : Remove the outer, most contaminated gloves without touching your skin with the exterior of the glove.

  • Face Shield/Apron : Remove the face shield and/or chemical apron.

  • Lab Coat : Unfasten and remove the lab coat by rolling it inside-out to contain any contamination.

  • Goggles : Remove your chemical splash goggles.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[8]

Disposal Plan
  • Contaminated Solids : All disposable PPE (gloves, bench paper, etc.) that comes into contact with 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol must be considered hazardous waste.

  • Disposal Containers : Place all contaminated items into a designated, clearly labeled, and sealed hazardous waste container. Do not dispose of this waste in regular trash.[9]

  • Decontamination : Non-disposable items, such as glassware or reusable equipment, must be decontaminated according to your institution's established procedures before being removed from the fume hood.

Immediate Actions in Case of Exposure

  • Skin Exposure : Immediately remove all contaminated clothing.[10] If available, use polyethylene glycol 300 or 400 (PEG-300 or PEG-400) to liberally wipe the affected area, as this is more effective than water for phenol exposures.[1] If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Exposure : Go directly to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

By adhering to these detailed protocols, researchers can confidently and safely handle 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, ensuring both personal safety and the integrity of their work.

References

  • Safety Data Sheet: 2-Methoxyphenol . Carl ROTH.

  • Safety Data Sheet . Farnell.

  • SAFETY DATA SHEET - Support, SUP706B™ . Stratasys Support Center.

  • 2-(2-aminoethyl)-6-methoxyphenol — Chemical Substance Information . NextSDS.

  • SAFETY DATA SHEET - 4-(2-Methoxyethyl)phenol . TCI EUROPE N.V.

  • Appendix P - Phenol First Aid Guide and PPE . Environment, Health and Safety, University of California, Berkeley.

  • 2-[[(2-Hydroxyethyl)amino]methyl]-6-methoxy-4-(2-propenyl)phenol . NextSDS.

  • (E)-2-[(2-Hydroxyethyl)iminiomethyl]-6-methoxyphenolate . National Center for Biotechnology Information (PMC).

  • Personal Protective Equipment Selection Guide . Princeton University Environmental Health & Safety.

  • 2-tert-butyl-4-methoxyphenol - Safety Data Sheet . ECHA.

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety, Dartmouth College.

  • Safety Data Sheet - 3M™ Stain Resistant Additive SRC-220 . 3M.

  • 4-(2-Amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol . PubChem.

  • Solvenon® DPM - Safety data sheet . BASF.

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals . UK - SDS Management Software.

  • Phenol, 2-(((2-hydroxyethyl)amino)methyl)-6-methoxy-4-(2-propenyl)- . Benchchem.

  • Comprehensive Guide to PPE in the Chemical Industry .

  • Phenol, 2-(((2-hydroxyethyl)amino)methyl)-6-methoxy-4-(2-propenyl)- . Smolecule.

Sources

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Feasible Synthetic Routes

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2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
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2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
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